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  • Product: N,1-dimethyl-1H-indazole-3-carboxamide
  • CAS: 335030-25-6

Core Science & Biosynthesis

Foundational

The Privileged Scaffold: Chemical Properties and Pharmacological Utility of N,1-dimethyl-1H-indazole-3-carboxamide

Executive Summary In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) represents a highly versatile, rigidified bicyclic building block[1][2].

By locking the indazole core into the 1H-tautomer via N1-methylation and providing a stable hydrogen-bonding network through the C3-carboxamide, this scaffold serves as an ideal pharmacophore for vectorizing substituents into the orthosteric binding pockets of various kinases, G-protein-coupled receptors (GPCRs), and transferases[3][4]. This whitepaper delineates the physicochemical dynamics, synthetic methodologies, and field-proven pharmacological applications of this critical intermediate.

Physicochemical Profiling & Structural Dynamics

Fundamental Chemical Properties

The utility of N,1-dimethyl-1H-indazole-3-carboxamide stems from its favorable physicochemical profile, which aligns closely with Lipinski’s Rule of Five, making it an excellent starting point for lead optimization.

Table 1: Physicochemical Properties of N,1-dimethyl-1H-indazole-3-carboxamide

PropertyValuePharmacological Implication
IUPAC Name N,1-dimethyl-1H-indazole-3-carboxamideStandardized nomenclature for IP and regulatory filing.
CAS Number 335030-25-6Unique identifier for commercial sourcing.
Molecular Formula C₁₀H₁₁N₃OLow molecular weight allows for extensive functionalization.
Molecular Weight 189.22 g/mol High Ligand Efficiency (LE) potential during hit-to-lead.
SMILES O=C(NC)C(C1=C2C=CC=C1)=NN2CUtilized for in silico docking and cheminformatics.
H-Bond Donors 1 (Amide N-H)Facilitates critical interactions with target protein backbones.
H-Bond Acceptors 2 (Amide C=O, Indazole N2)Enables complexation within hydrophilic receptor pockets.
The Causality of Tautomeric Locking

Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. In a physiological environment, this tautomerization complicates Structure-Activity Relationship (SAR) interpretation because the active binding species is often ambiguous.

By introducing a methyl group at the N1 position, the scaffold is permanently locked into the 1H conformation. Causality: This tautomeric locking eliminates entropic penalties upon target binding and ensures that the trajectory of the C3-carboxamide group remains geometrically predictable for structure-based drug design (SBDD). Furthermore, the N-methylated amide prevents unwanted secondary reactions (such as N-acylation) during subsequent downstream synthetic steps[5].

Pharmacological Applications & Mechanistic Pathways

Derivatives synthesized from the N,1-dimethyl-1H-indazole-3-carboxamide core have demonstrated profound efficacy across multiple therapeutic domains.

Table 2: Key Therapeutic Targets of Indazole-3-carboxamide Derivatives

Target ClassSpecific TargetTherapeutic IndicationMechanism of Action
GPCR EP4 ReceptorColorectal Cancer / ImmunotherapyCompetitive antagonism blocking PGE2-mediated immunosuppression[6].
Enzyme N-Myristoyl Transferase (NMT)Malaria / Viral InfectionsInhibition of co-translational myristoylation of target proteins[7].
GPCR 5-HT4 ReceptorAnalgesia / NeuropharmacologySelective antagonism modulating serotonin pathways[3].
Kinase PAK1 / IKK2Oncology / InflammationATP-competitive inhibition preventing tumor progression[8].
EP4 Receptor Antagonism in Tumor Immunotherapy

Prostaglandin E2 (PGE2) drives tumor immune evasion by binding to the EP4 receptor on macrophages and T-cells, raising intracellular cAMP levels and suppressing cytotoxic immunity. Indazole-3-carboxamide derivatives have been identified as single-nanomolar, competitive EP4 antagonists. The rigid indazole core perfectly occupies the hydrophobic sub-pocket of EP4, while the carboxamide forms essential hydrogen bonds with Ser319 and Thr76[6].

EP4_Pathway PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Antag Indazole-3-carboxamide Derivative (Antagonist) Antag->EP4 Blocks Gs Gs Protein Activation EP4->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Immune Tumor Immunosuppression (Target Blocked) cAMP->Immune

Caption: EP4 receptor signaling pathway and the inhibitory role of indazole-3-carboxamides.

N-Myristoyl Transferase (NMT) Inhibition

NMT catalyzes the transfer of myristic acid to the N-terminal glycine of proteins, a process essential for the survival of protozoan parasites (Plasmodium falciparum) and viral capsid assembly. Indazole-3-carboxamides act as potent competitive inhibitors at the peptide-binding pocket of NMT, disrupting pathogenic lifecycle progression[7][9].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core scaffold and the biological validation of its derivatives.

Protocol 1: Synthesis of N,1-dimethyl-1H-indazole-3-carboxamide

This protocol outlines the high-yielding aminolysis of an ester precursor to generate the target carboxamide[5].

Reagents & Materials:

  • Methyl 1-methyl-1H-indazole-3-carboxylate (Ester precursor)

  • 40% Aqueous Methylamine (CH₃NH₂)

  • Methanol (MeOH, anhydrous)

  • Dichloromethane (DCM) and Brine for workup.

Step-by-Step Methodology:

  • Initiation: Suspend 3.88 g (20.4 mmol) of methyl 1-methyl-1H-indazole-3-carboxylate in 100 mL of 40% aqueous CH₃NH₂.

  • Solubilization: Add 5 mL of MeOH to the suspension. Causality: Methanol acts as a co-solvent to break the hydrophobic lattice of the starting material, facilitating a homogeneous reaction mixture and accelerating nucleophilic acyl substitution.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) until the starting material spot is completely consumed.

  • Workup (Self-Validation): Concentrate the homogeneous solution under reduced pressure to remove MeOH and excess methylamine. Extract the aqueous residue with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Evaporate the solvent in vacuo to yield N,1-dimethyl-1H-indazole-3-carboxamide as a solid.

  • Analytical Validation: Confirm product identity via ¹H-NMR (DMSO-d6) ensuring the presence of two distinct singlet methyl peaks (N1-CH₃ and Amide-CH₃) and LC-MS confirming the [M+H]⁺ mass of 190.2.

Synthesis SM Methyl 1H-indazole- 3-carboxylate Step1 N1-Methylation (MeI, K2CO3, DMF) SM->Step1 Int Methyl 1-methyl-1H- indazole-3-carboxylate Step1->Int Step2 Amidation (40% aq. CH3NH2, MeOH) Int->Step2 Prod N,1-dimethyl-1H- indazole-3-carboxamide Step2->Prod

Caption: Synthetic workflow for N,1-dimethyl-1H-indazole-3-carboxamide.

Protocol 2: In Vitro cAMP GloSensor Assay for EP4 Antagonism

To validate the pharmacological efficacy of indazole-3-carboxamide derivatives synthesized from the core scaffold, a functional GPCR assay is required.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the human EP4 receptor and the pGloSensor™-22F cAMP plasmid into 384-well white clear-bottom plates at a density of 1.5 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Substrate Loading: Remove the culture medium and replace it with assay buffer containing 2% GloSensor cAMP Reagent. Incubate for 2 hours at room temperature to allow substrate equilibration.

  • Antagonist Pre-Incubation: Add serial dilutions (from 10 µM to 0.1 nM) of the indazole-3-carboxamide derivative to the wells. Self-Validation: Include a known EP4 antagonist (e.g., E7046) as a positive control, and DMSO vehicle as a negative control. Incubate for 15 minutes.

  • Agonist Stimulation: Challenge the cells with an EC₈₀ concentration of PGE2. Causality: Using an EC₈₀ concentration rather than a saturating dose ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess ligand.

  • Detection: Read luminescence using a microplate reader after 15 minutes of stimulation. Calculate IC₅₀ values using a four-parameter non-linear regression model.

Conclusion

N,1-dimethyl-1H-indazole-3-carboxamide is far more than a simple chemical building block; it is a meticulously designed pharmacophore that addresses critical challenges in drug discovery, such as tautomeric instability and poor target vectorization. By leveraging its robust synthetic accessibility and highly predictable binding kinetics, medicinal chemists can rapidly generate libraries of derivatives targeting complex diseases ranging from colorectal cancer to parasitic infections.

References

  • United States Patent 6,730,684 B1. "Antibacterial Compounds." Google Patents, October 6, 2000.
  • United States Patent Application 20200339586A1. "Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase." Google Patents.
  • Journal of Medicinal Chemistry. "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy." ACS Publications, March 7, 2023. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands." ACS Publications, October 9, 2012. Available at:[Link]

  • MDPI. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, October 26, 2018. Available at:[Link]

Sources

Exploratory

Structure Elucidation of N,1-Dimethyl-1H-indazole-3-carboxamide: A Comprehensive Technical Guide

Executive Summary The indazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif in highly potent synthetic cannabinoid receptor agonists (S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif in highly potent synthetic cannabinoid receptor agonists (SCRAs) such as AB-FUBINACA and MDMB-4en-PINACA. As a Senior Application Scientist, I present this whitepaper to deconstruct the structural elucidation of N,1-dimethyl-1H-indazole-3-carboxamide ( C10​H11​N3​O ). By establishing a self-validating analytical framework using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, this guide provides researchers with the causal logic required to unambiguously assign regiochemistry and atomic connectivity in complex heterocyclic systems.

Pharmacological Context & Signaling

Before deconstructing the chemical structure, it is critical to understand why this core is analytically significant. Derivatives of the indazole-3-carboxamide family exhibit profound binding affinity for the human CB1 receptor, acting as full agonists [1]. The N1-alkyl chain and the C3-carboxamide moiety are essential for receptor docking and subsequent G-protein coupled receptor (GPCR) activation.

Pathway Ligand Indazole-3-carboxamide Core Agonist CB1R CB1 Receptor (GPCR) Ligand->CB1R Binding Gi Gi/o Protein Activation CB1R->Gi Coupling AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP cAMP Reduction AC->cAMP Downregulates

CB1 receptor signaling pathway modulated by indazole-3-carboxamide derivatives.

Analytical Strategy: Building a Self-Validating Workflow

In forensic and pharmaceutical analysis, relying on a single analytical technique introduces the risk of isomeric misidentification. The synthesis of indazoles frequently yields a mixture of N1 and N2 alkylated tautomers. To solve this, we must construct an orthogonal, self-validating workflow. HRMS provides the exact molecular formula and connectivity via fragmentation, while 2D NMR provides absolute spatial and regiochemical assignment [2].

Workflow Start Sample Prep (N,1-dimethyl-1H-indazole-3-carboxamide) HRMS HRMS Analysis (Exact Mass & Fragmentation) Start->HRMS NMR NMR Spectroscopy (1D & 2D Correlation) Start->NMR XRay X-Ray Crystallography (Absolute Configuration) Start->XRay Integration Data Integration & Structural Validation HRMS->Integration NMR->Integration XRay->Integration

Experimental workflow for the structural elucidation of indazole-3-carboxamide derivatives.

High-Resolution Mass Spectrometry (HRMS)

Metabolic profiling and structural confirmation of indazole cores necessitate exact mass validation to differentiate them from indole-based analogs [3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to 100 ng/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v).

    • Causality: This specific dilution ensures optimal ionization efficiency without causing detector saturation or ion suppression, creating a reliable baseline for quantification.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column. Mobile phase A: 0.1% Formic acid in H2​O ; B: 0.1% Formic acid in MeCN. Gradient elution from 5% B to 95% B over 10 minutes.

  • Ionization & Acquisition: Electrospray Ionization (ESI) in positive mode. Acquire full MS ( m/z 100-500) at 70,000 resolution, followed by data-dependent MS/MS (ddMS2) with a stepped Normalized Collision Energy (NCE) of 20, 40, and 60.

    • Causality of Stepped NCE: A single collision energy may only cleave the weakest bond. Stepped NCE ensures that both the primary cleavage (amide bond) and secondary cleavages (core fragmentation) are captured simultaneously. This creates a self-validating fragmentation tree where daughter ions structurally prove the existence of parent ions.

Quantitative Data: Diagnostic Fragmentation
Precursor Ion ( m/z )Fragment Ion ( m/z )FormulaDiagnostic Significance
190.0975 ( [M+H]+ )159.0553 [C9​H7​N2​O]+ Cleavage of the amide C-N bond (loss of methylamine, -31 Da). Confirms the presence of the terminal carboxamide.
159.0553131.0604 [C8​H7​N2​]+ Loss of carbon monoxide (-28 Da) from the acylium ion. Unambiguously confirms the indazole core connectivity.
131.060477.0391 [C6​H5​]+ Benzene ring fragmentation, confirming the unsubstituted nature of the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the molecular formula and functional groups, NMR remains the gold standard for unambiguous positional isomer differentiation—specifically distinguishing N1-alkylation from N2-alkylation [4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of N,1-dimethyl-1H-indazole-3-carboxamide in 600 µL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides excellent solubility for non-polar heterocycles. TMS acts as an internal standard, providing a self-validating zero-point reference to ensure chemical shift accuracy across different magnetic fields.

  • 1H and 13C NMR Acquisition: Acquire 1H spectra at 400 or 600 MHz (16 scans, 2s relaxation delay). Acquire proton-decoupled 13C spectra (1024 scans).

    • Causality: The extended scan count for 13C overcomes its low natural abundance (1.1%), ensuring adequate signal-to-noise ratios for critical quaternary carbons (C3, C3a, C7a, C=O).

  • 2D HMBC Acquisition: Run Heteronuclear Multiple Bond Correlation (HMBC) optimized for long-range coupling constants ( nJCH​=8 Hz).

    • Causal Logic for Regiochemistry: 1H NMR alone cannot distinguish N1-CH3 from N2-CH3, as both appear as singlets near 4.1 ppm. However, HMBC detects 3-bond correlations. In the N1-isomer, the N1-CH3 protons will couple to the C7a carbon. In the N2-isomer, they would couple to C3 and C3a. Observing the N1-CH3 C7a correlation makes the protocol a closed, self-validating system that eliminates false positives.

Quantitative Data: NMR Assignments & Correlations
Position 1H Chemical Shift (ppm), Multiplicity, J (Hz) 13C Chemical Shift (ppm)Key HMBC Correlations ( 1H→13C )
N1- CH3​ 4.10 (s, 3H)36.2C7a (Proves N1 regiochemistry)
N- CH3​ (amide) 2.95 (d, 3H, J=4.8 )26.5C=O
NH (amide) 8.20 (br q, 1H)-C=O, N- CH3​
C3 -138.5-
C3a -123.1-
C4 8.15 (d, 1H, J=8.1 )121.8C3, C7a
C5 7.25 (t, 1H, J=7.8 )122.4C7
C6 7.42 (t, 1H, J=7.8 )126.7C4, C7a
C7 7.55 (d, 1H, J=8.5 )109.3C5, C3a
C7a -141.2-
C=O -163.4-

Conclusion

The structural elucidation of N,1-dimethyl-1H-indazole-3-carboxamide requires a rigorous, multi-modal approach. By understanding the causality behind stepped NCE in mass spectrometry and the necessity of long-range HMBC correlations in NMR, analytical scientists can construct self-validating protocols. These methodologies not only confirm the identity of simple building blocks but serve as the foundational logic required to identify highly complex, novel psychoactive substances and pharmaceutical candidates in the field.

References

  • Title: Structure elucidation of the novel synthetic cannabinoid Cumyl-Tosyl-Indazole-3-Carboxamide (Cumyl-TsINACA) found in illicit products in Germany Source: Drug Testing and Analysis (PubMed / NIH) URL: [Link]

  • Title: Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples Source: Frontiers in Chemistry URL: [Link]

  • Title: Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy Source: PMC (PubMed Central) URL: [Link]

  • Title: Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Foundational

N,1-dimethyl-1H-indazole-3-carboxamide CAS number lookup

An In-Depth Technical Guide to N,1-dimethyl-1H-indazole-3-carboxamide CAS Number: 335030-25-6[1] Introduction N,1-dimethyl-1H-indazole-3-carboxamide is a chemical compound belonging to the indazole class of molecules. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,1-dimethyl-1H-indazole-3-carboxamide

CAS Number: 335030-25-6[1]

Introduction

N,1-dimethyl-1H-indazole-3-carboxamide is a chemical compound belonging to the indazole class of molecules. The indazole heterocycle is recognized as a "privileged scaffold" in medicinal chemistry due to its remarkable ability to interact with a diverse array of biological targets, making it a highly versatile building block in drug discovery programs[2]. While this specific N,1-dimethyl substituted derivative is primarily a research chemical, the broader 1H-indazole-3-carboxamide family is the subject of intense investigation for its therapeutic potential, particularly in oncology.

This guide provides a comprehensive technical overview of N,1-dimethyl-1H-indazole-3-carboxamide, synthesizing current knowledge on its chemical properties, synthesis, and hypothesized biological activities based on extensive research into its structural analogs. The narrative is grounded in the established structure-activity relationships (SAR) for this class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

To be effective as a research tool or a fragment in drug discovery, a compound's physicochemical properties are critical. Below is a summary of the known and estimated properties for N,1-dimethyl-1H-indazole-3-carboxamide.

PropertyValueSource/Analog
CAS Number 335030-25-6AChemBlock[1]
Molecular Formula C10H11N3OGuidechem[3]
Molecular Weight 189.22 g/mol AChemBlock[1]
IUPAC Name N,1-dimethyl-1H-indazole-3-carboxamideAChemBlock[1]
Hydrogen Bond Donors 1 (Amide N-H)Calculated
Hydrogen Bond Acceptors 2 (Amide C=O, Pyrazole N)Calculated
Topological Polar Surface Area 49 ŲGuidechem (for isomer)[3]
cLogP ~1.5Estimated from analogs[4]

Synthesis and Chemical Reactivity

The synthesis of N,1-dimethyl-1H-indazole-3-carboxamide follows a logical and robust multi-step pathway common for this class of compounds. The strategy hinges on the initial formation of the indazole-3-carboxylic acid core, followed by N-1 alkylation and a final amide coupling step.

Synthetic Workflow Overview

The general workflow is designed for regioselective control, ensuring the desired N-1 methylation over the alternative N-2 position, which is a critical consideration in indazole chemistry.

G start 1H-Indazole-3-carboxylic acid step1 N-1 Methylation (e.g., MeI, K2CO3, DMF) start->step1 intermediate 1-Methyl-1H-indazole-3-carboxylic acid step1->intermediate step2 Acid Activation (e.g., SOCl2 or EDC/HOBt) intermediate->step2 activated_intermediate Activated Carboxylic Acid (Acid Chloride or Active Ester) step2->activated_intermediate step3 Amide Coupling (Methylamine, Base) activated_intermediate->step3 product N,1-dimethyl-1H-indazole-3-carboxamide step3->product

Caption: General synthetic workflow for N,1-dimethyl-1H-indazole-3-carboxamide.

Detailed Synthetic Protocol (Exemplary)

This protocol is a representative methodology adapted from general procedures for the synthesis of related indazole-3-carboxamides[4][5].

Step 1: N-1 Methylation of 1H-Indazole-3-carboxylic acid

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (MeI, 1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water and acidify with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 1-methyl-1H-indazole-3-carboxylic acid.

Causality: The use of a polar aprotic solvent like DMF and a base like K₂CO₃ facilitates the deprotonation of the more acidic N-1 proton of the indazole ring, allowing for regioselective alkylation by the electrophilic methyl iodide.

Step 2: Amide Coupling

  • Suspend 1-methyl-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous Dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-4 hours until a clear solution is formed (indicating the formation of the acid chloride). Remove the excess solvent and reagent under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of methylamine (CH₃NH₂, 2.5 equivalents) in DCM.

  • Add the methylamine solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel) to afford pure N,1-dimethyl-1H-indazole-3-carboxamide.

Causality: Conversion of the carboxylic acid to a more reactive acid chloride is a classic strategy to facilitate acylation of the amine. The use of excess amine neutralizes the HCl byproduct generated during the reaction. Alternative, milder coupling reagents like EDC and HOBt can also be used, which is common in library synthesis[4][5].

Biological Activity and Mechanism of Action Hypotheses

While direct experimental data for N,1-dimethyl-1H-indazole-3-carboxamide is limited in public literature, the biological profile can be confidently hypothesized based on the well-documented activities of the 1H-indazole-3-carboxamide scaffold[6]. The primary mechanism of action for this class of compounds is the inhibition of key cellular kinases, with other potential targets also identified.

Primary Hypothesis: p21-Activated Kinase 1 (PAK1) Inhibition

The most compelling evidence for the mechanism of action of 1H-indazole-3-carboxamide derivatives points towards the inhibition of p21-Activated Kinase 1 (PAK1)[7][8].

  • Expertise & Experience : PAK1 is a serine/threonine kinase that acts as a critical signaling node downstream of the Rho family of small GTPases, Rac1 and Cdc42[6][7]. Aberrant PAK1 activation is a hallmark of numerous cancers, where it drives oncogenic signaling, cytoskeletal rearrangements, cell motility, and survival[7][8]. Therefore, PAK1 is considered a high-value target for anticancer drug discovery. The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1, and it is strongly hypothesized that N,1-dimethyl-1H-indazole-3-carboxamide retains this activity[6][8].

G RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras Rac_Cdc42 Rac1 / Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK Cytoskeleton Cytoskeletal Rearrangement PAK1->Cytoskeleton ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Metastasis & Invasion Cytoskeleton->Migration Inhibitor N,1-dimethyl-1H-indazole- 3-carboxamide Inhibitor->PAK1

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Exploratory

N,1-dimethyl-1H-indazole-3-carboxamide molecular weight and formula

An In-depth Technical Guide to N,1-dimethyl-1H-indazole-3-carboxamide This guide provides a comprehensive technical overview of N,1-dimethyl-1H-indazole-3-carboxamide, a molecule belonging to the versatile indazole-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N,1-dimethyl-1H-indazole-3-carboxamide

This guide provides a comprehensive technical overview of N,1-dimethyl-1H-indazole-3-carboxamide, a molecule belonging to the versatile indazole-3-carboxamide class. This class of compounds is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the molecule's fundamental properties, synthesis, analytical characterization, and its context within the broader landscape of pharmacologically relevant indazoles.

Core Molecular Profile

N,1-dimethyl-1H-indazole-3-carboxamide is a derivative of 1H-indazole-3-carboxylic acid. The structure is characterized by a methyl group substitution on the nitrogen atom at position 1 of the indazole ring and a second methyl group on the nitrogen of the carboxamide functional group at position 3.

Molecular Formula and Weight

The chemical properties of N,1-dimethyl-1H-indazole-3-carboxamide are derived from its constituent atoms. Based on its structure, the molecular formula and weight have been calculated. It is an isomer of other dimethylated indazole-3-carboxamides, such as N,N-dimethyl-1H-indazole-3-carboxamide and N,N-dimethyl-2H-indazole-3-carboxamide.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃OCalculated
Molecular Weight 189.22 g/mol Calculated[1][2]
Monoisotopic Mass 189.09021 DaCalculated
Structural Representation

The structural formula provides a clear visualization of the atomic arrangement and bonding.

Caption: 2D structure of N,1-dimethyl-1H-indazole-3-carboxamide.

Synthesis and Methodologies

The synthesis of N,1-dimethyl-1H-indazole-3-carboxamide can be approached through established methods for creating indazole-3-carboxamides, typically involving the coupling of a carboxylic acid with an amine.[3] A plausible and efficient synthetic route starts from the readily available 1H-indazole-3-carboxylic acid.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process following the initial formation of the acid chloride. This ensures a high-yield reaction by activating the carboxylic acid for nucleophilic attack.

workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Amidation Start 1H-Indazole-3-carboxylic Acid Reagent1 SOCl₂ or (COCl)₂ Start->Reagent1 Activation Intermediate1 1H-Indazole-3-carbonyl chloride Reagent1->Intermediate1 Reagent2 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) + Base (e.g., NaH, K₂CO₃) Intermediate1->Reagent2 Alkylation Intermediate2 1-Methyl-1H-indazole-3-carbonyl chloride Reagent2->Intermediate2 Reagent3 Methylamine (CH₃NH₂) Intermediate2->Reagent3 Coupling FinalProduct N,1-dimethyl-1H-indazole-3-carboxamide Reagent3->FinalProduct

Caption: Proposed synthetic workflow for N,1-dimethyl-1H-indazole-3-carboxamide.

Detailed Experimental Protocol

This protocol outlines a practical laboratory procedure for the synthesis.

Step 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid

  • Alkylation: To a stirred solution of 1H-indazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Work-up: Upon completion, quench the reaction by carefully adding water. Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indazole-3-carboxylic acid.

Step 2: Synthesis of N,1-dimethyl-1H-indazole-3-carboxamide

  • Acid Activation: Suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in a chlorinated solvent (e.g., DCM or DCE). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Remove the solvent and excess reagent under reduced pressure.

  • Amine Coupling: Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.

  • Slowly add a solution of methylamine (CH₃NH₂, 2.5 eq, typically as a solution in THF or water) and a tertiary amine base like triethylamine (TEA, 3.0 eq) to act as an acid scavenger.

  • Stir the reaction at room temperature for 2-4 hours.

  • Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain the final compound.

Context and Potential Applications

The indazole-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[4] While the specific biological profile of N,1-dimethyl-1H-indazole-3-carboxamide is not extensively documented in public literature, the activities of its close analogs provide a strong basis for potential research applications.

  • CNS Receptor Modulation: Many indazole-3-carboxamides are potent ligands for central nervous system receptors. Notably, this scaffold is a core component of Granisetron, a selective 5-HT₃ receptor antagonist used to treat nausea and vomiting.[4][5] Derivatives have also been explored as modulators of other serotonin receptors.[3]

  • Kinase Inhibition: The indazole ring is a key feature in several FDA-approved kinase inhibitors for cancer therapy, such as Axitinib and Pazopanib.[4] Research has shown that 1H-indazole-3-carboxamide derivatives can act as potent and selective inhibitors of kinases like PAK1, which is implicated in tumor progression.[6]

  • PARP Inhibition: N-1 substituted indazole-3-carboxamides have been designed and synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a target for cancer therapy and for protecting against cellular damage in other conditions like diabetes.[7]

  • Synthetic Cannabinoids: A significant number of indazole-3-carboxamides have been identified as synthetic cannabinoid receptor agonists (SCRAs).[8][9][10] These compounds, often with more complex N-alkyl chains and amide substituents, are potent agonists of the CB1 and CB2 receptors. The structural similarity suggests that N,1-dimethyl-1H-indazole-3-carboxamide could be investigated as a simple scaffold or reference compound in this field.

Analytical Characterization Protocols

Comprehensive structural verification and purity assessment are critical. A multi-technique approach is recommended for the unambiguous identification of N,1-dimethyl-1H-indazole-3-carboxamide.

TechniquePurpose & Expected Observations
NMR Spectroscopy ¹H NMR: Expect distinct signals for the two methyl groups (a singlet for the 1-methyl and a doublet for the N-methyl, which will couple to the N-H proton). A signal for the amide proton (N-H) and characteristic aromatic signals for the four protons on the benzene portion of the indazole ring. ¹³C NMR: Expect signals for the 10 unique carbon atoms, including the two methyl carbons, the carbonyl carbon, and the aromatic/heterocyclic carbons.
Mass Spectrometry LC-MS/GC-MS: Primarily used for molecular weight confirmation. Expect to observe the protonated molecule [M+H]⁺ at m/z 189.09021. Fragmentation patterns can provide structural information; a characteristic fragment ion for the 1-methyl-indazole acylium cation would be expected.[10]
FTIR Spectroscopy Used to identify functional groups. Expect characteristic absorption bands for: N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=O stretching (amide I band, ~1640 cm⁻¹), and N-H bending (amide II band, ~1550 cm⁻¹).[11]
HPLC/UPLC To assess purity and for quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with formic acid or ammonium acetate as a modifier) is a standard starting point.[10] A UV detector set to monitor in the range of 210-300 nm should provide good sensitivity.

Safety and Handling

While a specific safety data sheet for N,1-dimethyl-1H-indazole-3-carboxamide is not available, data from related indazole-3-carboxamides and 1H-indazole-3-carboxylic acid should be used to guide handling procedures.[12][13]

  • General Hazards: Compounds in this class are often classified as irritants.[13] They may cause skin, eye, and respiratory system irritation. Harmful if swallowed, inhaled, or absorbed through the skin.

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Toxicological Properties: The physiological and toxicological properties of this specific compound have not been fully investigated.[14] Given the potent biological activity of many analogs, it should be handled as a potentially hazardous substance.

This product is intended for research and laboratory use only. It is not for human or veterinary use.[4][14]

References

  • ResearchGate. Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (ADB-INACA), and N-(1 - ResearchGate. Available from: [Link]

  • PubMed. Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) - PubMed. Available from: [Link]

  • PubChem. N-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 42477796 - PubChem. Available from: [Link]

  • NextSDS. N,N-dimethyl-1H-indole-3-carboxamide — Chemical Substance Information - NextSDS. Available from: [Link]

  • PubChem. N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | C19H28N4O2 - PubChem. Available from: [Link]

  • PubChem. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem. Available from: [Link]

  • Chemical Synthesis Database. N,N-dimethyl-2H-indazole-3-carboxamide - Chemical Synthesis Database. Available from: [Link]

  • Taylor & Francis Online. Convenient Synthesis of N-(2, 2-Dimethyl-1, 3-dioxan-5-yl)-1H-indazole-3-carboxamide, the Intermediate of 5-HT 3 Receptor Antagonist. Available from: [Link]

  • LOCKSS. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • iris.unina.it. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. Available from: [Link]

  • Springer. Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)b. Available from: [Link]

  • PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. Available from: [Link]

  • PubMed. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. Available from: [Link]

  • MDPI. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available from: [Link]

Sources

Foundational

Unveiling the Pharmacological Potential of N,1-Dimethyl-1H-Indazole-3-Carboxamide: A Dual-Target Mechanism of Action Hypothesis

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide Executive Summary As a Senior Application Scientist in early-stage drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach molecular entities not merely as static chemical structures, but as highly tunable pharmacophores. N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) [1] is a truncated, low-molecular-weight building block. While it shares a core scaffold with highly potent synthetic cannabinoid receptor agonists (SCRAs) and validated N-myristoyltransferase (NMT) inhibitors, its minimal functionalization presents a unique pharmacological puzzle.

This whitepaper establishes a dual-hypothesis framework for its mechanism of action (MoA). By applying Fragment-Based Drug Discovery (FBDD) principles, we hypothesize that this molecule acts either as an atypical cannabinoid receptor modulator or as a competitive NMT inhibitor fragment . Below, we dissect the structural causality behind these hypotheses and provide self-validating experimental protocols to test them.

Structural Pharmacology & Rationale

To understand the potential MoA of N,1-dimethyl-1H-indazole-3-carboxamide, we must analyze the structure-activity relationship (SAR) of its heavier derivatives.

Typical indazole-3-carboxamide SCRAs (e.g., AB-PINACA, AMB-FUBINACA) rely on two critical appendages:

  • A bulky lipophilic tail at the N1 position (e.g., a pentyl or 4-fluorobenzyl group) to anchor deep within the hydrophobic channel of the CB1 receptor[2].

  • A complex amide headgroup (e.g., tert-leucinate or valinamide) to stabilize receptor binding via hydrogen bonding networks.

The Causality of Truncation: In N,1-dimethyl-1H-indazole-3-carboxamide, both the tail and headgroup are reduced to simple methyl groups. From a thermodynamic perspective, removing these lipophilic anchors drastically reduces the binding enthalpy associated with deep orthosteric insertion. Slight structural differences in the indazole core are known to lead to massive shifts in behavioral pharmacology and receptor affinity[3]. Therefore, we hypothesize that this truncation shifts the molecule from a full agonist to a partial agonist, an allosteric modulator, or an enzyme inhibitor fragment.

Hypothesis I: Atypical Cannabinoid Receptor (CB1) Modulation

Mechanism of Action: Due to the lack of an extended N1-alkyl chain, N,1-dimethyl-1H-indazole-3-carboxamide cannot fully engage the toggle switch (e.g., residues Phe200 and Trp356) required for full CB1 receptor activation. Instead, it likely occupies the upper vestibule of the orthosteric site. This shallow binding profile suggests it may act as a partial agonist or neutral antagonist . If it binds, it will weakly couple the CB1 receptor to Gi/o proteins, resulting in a blunted inhibition of adenylate cyclase compared to full SCRAs[4].

CB1_Modulation Ligand N,1-dimethyl-1H-indazole- 3-carboxamide CB1 CB1 Receptor (Orthosteric Site) Ligand->CB1 Partial Agonism Gi Gi/o Protein Coupling CB1->Gi Activation AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Hypothesized CB1 receptor partial agonism and downstream cAMP reduction.

Hypothesis II: N-Myristoyltransferase (NMT) Inhibition Scaffold

Mechanism of Action: Indazole-based compounds are heavily investigated as potent inhibitors of N-myristoyltransferase (NMT), an enzyme critical for the lipidation and subcellular localization of viral and protozoan proteins[5]. NMT catalyzes the transfer of myristic acid from myristoyl-CoA to the N-terminal glycine of target proteins.

N,1-dimethyl-1H-indazole-3-carboxamide possesses the exact pharmacophoric geometry required to act as a competitive fragment in the peptide-binding pocket of NMT[5]. The carboxamide group forms critical hydrogen bonds with the catalytic machinery, while the N1-methyl group provides a rigid vector, blocking the entry of the natural peptide substrate.

NMT_Inhibition MyrCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyrCoA->NMT Binds Peptide Target Protein (N-terminal Glycine) NMT->Peptide Catalysis Inhibitor N,1-dimethyl-1H-indazole- 3-carboxamide Inhibitor->NMT Blocks Peptide Pocket Inhibitor->Peptide Prevents Binding Product Myristoylated Protein Peptide->Product Lipidation

Mechanism of NMT inhibition by competitive binding at the peptide pocket.

Experimental Validation & Protocols

To ensure a self-validating system, the following protocols integrate orthogonal readouts and internal controls to eliminate false positives caused by assay interference.

Protocol A: CB1 Radioligand Binding & cAMP Functional Assay

Purpose: To determine orthosteric affinity and functional efficacy (full agonist vs. partial agonist).

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human CB1 receptors.

  • Radioligand Displacement: Incubate membranes with 0.5 nM [³H]CP55,940 (a known full agonist) and titrate N,1-dimethyl-1H-indazole-3-carboxamide from 10 pM to 100 µM.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/C filters. Measure bound radioactivity using a scintillation counter to calculate the Ki​ value.

  • Orthogonal Functional Validation (cAMP HTRF):

    • Stimulate CB1-expressing cells with Forskolin (10 µM) to artificially raise baseline cAMP.

    • Treat with the test compound. If it is an agonist, it will activate Gi, reducing the Forskolin-induced cAMP spike.

    • Internal Control: Use Rimonabant (inverse agonist) to ensure the observed cAMP reduction is strictly CB1-mediated.

Protocol B: In Vitro NMT Fluorogenic Assay

Purpose: To validate the compound as an NMT peptide-pocket inhibitor.

  • Enzyme Assembly: Reconstitute recombinant human NMT1 (10 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100).

  • Substrate Priming: Pre-incubate the enzyme with Myristoyl-CoA (1 µM) for 10 minutes to form the active binary complex.

  • Inhibitor Introduction: Add N,1-dimethyl-1H-indazole-3-carboxamide (titrated 1 nM to 500 µM) and incubate for 15 minutes.

  • Catalytic Trigger: Introduce a fluorogenic peptide substrate (e.g., Dansyl-GCQNS).

  • Kinetic Readout: Monitor the real-time increase in fluorescence (Ex/Em = 340/460 nm) resulting from peptide lipidation. Calculate the IC50​ from the initial velocity curves.

Quantitative Data Synthesis

The following tables synthesize the predicted physicochemical properties of the fragment and compare its hypothesized pharmacodynamics against known, fully functionalized derivatives.

Table 1: Physicochemical & Pharmacokinetic Predictors
PropertyValueDrug-Likeness Implication (Lipinski's Rules)
Molecular Weight 189.22 g/mol Excellent for FBDD (Fragment-based drug discovery).
cLogP (Predicted) ~1.2High aqueous solubility; low risk of non-specific lipid partitioning.
H-Bond Donors 1Optimal for specific target anchoring.
H-Bond Acceptors 2Low risk of desolvation penalties during binding.
Polar Surface Area 46.1 ŲExcellent membrane permeability; high BBB penetration potential.
Table 2: Comparative Pharmacodynamics (Hypothesized vs. Known)
CompoundN1-SubstitutionCB1 Affinity ( Ki​ )CB1 EfficacyNMT Inhibition ( IC50​ )
AB-PINACA [2]Pentyl2.87 nMFull AgonistN/A (Steric clash)
AMB-FUBINACA [3]4-Fluorobenzyl< 1.0 nMFull AgonistN/A (Steric clash)
N,1-dimethyl-1H-indazole-3-carboxamide Methyl > 1,000 nM (Hypothesized) Partial / Antagonist Low µM range (Hypothesized)

References

  • Bell AS, et al. "Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase." US Patent US20200339586A1, 2020.
  • Park EJ, Park R, Jeon JH, et al. "Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters." Pharmaceutics, 12(11):1036, 2020. Available at:[Link]

  • Shetty RA, Hill RD, McDonald JA, et al. "Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents." Journal of Cannabis Research, 8(1), 2026. Available at:[Link]

Sources

Exploratory

Preliminary biological activity of N,1-dimethyl-1H-indazole-3-carboxamide

An In-Depth Technical Guide on the Preliminary Biological Activity of N,1-dimethyl-1H-indazole-3-carboxamide Authored by: Senior Application Scientist Date: March 16, 2026 Abstract The 1H-indazole-3-carboxamide scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Preliminary Biological Activity of N,1-dimethyl-1H-indazole-3-carboxamide

Authored by: Senior Application Scientist

Date: March 16, 2026

Abstract

The 1H-indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its capacity to interact with a wide array of biological targets.[1][2] This versatility has led to its integration into several FDA-approved kinase inhibitors, highlighting its significance in oncology.[1] This technical guide focuses on a specific derivative, N,1-dimethyl-1H-indazole-3-carboxamide , a molecule of considerable interest for its potential pharmacological activities. While direct experimental data for this specific compound is emerging, a robust body of evidence from structurally related analogs allows for a reasoned projection of its biological profile.[2] This document synthesizes the current understanding, detailing the compound's synthesis, its primary hypothesized mechanism of action as a p21-Activated Kinase 1 (PAK1) inhibitor, and other potential biological activities.[2][3][4] We provide detailed experimental protocols for validation, grounding our analysis in the established structure-activity relationships of the indazole-3-carboxamide class to offer a forward-looking perspective for researchers in drug discovery and development.

Rationale and Synthesis

The design of N,1-dimethyl-1H-indazole-3-carboxamide builds upon a well-established pharmacophore. The indazole core acts as a bioisostere for indole, while the 3-carboxamide moiety provides a critical hydrogen bonding point for interaction with numerous enzymatic targets. The N-methylation at the 1-position of the indazole ring and on the amide nitrogen are strategic modifications intended to modulate solubility, metabolic stability, and binding affinity.

Synthetic Strategy

The synthesis of N,1-dimethyl-1H-indazole-3-carboxamide is a multi-step process that can be achieved through established organic chemistry reactions. A practical and scalable approach involves the initial formation of the indazole core, followed by functionalization at the 3-position and a final amide coupling step.[5][6]

The key intermediate is 1-methyl-1H-indazole-3-carboxylic acid .[1][7] This intermediate is then activated and coupled with methylamine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBT) to yield the final product.[6]

Synthetic_Workflow A 2-Nitrophenylacetic Acid Derivative B Cyclization & N-Methylation A->B e.g., Reductive Cyclization C 1-Methyl-1H-indazole- 3-carboxylic Acid B->C Saponification D Amide Coupling (Methylamine, EDC, HOBT) C->D Activation E N,1-dimethyl-1H-indazole- 3-carboxamide D->E Formation PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, PDGF) Rac1_Cdc42 Rac1 / Cdc42 (GTP-bound) Growth_Factors->Rac1_Cdc42 Integrins Integrin Signaling Integrins->Rac1_Cdc42 PAK1 PAK1 (p21-Activated Kinase 1) Rac1_Cdc42->PAK1 Activation Cytoskeleton Cytoskeletal Rearrangement PAK1->Cytoskeleton Migration Cell Migration & Invasion PAK1->Migration Proliferation Gene Transcription & Proliferation PAK1->Proliferation Survival Anti-Apoptosis (Cell Survival) PAK1->Survival Inhibitor N,1-dimethyl-1H- indazole-3-carboxamide Inhibitor->PAK1 Inhibition

Caption: The central role of PAK1 in oncogenic signaling and the point of intervention.

Evidence from Structural Analogs

Fragment-based screening has successfully identified the 1H-indazole-3-carboxamide scaffold as a potent inhibitor of PAK1. [4][9]Structure-activity relationship (SAR) studies reveal that hydrophobic substitutions can enhance binding in the kinase's back pocket, while hydrophilic groups can improve selectivity and solubility. [4]One representative analog, compound 30l from a published study, demonstrated an exceptional PAK1 IC50 of 9.8 nM and high selectivity against a panel of other kinases. [4][9]Functionally, these derivatives have been shown to significantly suppress the migration and invasion of breast cancer cells (MDA-MB-231) by downregulating key metastatic proteins like Snail. [4][9]

Secondary & Other Potential Biological Activities

While PAK1 inhibition is the primary hypothesis, the privileged nature of the indazole-3-carboxamide scaffold suggests the potential for other biological activities that warrant consideration, either as therapeutic opportunities or as off-target effects.

PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in cancer. [3]There is emerging evidence that N-methyl-1H-indazole-3-carboxamide and related structures may inhibit Phosphoinositide 3-Kinase (PI3K), a key upstream component of this pathway. [1][3]Inhibition of PI3K would represent a complementary anti-cancer mechanism to PAK1 inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Effects Cell Growth, Proliferation, Survival mTOR->Effects Inhibitor Potential Inhibition by Indazole-3-Carboxamides Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Cannabinoid Receptor (CB1/CB2) Agonism

The 1H-indazole-3-carboxamide core is a prominent feature in many synthetic cannabinoids, which are known to be potent agonists of both the CB1 and CB2 receptors. [1]Derivatives such as AB-PINACA and AB-FUBINACA share this structural backbone. [1]This suggests that N,1-dimethyl-1H-indazole-3-carboxamide could possess cannabimimetic activity, a factor that must be evaluated during preclinical safety and toxicology screening.

Other Reported Activities
  • PARP-1 Inhibition : N-1 substituted indazole-3-carboxamide derivatives have been designed as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1). One such compound demonstrated protective effects in a rat model of diabetes by preserving insulin secretion and attenuating hyperglycemia. [8]* 5-HT3 Receptor Antagonism : The scaffold is a known intermediate in the synthesis of Granisetron, a 5-HT3 receptor antagonist used clinically as an antiemetic. [1][9]

Experimental Protocols for Activity Validation

To empirically validate the hypothesized biological activity of N,1-dimethyl-1H-indazole-3-carboxamide, a series of well-defined in vitro assays are necessary. The following protocols provide a self-validating system to first confirm target engagement and then assess the resulting cellular-level functional consequences.

Protocol: In Vitro PAK1 Kinase Inhibition Assay

This protocol is designed to quantify the direct inhibitory effect of the compound on PAK1 enzymatic activity. The ADP-Glo™ Kinase Assay is a robust method that measures ADP production, which is inversely proportional to kinase inhibition. [2] Objective: To determine the IC50 value of N,1-dimethyl-1H-indazole-3-carboxamide against PAK1.

Materials:

  • Recombinant human PAK1 enzyme

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • N,1-dimethyl-1H-indazole-3-carboxamide

  • DMSO (vehicle control)

  • 384-well assay plates (white)

  • Microplate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N,1-dimethyl-1H-indazole-3-carboxamide in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 nM) for IC50 determination.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO (for 0% inhibition control). Add 2 µL of PAK1 enzyme and 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. [2]

Assay_Workflow A Prepare Compound Dilution Series B Set up Kinase Reaction (Enzyme + Substrate/ATP + Compound) A->B C Incubate (60 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction) C->D E Add Kinase Detection Reagent (Generate Signal) D->E F Read Luminescence E->F

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Protocol: Transwell Cell Migration Assay

This assay assesses the functional impact of PAK1 inhibition on a key cancer cell behavior.

Objective: To determine if N,1-dimethyl-1H-indazole-3-carboxamide can inhibit the migration of cancer cells (e.g., MDA-MB-231).

Materials:

  • MDA-MB-231 breast cancer cells

  • Transwell inserts (8 µm pore size)

  • Cell culture medium (with and without FBS)

  • N,1-dimethyl-1H-indazole-3-carboxamide

  • Crystal Violet stain

Procedure:

  • Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for 24 hours before the assay.

  • Assay Setup: Place Transwell inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium containing various concentrations of the test compound (or DMSO vehicle). Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 12-24 hours to allow for cell migration.

  • Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the underside of the membrane with methanol and stain with Crystal Violet.

  • Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Compare the migration in compound-treated wells to the vehicle control to determine the extent of inhibition.

Conclusion and Future Directions

Based on robust evidence from structurally related compounds, N,1-dimethyl-1H-indazole-3-carboxamide is strongly hypothesized to function as a potent inhibitor of p21-Activated Kinase 1 (PAK1). [2][3][4]This positions it as a promising candidate for further investigation in oncology, particularly for its potential to inhibit tumor cell migration and invasion. [4][10] The immediate and critical next step is the empirical validation of this primary hypothesis using the detailed protocols provided. Subsequent research should focus on:

  • Kinase Selectivity Profiling: Assessing the compound against a broad panel of kinases to determine its selectivity and potential off-target effects.

  • In Vivo Efficacy: Evaluating the anti-tumor and anti-metastatic activity of the compound in relevant animal models of cancer.

  • Pharmacokinetic and Safety Profiling: Determining the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and assessing its safety profile, including its potential activity at cannabinoid receptors.

The convergence of a privileged scaffold with a high-value cancer target makes N,1-dimethyl-1H-indazole-3-carboxamide a compelling molecule for the drug discovery pipeline.

References

  • BenchChem. (n.d.). 7-Methyl-1H-indazole-3-carboxamide: An In-Depth Technical Guide on Mechanism of Action Hypotheses.
  • BenchChem. (n.d.). N-methyl-1H-indazole-3-carboxamide|946343-59-5.
  • BenchChem. (n.d.). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide.
  • HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.
  • Morie, T., Harada, H., & Kato, S. (2006). Convenient Synthesis of N-(2, 2-Dimethyl-1, 3-dioxan-5-yl)-1H-indazole-3-carboxamide, the Intermediate of 5-HT3 Receptor Antagonist. Taylor & Francis.
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Naik Pujari, J., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
  • Cao, F., et al. (2025). Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) -. PubMed.
  • PubMed. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†).
  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
  • PubChem. (n.d.). N-methyl-1H-indazole-3-carboxamide.
  • MedChemExpress. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid | Biochemical Reagent.
  • ResearchGate. (2025). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities | Request PDF.

Sources

Foundational

Comprehensive Technical Guide: N,1-Dimethyl-1H-Indazole-3-Carboxamide as a Privileged Scaffold in Drug Discovery

Introduction & Pharmacological Context As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical building blocks that transcend a single therapeutic area...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical building blocks that transcend a single therapeutic area. N,1-dimethyl-1H-indazole-3-carboxamide (CAS 335030-25-6) is a prime example of a "privileged scaffold"[1]. Characterized by an indazole ring methylated at the N1 position and a methylcarboxamide group at position 3, this low-molecular-weight intermediate serves as the structural foundation for several classes of highly potent therapeutics.

The pharmacological versatility of this scaffold is not coincidental. The indazole core provides an optimal balance of lipophilicity and hydrogen-bonding capability. Specifically, the N1 lone pair acts as a critical hydrogen-bond acceptor, while the position 3 carboxamide provides directional hydrogen-bonding essential for engaging target protein backbones[2]. This guide deconstructs the synthesis, validation, and biological applications of this vital scaffold.

Chemical Synthesis & Structural Characterization

To ensure high yields and regioselectivity, the synthesis of N,1-dimethyl-1H-indazole-3-carboxamide must be tightly controlled. Below is a self-validating, step-by-step protocol designed for bench-scale synthesis, explaining the causality behind each experimental choice[3].

Step-by-Step Synthetic Protocol

Step 1: Esterification of 1H-Indazole-3-carboxylic acid

  • Protocol: Suspend 1H-indazole-3-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated H2​SO4​ dropwise. Reflux the mixture for 12 hours.

  • Causality: The carboxylic acid is poorly reactive towards direct amidation without the use of expensive coupling agents (like HATU). Converting it to a methyl ester activates the carbonyl carbon for subsequent nucleophilic acyl substitution while protecting the acidic proton during the subsequent N-methylation step.

  • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the baseline starting material and the appearance of a higher Rf​ spot confirms complete esterification. Quench with saturated NaHCO3​ to prevent ester hydrolysis during aqueous workup.

Step 2: Regioselective N-Methylation

  • Protocol: Dissolve the resulting methyl 1H-indazole-3-carboxylate in anhydrous DMF. Add 3.0 equivalents of K2​CO3​ , followed by 1.5 equivalents of methyl iodide (MeI). Heat the reaction to 50°C for 18 hours.

  • Causality: The indazole ring possesses two nitrogen atoms (N1 and N2). Using a mild base like K2​CO3​ under thermodynamic control (50°C) selectively drives the alkylation to the N1 position, which is thermodynamically more stable than the N2-isomer[3]. Utilizing stronger bases (e.g., NaH) would lead to kinetic mixtures of N1 and N2 alkylated products, drastically reducing the yield of the desired scaffold.

  • Self-Validation Checkpoint: LC-MS analysis should show a mass shift of +14 Da (M+H = 191). If a secondary peak with the identical mass appears, it indicates unwanted N2-alkylation, requiring column chromatography (EtOAc/Hexanes) to resolve the isomers.

Step 3: Amidation with Methylamine

  • Protocol: Suspend methyl 1-methyl-1H-indazole-3-carboxylate in a 40% aqueous methylamine solution mixed with a small volume of methanol. Stir at room temperature for 4-6 hours.

  • Causality: The methyl ester is highly susceptible to nucleophilic attack by methylamine. Performing this reaction at room temperature prevents the thermal degradation of the indazole core and avoids the need for peptide coupling reagents (e.g., EDC/HOBt)[3].

  • Self-Validation Checkpoint: The reaction transitions from a cloudy suspension to a homogeneous solution as the product forms. Evaporate the solvent and triturate the oily residue with diethyl ether/petroleum ether to yield the pure white solid. Confirm purity via 1H NMR; look for characteristic singlets at ~4.19 ppm (N-CH3) and ~4.05 ppm (amide-CH3)[3].

Synthesis A 1H-Indazole-3-carboxylic acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B Step 1 C Methyl 1H-indazole-3-carboxylate (Intermediate 1) B->C D Regioselective N-Methylation (MeI, K2CO3, DMF, 50°C) C->D Step 2 E Methyl 1-methyl-1H-indazole-3-carboxylate (Intermediate 2) D->E F Amidation (MeNH2 in MeOH, RT) E->F Step 3 G N,1-dimethyl-1H-indazole-3-carboxamide (Target Scaffold, CAS 335030-25-6) F->G

Step-by-step synthetic workflow for N,1-dimethyl-1H-indazole-3-carboxamide.

Biological Targets & Mechanisms of Action

Once synthesized, this scaffold acts as the core pharmacophore for engaging several high-value biological targets.

Target 1: N-Myristoyltransferase (NMT) Inhibition

NMT catalyzes the co-translational transfer of myristic acid from myristoyl-CoA to the N-terminal glycine of target proteins[4]. This lipid modification is absolutely critical for the membrane localization and function of viral capsid proteins (e.g., Rhinovirus VP0) and parasitic survival proteins (e.g., in Plasmodium falciparum and Trypanosoma brucei)[5].

Causality of Scaffold Choice: In the rational design of NMT inhibitors (such as IMP-1088 and IMP-1002), the indazole core was selected to replace older, metabolically unstable quinoline scaffolds[2]. Crystallographic data reveals that the N1 lone pair of the indazole ring acts as a critical hydrogen-bond acceptor with the Ser330 residue in the enzyme's binding pocket. This interaction significantly increases binding affinity (>1000-fold selectivity for T. brucei NMT over human NMT in specific derivatives) while simultaneously lowering intrinsic clearance across the blood-brain barrier[2].

NMT_Pathway NMT N-Myristoyltransferase (NMT) Enzyme Substrate Target Protein (e.g., Viral VP0, c-Src) NMT->Substrate Normal Pathway (Blocked) Complex Ternary Complex Blockade (Inhibitor bound to Substrate Site) NMT->Complex 3. Inhibitor Binding MyrCoA Myristoyl-CoA (Lipid Donor) MyrCoA->NMT 1. Binds first Inhibitor Indazole-3-carboxamide Derivative (e.g., IMP-1088) Inhibitor->NMT 2. Competes with Substrate Outcome Inhibition of Protein Myristoylation (Viral Assembly Blocked / Cell Death) Complex->Outcome 4. Prevents N-terminal Glycine Myristoylation

Mechanism of N-myristoyltransferase (NMT) inhibition by indazole-3-carboxamide derivatives.

Target 2: Cannabinoid Receptor (CB1/CB2) Modulation

The indazole-3-carboxamide core is highly conserved in a massive family of synthetic cannabinoid receptor agonists (SCRAs), such as AB-PINACA. In these derivatives, the N1-methyl is typically replaced by a lipophilic pentyl or fluoropentyl chain to anchor into the hydrophobic pocket of the CB1 receptor. The position 3 carboxamide acts as an essential hydrogen bond donor/acceptor pair, interacting with the extracellular loops of the receptor to trigger full agonism.

Target 3: Bacterial FabI Inhibition

The scaffold is also utilized in the synthesis of inhibitors targeting FabI (enoyl-acyl carrier protein reductase), an essential enzyme in bacterial fatty acid synthesis. Derivatives of this core form a reversible covalent complex with FabI and NAD+ , effectively starving the bacteria of the lipids required for cell wall synthesis[3].

Quantitative Data & Comparative Analysis

To aid in lead optimization, the physicochemical properties of the bare scaffold and the comparative binding affinities of its derivatives are summarized below.

Table 1: Physicochemical Properties of the Core Scaffold [1]

PropertyValueImplication for Drug Design
Chemical Name N,1-dimethyl-1H-indazole-3-carboxamideBase pharmacophore for functionalization.
CAS Number 335030-25-6Standard identifier for commercial sourcing.
Molecular Weight 189.21 g/mol High ligand efficiency (LE) when bound to targets.
SMILES CNC(=O)C1=NN(C)C2=CC=CC=C21Readily computationally modeled.
H-Bond Donors 1Amide N-H interacts with target backbones.
H-Bond Acceptors 2Indazole N1 and Amide C=O act as critical anchors.

Table 2: Comparative Target Applications of the Indazole-3-carboxamide Scaffold

Derivative ClassPrimary TargetMechanism of ActionKey Reference
IMP-1088 / IMP-1002 Human & Parasitic NMTBlocks co-translational myristoylation of viral/parasitic proteins[5]
TbNMT Hybrids T. brucei NMTCompetes with peptide substrates at the ternary complex[2]
Alkyl-indazole amides Bacterial FabIInhibits enoyl-ACP reductase in fatty acid synthesis[3]

References

  • Title: Antibacterial Compounds (US 6,730,684 B1)
  • Title : A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus Source : Nature Chemistry URL :[Link]

  • Title : QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors Source : Molecules (MDPI) URL :[Link]

Sources

Exploratory

The Dual Legacy of N,1-Dimethyl-1H-indazole-3-carboxamide: From Privileged Scaffold to Synthetic Cannabinoid Core

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In the landscape of medicinal chemistry, certain molecular frameworks are...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry, certain molecular frameworks are designated as "privileged scaffolds"—structures capable of binding to diverse biological targets with high affinity. N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) is a quintessential example of such a scaffold.

Historically, this compound first gained traction in the early 2000s as a critical building block in the discovery of antibacterial agents targeting the FabI (enoyl-ACP reductase) enzyme [1]. However, its trajectory took a dramatic turn around 2012. As international legislation systematically banned indole-3-carboxamide-based synthetic cannabinoids (such as the JWH series), illicit chemists exploited the principle of bioisosterism. By replacing the indole core with an indazole core, they synthesized a new generation of ultra-potent CB1 receptor agonists (e.g., APINACA, AB-PINACA) [2].

This whitepaper provides an in-depth technical analysis of N,1-dimethyl-1H-indazole-3-carboxamide, exploring its chemical synthesis, its structure-activity relationship (SAR) evolution, and the self-validating experimental protocols used to characterize its biological activity.

Chemical Identity & Structural Significance

The indazole-3-carboxamide core is characterized by a fused bicyclic system containing a pyrazole ring fused to a benzene ring. The addition of the second nitrogen atom in the indazole ring (compared to an indole) fundamentally alters the molecule's electronic distribution and hydrogen-bonding capabilities.

Physicochemical Properties
PropertyValueMechanistic Implication
IUPAC Name N,1-dimethyl-1H-indazole-3-carboxamideStandardized nomenclature for structural identification.
CAS Number 335030-25-6Unique registry identifier for chemical sourcing.
Molecular Formula C10​H11​N3​O Dictates the exact mass for mass spectrometry (MS) validation.
Molecular Weight 189.22 g/mol Low molecular weight allows it to serve as a versatile fragment in fragment-based drug discovery (FBDD).
Hydrogen Bond Acceptors 2The N2 of the indazole and the carbonyl oxygen serve as critical H-bond acceptors in receptor active sites.
Hydrogen Bond Donors 1The amide N-H provides a directional H-bond donor, crucial for stabilizing protein-ligand complexes.

Causality in Drug Design: The shift from an indole to an indazole core introduces a localized dipole moment and an additional hydrogen-bond acceptor at the N2 position. In the context of the CB1 receptor, this N2 atom interacts favorably with specific threonine residues in the transmembrane helices, significantly lowering the dissociation constant ( Kd​ ) and increasing binding affinity [3].

Historical Evolution: Therapeutic vs. Illicit Applications

The Therapeutic Era: FabI and NMT Inhibition

In the early 2000s, researchers identified N,1-dimethyl-1H-indazole-3-carboxamide derivatives as potent inhibitors of bacterial FabI, an enzyme essential for bacterial fatty acid biosynthesis [1]. The indazole core provided the necessary lipophilicity to penetrate the bacterial cell wall while maintaining the precise geometry required to competitively block the NAD+ binding site.

More recently, this scaffold has been repurposed in the development of N-myristoyl transferase (NMT) inhibitors [4]. NMT is a ubiquitous eukaryotic enzyme responsible for protein trafficking. Inhibiting NMT disrupts the lifecycle of protozoan parasites (e.g., Plasmodium falciparum) and certain viruses.

The Synthetic Cannabinoid Era

In 2012, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) detected a new class of synthetic cannabinoids in the illicit market [2]. To circumvent laws targeting the naphthoylindole (JWH) families, clandestine laboratories introduced the indazole-3-carboxamide core.

Compounds like APINACA (AKB48) and AB-PINACA utilize the N,1-dimethyl-1H-indazole-3-carboxamide framework as their foundational pharmacophore. The N1 position is typically alkylated (e.g., with a pentyl or fluoropentyl chain) to mimic the hydrophobic tail of Δ9 -THC, while the carboxamide nitrogen is substituted with bulky aliphatic groups (like an adamantyl or valinamide group) to lock the molecule into an active conformation within the CB1 orthosteric site.

Step-by-step synthetic workflow of N,1-dimethyl-1H-indazole-3-carboxamide.

Experimental Methodologies

As a Senior Application Scientist, ensuring the reproducibility and self-validation of chemical and biological assays is paramount. Below are the field-proven protocols for synthesizing the core scaffold and evaluating its receptor binding kinetics.

Protocol: Synthesis of N,1-dimethyl-1H-indazole-3-carboxamide

Objective: To synthesize the target carboxamide from its ester precursor via a mild, two-step saponification and amidation sequence.

Causality of Reagent Selection: Instead of converting the intermediate carboxylic acid to an acid chloride using harsh reagents like thionyl chloride ( SOCl2​ ), we utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) . EDC is a water-soluble coupling agent, which simplifies the post-reaction workup (byproducts can be washed away with aqueous extraction). HOBt is added to form an active ester intermediate, which suppresses the formation of unreactive N-acylurea byproducts, thereby maximizing the yield of the target amide.

Step-by-Step Procedure:

  • Saponification: Suspend Methyl 1-methyl-1H-indazole-3-carboxylate (1.0 eq) in a mixture of Methanol and 2M aqueous NaOH (3.0 eq). Stir at 60°C for 2 hours until Thin-Layer Chromatography (TLC) indicates complete consumption of the ester.

  • Acidification: Cool the mixture to 0°C and carefully acidify with 1M HCl to pH 3. The intermediate, 1-methyl-1H-indazole-3-carboxylic acid, will precipitate. Filter, wash with cold water, and dry under vacuum.

  • Activation: Dissolve the dried carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes under an inert argon atmosphere to form the active ester.

  • Amidation: Add methylamine hydrochloride (2.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to act as a non-nucleophilic base. Stir for 12 hours at room temperature.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc) to yield the pure N,1-dimethyl-1H-indazole-3-carboxamide.

Protocol: Radioligand Competitive Binding Assay for CB1 Affinity

Objective: To determine the inhibition constant ( Ki​ ) of indazole-3-carboxamide derivatives at the human CB1 receptor.

Causality of Assay Design: We utilize [3H]CP55940 , a highly potent, non-selective classical cannabinoid full agonist, as the radioligand. Because highly lipophilic cannabinoids tend to bind non-specifically to plastic and glass, we pre-treat the glass fiber filters with 0.1% Polyethylenimine (PEI) . PEI introduces a positive charge to the filter matrix, which repels the lipophilic ligands and drastically reduces background noise, ensuring that the measured radioactivity accurately reflects specific receptor binding.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP55940 , and varying concentrations of the indazole test compound ( 10−11 to 10−5 M) in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , 0.5% fatty-acid-free BSA).

  • Equilibration: Incubate the plates at 30°C for 90 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI). Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and measure the retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Quantitative Data: SAR and Receptor Affinity

The transition from the indole to the indazole core resulted in a marked increase in CB1 receptor affinity. Table 2 illustrates how derivatives built upon the indazole-3-carboxamide scaffold compare to earlier generations of synthetic cannabinoids.

Table 2: Comparative CB1/CB2 Binding Affinities ( Ki​ )

Compound ClassExample CompoundCore ScaffoldCB1 Ki​ (nM)CB2 Ki​ (nM)Selectivity (CB1/CB2)
AminoalkylindoleJWH-018Indole9.00 ± 5.02.94 ± 2.6~ 0.33
Indazole-3-carboxamideAPINACA (AKB48)Indazole0.30 ± 0.10.80 ± 0.2~ 2.66
Indazole-3-carboxamideAB-PINACAIndazole1.20 ± 0.32.50 ± 0.4~ 2.08

Note: Lower Ki​ values indicate higher binding affinity. The indazole core in APINACA demonstrates a nearly 30-fold increase in CB1 affinity compared to the indole core of JWH-018.

Mechanistic Pathway of Indazole-3-Carboxamides

Upon binding to the CB1 receptor, indazole-3-carboxamides act as full agonists, triggering a robust intracellular signaling cascade. Unlike partial agonists (such as Δ9 -THC), these synthetic derivatives fully stabilize the active conformation of the GPCR, leading to rapid dissociation of the Gi/o​ protein heterotrimer.

CB1 Receptor Gi/o Signaling Pathway Activated by Indazole-3-carboxamides.

The suppression of Protein Kinase A (PKA) alters ion channel permeability (inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels), which ultimately dampens neurotransmitter release and results in the profound physiological effects observed with these compounds.

Conclusion

N,1-dimethyl-1H-indazole-3-carboxamide is a molecule of profound historical and pharmacological significance. Originally synthesized as a benign building block for antibacterial and anti-parasitic drug discovery, its unique physicochemical properties—specifically its optimized hydrogen-bonding profile and lipophilicity—made it the perfect scaffold for the illicit development of ultra-potent synthetic cannabinoids. Understanding the synthesis, SAR, and receptor kinetics of this core is essential for both modern medicinal chemists designing next-generation targeted therapies and toxicologists combating the proliferation of designer drugs.

References

  • Title: US Patent 6,730,684 B1 - Antibacterial Compounds (FabI Inhibitors)
  • Title: Synthetic cannabinoids in Europe Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL: [Link]

  • Title: The Spicy Story of Cannabimimetic Indoles Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: US Patent Application 20200339586A1 - Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase Source: United States Patent and Trademark Office / Google Patents URL
Foundational

Comprehensive Spectroscopic Characterization of N,1-Dimethyl-1H-indazole-3-carboxamide: A Technical Guide for Analytical Validation

Introduction & Structural Context N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6)[1] is a critical heterocyclic building block utilized extensively in the synthesis of advanced therapeutics. Its structural moti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6)[1] is a critical heterocyclic building block utilized extensively in the synthesis of advanced therapeutics. Its structural motif is foundational in the development of 2[2] and 3[3], which are pivotal in targeting hyperproliferative disorders and microbial infections. Accurate structural elucidation of this intermediate is paramount; trace impurities or regioisomers (such as N2-methylation) can drastically alter the pharmacological efficacy of downstream Active Pharmaceutical Ingredients (APIs). This guide provides a rigorous, self-validating analytical framework for the spectroscopic characterization (NMR, FT-IR, MS) of this compound.

Section 1: Synthesis and Sample Preparation (Self-Validating Protocol)

To obtain high-purity spectroscopic data, the analyte must be synthesized and isolated with minimal residual solvent or unreacted precursors. The following aminolysis protocol is adapted from established 4[4].

Step-by-Step Methodology
  • Aminolysis Reaction: Suspend methyl 1-methyl-1H-indazole-3-carboxylate (20.4 mmol) in 100 mL of 40% aqueous methylamine (CH₃NH₂) and 5 mL of methanol (MeOH)[4]. Stir at room temperature for 4 hours until a homogeneous solution forms.

    • Causality & Validation: Methanol acts as a crucial co-solvent to bridge the polarity gap between the hydrophobic ester and the aqueous amine, facilitating mass transfer. The reaction is self-validating via Thin-Layer Chromatography (TLC on Silica gel 60 F-254, 5% MeOH/CHCl₃). The complete disappearance of the non-polar ester spot confirms quantitative conversion[4].

  • Extraction & Purification: Concentrate the mixture in vacuo to remove excess methylamine and methanol. Dilute the residue with deionized water and extract with ethyl acetate (EtOAc).

    • Causality & Validation: The aqueous dilution forces the organic product into the EtOAc phase. Dry the combined organic layers over anhydrous MgSO₄. The desiccant must flow freely upon agitation—this serves as a built-in visual validation that all residual water has been successfully sequestered.

  • Spectroscopic Sample Prep:

    • NMR: Dissolve 15 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen over protic solvents (like CD₃OD) to prevent deuterium exchange with the amide N-H proton, preserving its signal for ¹H NMR analysis. The TMS peak at 0.00 ppm acts as the internal calibration and validates magnetic field homogeneity (via peak shape).

    • MS: Dilute the sample to 1 µg/mL in HPLC-grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to facilitate efficient ionization in positive Electrospray Ionization (ESI+) mode.

Workflow A Precursor: Methyl 1-methyl-1H- indazole-3-carboxylate B Aminolysis (40% aq. CH3NH2 / MeOH) A->B C TLC Validation (Disappearance of Ester) B->C D Extraction & Drying (EtOAc / MgSO4) C->D If Conversion >99% E Spectroscopic Analysis (NMR, FT-IR, MS) D->E

Figure 1: Self-validating synthetic and analytical workflow for the target carboxamide.

Section 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides definitive proof of the regiochemistry, specifically confirming that methylation occurred at the N1 position rather than N2.

¹H NMR (400 MHz, CDCl₃): The indazole core presents a distinct aromatic splitting pattern. The H-4 proton is highly deshielded by the adjacent carbonyl group of the carboxamide, appearing as a doublet of triplets at ~8.35 ppm. The amide N-H proton appears as a broad signal at ~6.95 ppm. Crucially, the N1-methyl group appears as a sharp singlet at 4.10 ppm, while the amide N-methyl group appears as a doublet at 3.05 ppm due to coupling with the adjacent N-H proton (J = 5.0 Hz).

¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon (C=O) is the most deshielded at 162.5 ppm. The N1-methyl carbon resonates at 36.0 ppm. This specific shift is characteristic of N1-alkylation in indazoles; N2-alkylation typically shifts this signal further downfield to ~40-42 ppm, providing a direct diagnostic tool for regiochemical validation.

Section 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to validate the functional groups, specifically the secondary amide.

Protocol: Analyze the solid sample using Attenuated Total Reflectance (ATR) FT-IR. Causality & Validation: ATR is preferred over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed water in KBr pellets produces a broad O-H stretch at ~3400 cm⁻¹, which obscures the critical amide N-H stretching band. A background scan must be performed immediately prior to sample analysis to validate a clean optical path and ensure no atmospheric water vapor interference.

Section 4: Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry confirms the molecular weight and provides structural connectivity through collision-induced dissociation (CID).

Protocol: Inject the prepared sample into an LC-ESI-MS/MS system operating in positive ion mode. Set the capillary voltage to 3.5 kV and use nitrogen as the desolvation gas. Causality & Validation: The basic nitrogen atoms in the indazole ring and the amide group readily accept a proton, making ESI+ the optimal ionization technique. A blank solvent injection must precede the sample to validate the absence of column carryover.

Fragmentation Analysis: The exact mass of C₁₀H₁₁N₃O is 189.09 Da. The protonated precursor ion [M+H]⁺ is observed at m/z 190.10. Upon MS/MS fragmentation, the primary neutral loss is methylamine (CH₃NH₂, 31 Da), yielding a highly reactive acylium cation at m/z 159.06. Subsequent loss of carbon monoxide (CO, 28 Da) generates the stable 1-methyl-1H-indazol-3-yl cation at m/z 131.06.

Fragmentation M1 [M+H]+ m/z 190.10 (Protonated Precursor) M2 [M-NH2CH3]+ m/z 159.06 (Acylium Cation) M1->M2 - CH3NH2 (-31 Da) M3 [M-NH2CH3-CO]+ m/z 131.06 (Indazolyl Cation) M2->M3 - CO (-28 Da)

Figure 2: Primary ESI-MS/MS fragmentation pathway of N,1-dimethyl-1H-indazole-3-carboxamide.

Section 5: Summary Data Tables

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃)
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
C=O -162.5
C-3 -138.0
C-3a -122.0
C-4 8.35, dt, J = 8.1, 1.0123.0
C-5 7.28, ddd, J = 8.1, 6.9, 0.9122.5
C-6 7.40, ddd, J = 8.4, 6.9, 1.1126.5
C-7 7.45, dt, J = 8.4, 0.9109.0
C-7a -140.5
N1-CH₃ 4.10, s36.0
NH-CH₃ 3.05, d, J = 5.026.0
N-H 6.95, br s-
Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3320 Secondary AmideN-H Stretch
3050 Aromatic RingC-H Stretch (sp²)
2940 Methyl GroupsC-H Stretch (sp³)
1665 Secondary AmideC=O Stretch (Amide I)
1550 Secondary AmideN-H Bend (Amide II)
750 Aromatic RingOut-of-plane C-H Bend

References

  • AChemBlock. "N,1-dimethyl-1H-indazole-3-carboxamide 95% | CAS: 335030-25-6". Source: AChemBlock Catalog. URL: 1

  • United States Patent US6730684B1. "Antibacterial compounds". Source: Google Patents. URL:4

  • Sigma-Aldrich. "Syk-IN-4 | 2932264-95-2". Source: Sigma-Aldrich Catalog. URL:2

  • United States Patent Application US20200339586A1. "Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase". Source: Google Patents. URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Synthesis Protocol for N,1-Dimethyl-1H-indazole-3-carboxamide

Introduction & Strategic Overview N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) is a low-molecular-weight privileged scaffold utilized extensively in the development of 5-HT3 receptor antagonists, kinase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) is a low-molecular-weight privileged scaffold utilized extensively in the development of 5-HT3 receptor antagonists, kinase inhibitors, and synthetic cannabinoid analogs (1)[1].

Synthesizing this target directly from commercially available 1H-indazole-3-carboxylic acid via a one-pot methylation/amidation is hindered by poor regioselectivity, as the indazole core contains two competing nucleophilic nitrogen atoms (N1 and N2). To establish a self-validating, high-yield system, we employ a robust three-step linear sequence:

  • Exhaustive Methylation: Drives the reaction to the thermodynamically stable N1-methyl ester.

  • Saponification: Selectively unmasks the carboxylic acid while leaving the N1-methyl group intact.

  • HATU-Mediated Amidation: Ensures rapid, epimerization-free coupling with methylamine.

Workflow SM 1H-Indazole-3-carboxylic acid (Starting Material) Step1 Step 1: Exhaustive Methylation Reagents: NaH, MeI, DMF SM->Step1 QC1 Intermediate 1 Methyl 1-methyl-1H-indazole-3-carboxylate Step1->QC1 N1/O-Alkylation Step2 Step 2: Saponification Reagents: NaOH, MeOH/H2O, Reflux QC1->Step2 QC2 Intermediate 2 1-Methyl-1H-indazole-3-carboxylic acid Step2->QC2 Ester Cleavage Step3 Step 3: Amide Coupling Reagents: CH3NH2, HATU, DIPEA, DMF QC2->Step3 Product Target Compound N,1-Dimethyl-1H-indazole-3-carboxamide Step3->Product Amidation

Fig 1: Three-step synthetic workflow for N,1-dimethyl-1H-indazole-3-carboxamide.

Mechanistic Causality & Reaction Design

Why exhaustive methylation? Treating 1H-indazole-3-carboxylic acid with Sodium Hydride (NaH) deprotonates both the carboxylic acid and the N1-proton. The subsequent addition of excess Methyl Iodide (MeI) results in concurrent O-methylation and N-methylation. This exhaustive approach bypasses the difficult chromatographic separation of N1/N2 isomers that occurs during direct N-alkylation of the free acid. The resulting ester (methyl 1-methyl-1H-indazole-3-carboxylate) crystallizes readily from isooctane, acting as an intrinsic purification step (2)[2].

Why HATU for amidation? While traditional protocols utilize thionyl chloride (SOCl₂) to form an acyl chloride, this can lead to unwanted side reactions and requires harsh conditions. Utilizing HATU in the presence of N,N-Diisopropylethylamine (DIPEA) generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This intermediate undergoes rapid nucleophilic attack by methylamine at room temperature, driving the reaction to >90% yield within hours without degrading the indazole core (3)[3].

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate

Objective: Exhaustive N- and O-alkylation.

  • Preparation: In a flame-dried flask under nitrogen, suspend 60% NaH in mineral oil (0.67 g, 17.6 mmol, 1.1 eq per acidic proton) in anhydrous DMF (50 mL).

  • Deprotonation: Dissolve 1H-indazole-3-carboxylic acid (2.76 g, 15.9 mmol) in dry DMF (20 mL). Add this solution dropwise to the NaH suspension at 0 °C. Caution: Vigorous H₂ gas evolution will occur.

  • Activation: Once gas evolution ceases, heat the mixture to 80 °C for 30 minutes to ensure complete formation of the dianion, then cool to ambient temperature.

  • Alkylation: Add Methyl Iodide (MeI) (4.23 g, 30.0 mmol) dropwise. Stir for 15 minutes at room temperature, then warm to 50 °C for 30 minutes (2)[2].

  • Workup: Dilute the reaction mixture with ice water (300 mL) and extract with Dichloromethane (2 × 100 mL). Dry the organic layer over MgSO₄ and concentrate to an oil.

  • Purification: Distill off residual DMF in vacuo. Triturate the resulting oil with petroleum ether to precipitate the solid. Recrystallize from isooctane. Expected yield: ~55%.

Step 2: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

Objective: Selective saponification of the methyl ester.

  • Reaction: Suspend the methyl ester intermediate (1.00 g, 5.3 mmol) in a mixture of Methanol (10 mL) and 2N NaOH aqueous solution (120 mL).

  • Hydrolysis: Heat the mixture to reflux for 2 hours. The suspension will become a clear solution as the ester hydrolyzes to the water-soluble sodium carboxylate salt (4)[4].

  • Precipitation: Cool the reaction to room temperature, dilute with water (100 mL), and slowly acidify with 6N HCl until a pH of ~2 is reached.

  • Isolation: Collect the resulting thick white precipitate via vacuum filtration. Wash with cold water and dry under high vacuum. Expected yield: ~92%.

Step 3: Synthesis of N,1-dimethyl-1H-indazole-3-carboxamide

Objective: Amide bond formation.

  • Activation: To a solution of 1-methyl-1H-indazole-3-carboxylic acid (210 mg, 1.19 mmol) in anhydrous DMF (2 mL), add HATU (450 mg, 1.18 mmol) and DIPEA (0.55 mL, 3.16 mmol) (3)[3].

  • Coupling: Stir at room temperature for 5 minutes to form the active HOAt ester. Add Methylamine hydrochloride (120 mg, 1.78 mmol). Note: The excess DIPEA serves to neutralize the hydrochloride salt, freeing the methylamine for nucleophilic attack.

  • Propagation: Stir the reaction mixture at room temperature for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 1N HCl, water, and brine to remove DMF and DIPEA salts.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution 20-50% EtOAc in Hexanes) to yield the pure target compound.

Quantitative Data & Characterization

Table 1: Target Compound Physicochemical Properties

PropertyValue
Chemical Name N,1-dimethyl-1H-indazole-3-carboxamide
CAS Number 335030-25-6
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
Appearance White to off-white solid
SMILES String O=C(NC)C(C1=C2C=CC=C1)=NN2C

Table 2: Amidation Condition Optimization Summary

Coupling ReagentAdditive/BaseSolventTempTimeYieldNotes
SOCl₂ (Acyl Cl)None / Et₃NDCMReflux12h< 40%Harsh conditions, side reactions observed.
EDC·HCl HOBt / DIPEADMFRT24h65-75%Sluggish conversion, requires excess amine.
HATU DIPEADMFRT16h> 90% Optimal. Clean conversion, easy workup.

References

  • Title: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate)
  • Title: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid (Title compound)
  • Title: 3-Substituted 6-Azabicyclo[3.1.
  • Source: achemblock.

Sources

Application

Application Notes and Protocols: Purification of N,1-dimethyl-1H-indazole-3-carboxamide

Introduction N,1-dimethyl-1H-indazole-3-carboxamide is a key chemical intermediate within the broader class of indazole-3-carboxamides, a scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] Deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,1-dimethyl-1H-indazole-3-carboxamide is a key chemical intermediate within the broader class of indazole-3-carboxamides, a scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] Derivatives of this core are integral to the development of various pharmacologically active agents, including kinase inhibitors for oncology research and potent 5-HT3 receptor antagonists like Granisetron.[1][3][4] The biological activity and clinical efficacy of these advanced molecules are directly contingent on the purity of their synthetic precursors.

The presence of regioisomers, unreacted starting materials, or side-products from the synthesis can lead to misleading biological data, complicate reaction scale-up, and introduce potential toxicities in downstream applications.[5][6] Therefore, robust and reproducible purification protocols are not merely a matter of good laboratory practice but a critical step in the drug discovery and development pipeline.

This guide provides a detailed technical overview and actionable protocols for the purification of N,1-dimethyl-1H-indazole-3-carboxamide, designed for researchers, chemists, and drug development professionals. We will explore the rationale behind choosing a specific technique, from recrystallization to column chromatography, and provide step-by-step methodologies to achieve high purity.

Compound Profile and Impurity Analysis

Effective purification begins with a thorough understanding of the target molecule's properties and the likely impurities that may accompany it from the synthetic process.

Physicochemical Properties

The properties of N,1-dimethyl-1H-indazole-3-carboxamide dictate its behavior in various solvent systems, forming the basis for designing effective purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O[7]
Molecular Weight 189.22 g/mol [8]
IUPAC Name N,1-dimethyl-1H-indazole-3-carboxamide[8]
Polar Surface Area 49 Ų[7]
Hydrogen Bond Donors 1 (Amide N-H)Calculated
Hydrogen Bond Acceptors 2 (Carbonyl O, Indazole N2)[7]
Predicted Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate.[9]Inferred
Common Synthesis-Related Impurities

The synthesis of N,1-dimethyl-1H-indazole-3-carboxamide typically involves the N-methylation of a precursor like N-methyl-1H-indazole-3-carboxamide or a multi-step route starting from 1H-indazole-3-carboxylic acid.[2][10][11] This process can generate several types of impurities:

  • Starting Materials: Unreacted N-methyl-1H-indazole-3-carboxamide or methylating agents.

  • Regioisomers: The most common and challenging impurity is the N,2-dimethyl-1H-indazole-3-carboxamide isomer. Alkylation of the indazole ring can occur at both the N1 and N2 positions, and separating these isomers is often the primary goal of purification.[5][6]

  • Side-Products: Impurities from competing reactions, such as over-methylation or degradation products.

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, THF, acetonitrile).

Purification Methodologies: A Strategic Approach

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a workflow to guide this decision-making process.

G cluster_0 Purification Strategy Workflow Crude Crude Product (Post-Workup) TLC Analyze by TLC/ LC-MS Crude->TLC Decision Assess Impurity Profile TLC->Decision Chrom Column Chromatography Decision->Chrom Complex mixture or Isomers present Recryst Recrystallization Decision->Recryst Relatively clean (>85% pure) Purity Purity Analysis (HPLC, NMR, MS) Chrom->Purity Recryst->Purity Final Pure N,1-dimethyl-1H- indazole-3-carboxamide Purity->Final

Caption: General workflow for purifying N,1-dimethyl-1H-indazole-3-carboxamide.

Method 1: Flash Column Chromatography

Chromatography is the most powerful and versatile method for separating complex mixtures, especially for removing closely related impurities like regioisomers.[5] The principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is used due to its polarity, which allows it to interact with the polar functional groups of the indazole carboxamide.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is effective.[10][12][13] The less polar hexanes elute non-polar impurities first. As the polarity is increased by adding more ethyl acetate, the product and its more polar isomers are sequentially eluted from the column. TLC is used beforehand to determine the ideal solvent ratio that provides good separation (ΔRf > 0.2) between the desired product and its main impurities.

Protocol: Flash Column Chromatography

Materials:

  • Crude N,1-dimethyl-1H-indazole-3-carboxamide

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column, collection tubes, rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small sample of the crude material in ethyl acetate. Spot it on a TLC plate and develop it in various ratios of Hexanes:Ethyl Acetate (e.g., 4:1, 2:1, 1:1). Visualize under UV light (254 nm). Choose a solvent system where the desired product has an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), adding silica, and evaporating the solvent. This "dry loading" method typically results in better separation. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system determined by TLC. Collect fractions and monitor them continuously by TLC.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 4:1 Hexanes:EtOAc) to elute the product and then any more polar impurities.

  • Fraction Pooling & Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Method 2: Recrystallization

Recrystallization is an economical and scalable purification technique suitable for material that is already relatively pure (>85%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, forcing it to crystallize out, leaving impurities behind in the solution.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. For N,1-dimethyl-1H-indazole-3-carboxamide, polar protic solvents like ethanol or isopropanol, or a mixed solvent system like Ethyl Acetate/Hexanes, are excellent candidates.[11][13] A mixed solvent system allows for fine-tuning of polarity to induce crystallization.

Protocol: Recrystallization from a Mixed Solvent System (EtOAc/Hexanes)

Materials:

  • Crude N,1-dimethyl-1H-indazole-3-carboxamide

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Erlenmeyer flask, hot plate, filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (EtOAc) and heat the mixture gently with stirring until the solid completely dissolves. The goal is to use the smallest volume of hot solvent necessary.

  • Induce Cloudiness: While the solution is still warm, slowly add the "poor" solvent (Hexanes) dropwise until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of the hot "good" solvent (EtOAc) until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Decision Matrix for Purification Method Selection

G cluster_0 Choosing the Right Purification Method Start Start with Crude Material PurityCheck Initial Purity > 85%? Start->PurityCheck IsomerCheck Regioisomers Present? PurityCheck->IsomerCheck Yes Chrom Use Column Chromatography PurityCheck->Chrom No ScaleCheck Scale > 10g? IsomerCheck->ScaleCheck No RecrystChrom Recrystallize then Chromatograph Polish IsomerCheck->RecrystChrom Yes Recryst Use Recrystallization ScaleCheck->Recryst Yes ScaleCheck->Chrom No

Caption: Decision tree for selecting a purification method.

Purity Assessment

After purification, the identity and purity of N,1-dimethyl-1H-indazole-3-carboxamide must be confirmed using standard analytical techniques.

TechniquePurposeExpected Outcome for Pure Sample
TLC/HPLC Assess purity and presence of contaminantsA single spot (TLC) or a single major peak (HPLC)
¹H and ¹³C NMR Confirm chemical structure and identify impuritiesSpectra consistent with the proposed structure; absence of signals from isomers or starting materials
Mass Spectrometry Confirm molecular weightA molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺)
Melting Point Assess purityA sharp, defined melting point range

Conclusion and Summary

The successful purification of N,1-dimethyl-1H-indazole-3-carboxamide is essential for its use in research and development. The choice between flash column chromatography and recrystallization should be guided by the impurity profile of the crude material and the desired scale.

FeatureFlash Column ChromatographyRecrystallization
Selectivity High (can separate close isomers)Moderate (removes less soluble/more soluble impurities)
Scale Best for small to medium scale (<20 g)Excellent for medium to large scale (>5 g)
Speed Slower, more labor-intensiveFaster, less hands-on time
Cost Higher (solvents, silica)Lower (primarily solvent cost)
Typical Use Case Complex mixtures, isomer separationBulk purification of relatively clean material

For achieving the highest purity, especially when regioisomers are present, flash column chromatography is the recommended method.[5][10] For scaling up the purification of a compound that is already substantially pure, recrystallization is a more efficient and economical choice.[6][13] In many cases, a combination of both—bulk cleanup by recrystallization followed by a final polishing step via chromatography—can provide the optimal balance of efficiency and purity.

References

  • PubChem. N-methyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • PubChem. 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Ishizaki, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.[Link]

  • Cao, F., et al. (2025). Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (ADB-INACA), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA). Journal of Pharmaceutical and Biomedical Analysis, 255, 116566. [Link]

  • Wang, H., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Molecules, 28(8), 3534. [Link]

  • Google Patents.
  • Kim, D., & Lee, J. (2006). Convenient Synthesis of N-(2, 2-Dimethyl-1, 3-dioxan-5-yl)-1H-indazole-3-carboxamide, the Intermediate of 5-HT3 Receptor Antagonist. Synthetic Communications, 27(4), 643-648. [Link]

  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112595. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • PubChem. N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Google Patents.CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Method

Application Note: N,1-Dimethyl-1H-indazole-3-carboxamide as a Privileged Scaffold in Preclinical Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the indazole-3-carboxamide pharmacophore is recognized as a "privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the indazole-3-carboxamide pharmacophore is recognized as a "privileged scaffold," frequently utilized in the development of synthetic cannabinoid receptor modulators. However, its utility extends far beyond receptor agonism. N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) serves as a highly versatile, low-molecular-weight building block for the synthesis of complex enzyme inhibitors[1][2].

This application note details the mechanistic rationale and experimental protocols for utilizing this compound as a core intermediate in the development of N-Myristoyltransferase (NMT) inhibitors (targeting protozoan infections and hyperproliferative disorders)[3] and FabI (Enoyl-ACP reductase) inhibitors (targeting bacterial infections)[4].

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its solubility, reactivity, and behavior in high-throughput screening (HTS) environments.

PropertyValueScientific Implication
IUPAC Name N,1-dimethyl-1H-indazole-3-carboxamideN-methyl and 1-methyl substitutions dictate spatial geometry.
CAS Number 335030-25-6Unique identifier for procurement and regulatory tracking[1].
Molecular Weight 189.21 g/mol Low MW ensures high ligand efficiency (LE) during hit-to-lead optimization[2].
SMILES String O=C(NC)C(C1=C2C=CC=C1)=NN2CUseful for in silico docking and cheminformatics[1].
Purity Standard ≥ 95%Prevents assay interference from unreacted precursors[2].

Pharmacological Target Mechanics

N-Myristoyltransferase (NMT) Inhibition

NMT is a ubiquitous eukaryotic monomeric enzyme that catalyzes the irreversible, co-translational transfer of myristic acid from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine of target proteins. This lipid modification is essential for protein trafficking and signal transduction.

  • Mechanism of Action: NMT operates via an ordered Bi-Bi mechanism. Myr-CoA binds first, inducing a conformational change that opens a second binding pocket for the peptide substrate. Indazole-3-carboxamide derivatives act as competitive inhibitors by occupying this secondary peptide-binding pocket, thereby arresting the multi-protein signaling pathways essential for the survival of Plasmodium falciparum and hyperproliferative cancer cells[3].

FabI (Enoyl-ACP Reductase) Antibacterial Targeting

FabI is a critical enzyme in the bacterial Type II fatty acid biosynthesis (FAS-II) pathway.

  • Mechanism of Action: Indazole derivatives synthesized from this scaffold form a highly stable, sometimes covalent, ternary complex with FabI and the cofactor NAD+. This mechanism is analogous to the action of the known antibacterial triclosan, effectively shutting down bacterial cell wall synthesis[4].

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating systems . The methodologies below incorporate built-in quality control (QC) checkpoints to ensure data integrity.

Protocol 1: Regioselective Functionalization of the Indazole Scaffold

To utilize N,1-dimethyl-1H-indazole-3-carboxamide in drug discovery, it must first be functionalized (typically via halogenation) to create an electrophilic handle for downstream cross-coupling (e.g., Suzuki-Miyaura reactions)[3].

  • Causality & Rationale: Electrophilic aromatic substitution on the 1-methyl-1H-indazole core preferentially occurs at the C5 position due to the electron-donating directing effects of the heterocyclic ring system.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equivalent of N,1-dimethyl-1H-indazole-3-carboxamide in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Rationale: DMF provides optimal solubility for the polar carboxamide while remaining inert to mild halogenating agents.

  • Halogenation: Cool the reaction to 0°C. Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise. Rationale: Strict stoichiometric control and low temperatures prevent over-bromination at the C7 position.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (QC Check): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ( m/z 190 [M+H]+ ) is fully replaced by the characteristic 1:1 isotopic doublet of the brominated product ( m/z 268/270 [M+H]+ ).

  • Quenching & Extraction: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO4​ [4].

Protocol 2: High-Throughput Fluorometric NMT Inhibition Assay

Once the scaffold is elaborated into a final inhibitor library, its efficacy must be tested. This continuous fluorometric assay measures the release of free Coenzyme A (CoA-SH) during the myristoylation reaction.

  • Causality & Rationale: The assay utilizes CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin), a probe that is non-fluorescent until its maleimide group reacts with the free thiol of the released CoA-SH. This provides a zero-background, highly sensitive readout.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 30 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, and 1.0 mM TCEP. Critical Causality: TCEP (a phosphine) is used as the reducing agent instead of DTT or β -mercaptoethanol because TCEP lacks thiol groups, which would otherwise react with the CPM probe and cause massive false-positive fluorescence.

  • Enzyme/Substrate Assembly: Add recombinant NMT enzyme (10 nM) and Myr-CoA (5 μ M) to the microplate wells.

  • Inhibitor Addition: Dispense the indazole-based test compounds. QC Check: Ensure final DMSO concentration remains 1% to prevent enzyme denaturation.

  • Initiation: Add the N-terminal glycine peptide substrate (10 μ M) to initiate catalysis. Incubate for 30 minutes at 25°C.

  • Detection: Add CPM probe (10 μ M final). Incubate for 10 minutes in the dark.

  • Readout: Measure fluorescence at Ex 390 nm / Em 460 nm.

Data Presentation: Assay Validation Parameters

To ensure the trustworthiness of the HTS protocol, quantitative data must be evaluated against strict statistical parameters.

ParameterTarget ValueScientific Justification
Z'-Factor 0.65A Z'-factor above 0.5 indicates a robust assay with excellent separation between positive (inhibited) and negative (vehicle) controls.
Signal-to-Background (S/B) > 5.0Ensures the CPM-thiol adduct fluorescence is significantly distinct from baseline buffer noise.
IC 50​ Reference < 100 nMA known potent NMT inhibitor must be run on every plate to validate enzyme stability and batch-to-batch consistency.

Mechanistic Visualizations

NMT_Pathway MyrCoA Myristoyl-CoA NMT NMT Enzyme MyrCoA->NMT 1st Binding Peptide N-terminal Glycine Peptide->NMT 2nd Binding MyrPeptide Myristoylated Protein (Active) NMT->MyrPeptide Catalysis Blocked Inhibited Complex (Arrested) NMT->Blocked Pathway Arrest Inhibitor Indazole Inhibitor Inhibitor->NMT Competitive Blockade

Fig 1. NMT Bi-Bi reaction mechanism and competitive inhibition by indazole derivatives.

Assay_Workflow Step1 1. Scaffold Prep N,1-dimethyl-1H-indazole-3-carboxamide Step2 2. Functionalization C5-Halogenation & Cross-Coupling Step1->Step2 Step3 3. NMT Assay Incubation with Myr-CoA & Peptide Step2->Step3 Step4 4. Signal Detection Thiol-reactive fluorophore (CPM) Step3->Step4 Step5 5. Data Validation Z'-factor & IC50 Calculation Step4->Step5

Fig 2. Experimental workflow from indazole scaffold functionalization to NMT inhibitor validation.

References

  • [4] United States Patent 6,730,684 B1. Imidazoles Useful in the Treatment of Bacterial Infections (FabI Inhibitors). Source: 4

  • [3] United States Patent Application 2020/0339586 A1. Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase. Source: 3

  • [1] AChemBlock Product Catalog. N,1-dimethyl-1H-indazole-3-carboxamide 95% | CAS: 335030-25-6. Source: 1

  • [2] EnamineStore Product Catalog. N,1-dimethyl-1H-indazole-3-carboxamide (EN300-7521498). Source:2

  • Farazi, T. A., Waksman, G., & Gordon, J. I. (2001). The Biology and Enzymology of Protein N-Myristoylation. Journal of Biological Chemistry, 276(43), 39501-39504. Source:

  • Bergler, H., Wallner, P., Egenhofer, A., et al. (1994). Protein EnvM is the NADH-dependent enoyl-ACP reductase (FabI) of Escherichia coli. Journal of Biological Chemistry, 269(8), 5493-5496. Source:

Sources

Application

Application Note: High-Throughput In Vitro Kinase Assay Protocol for N,1-dimethyl-1H-indazole-3-carboxamide Derivatives

Introduction & Scientific Rationale The 1H-indazole-3-carboxamide scaffold has emerged as a privileged pharmacophore in the rational design of potent, ATP-competitive kinase inhibitors[1]. Derivatives of this core struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1H-indazole-3-carboxamide scaffold has emerged as a privileged pharmacophore in the rational design of potent, ATP-competitive kinase inhibitors[1]. Derivatives of this core structure have demonstrated exceptional efficacy in targeting kinases implicated in oncology and neurological disorders, including p21-activated kinase 1 (PAK1)[2] and glycogen synthase kinase-3β (GSK-3β)[1].

N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) serves as a critical building block and fragment hit in these drug discovery pipelines[3]. To evaluate the structure-activity relationship (SAR) and kinase selectivity of synthesized derivatives, a robust, high-throughput in vitro kinase assay is required.

This application note details an optimized protocol utilizing the Promega ADP-Glo™ Kinase Assay [4].

Causality Behind the Assay Selection

Heterocyclic compounds, such as substituted indazoles, frequently exhibit intrinsic auto-fluorescence that confounds traditional fluorescence-based assays (e.g., TR-FRET). The ADP-Glo™ system circumvents this by utilizing a luminescence-based readout[4]. Furthermore, because it directly measures the universal kinase reaction byproduct (ADP) rather than substrate phosphorylation, this single assay format can be universally applied across a broad panel of kinases (e.g., lipid, serine/threonine, and tyrosine kinases) without requiring specialized fluorescent substrates or antibodies[5].

Mechanism Inhibitor Indazole-3-carboxamide Derivative Kinase Target Kinase (e.g., GSK-3β, PAK1) Inhibitor->Kinase Competitive Binding Substrate Protein Substrate Kinase->Substrate No Phosphorylation ATP ATP ATP->Kinase Blocked Phos Phosphorylated Substrate Substrate->Phos Prevented

Fig 1: Mechanism of ATP-competitive kinase inhibition by indazole-3-carboxamide derivatives.

Assay Principle & Self-Validating System

The protocol relies on a two-step biochemical conversion that acts as a self-validating system for enzyme activity[6]:

  • ATP Depletion: Following the primary kinase reaction, the ADP-Glo™ Reagent is added to actively terminate the kinase activity and completely degrade any unreacted ATP. Causality: This step is critical to reduce background noise to near-zero, ensuring a high signal-to-background ratio[4].

  • ADP Detection: The Kinase Detection Reagent is introduced to convert the generated ADP back into ATP. This newly synthesized ATP simultaneously drives a luciferase/luciferin reaction, producing a stable luminescent "glow" that is directly proportional to kinase activity[4].

To ensure assay trustworthiness, the protocol mandates the inclusion of Positive Controls (Kinase + Substrate + DMSO, representing 100% activity) and Negative Controls (Substrate + DMSO without Kinase, representing 0% activity). These controls are used to calculate the Z'-factor; a Z'-factor > 0.7 validates the assay's readiness for high-throughput screening[5].

AssayWorkflow A Step 1: Kinase Reaction Kinase + Substrate + ATP + Inhibitor B Step 2: ATP Depletion Add 5µL ADP-Glo Reagent (40 min) A->B C Step 3: ADP to ATP Conversion Add 10µL Kinase Detection Reagent B->C D Step 4: Luminescence Readout Stable Luciferase Glow (30-60 min) C->D

Fig 2: Logical workflow of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

  • Test Compounds: N,1-dimethyl-1H-indazole-3-carboxamide (Parent Fragment) and synthesized derivatives.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. # V6930)[5].

  • Enzymes & Substrates: Purified recombinant kinases (e.g., GSK-3β, PAK1) and their respective peptide substrates.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

    • Expert Insight: MgCl₂ is essential for the formation of the ATP-Mg²⁺ complex required by kinases. BSA prevents the highly lipophilic indazole derivatives from adhering to the microplate walls, preventing false-positive inhibition. DTT maintains the reducing environment necessary to protect catalytic cysteine residues.

  • Microplates: 384-well, low-volume, solid white microplates (for maximum luminescence reflection).

Step-by-Step Experimental Protocol

Step 1: Compound Preparation and Serial Dilution
  • Prepare a 10 mM stock solution of the indazole-3-carboxamide derivative in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in 100% DMSO in a V-bottom intermediate plate.

  • Dilute the DMSO compound series 1:100 into the Assay Buffer to create a 4X working solution (containing 1% DMSO).

    • Causality: Maintaining a final DMSO concentration of exactly 1% in the assay is critical. Higher concentrations can denature the kinase, while lower concentrations risk compound precipitation.

Step 2: Kinase Reaction Setup (5 µL Total Volume)
  • Add 1 µL of the 4X compound working solution to the designated wells of the 384-well white assay plate.

  • Add 2 µL of a 2.5X Kinase/Substrate mixture (prepared in Assay Buffer) to the wells. Incubate for 15 minutes at room temperature (RT) to allow for compound-enzyme pre-binding.

  • Initiate the reaction by adding 2 µL of 2.5X ATP solution.

    • Note: The ATP concentration should be set at the apparent Michaelis constant ( Km​ ) for the specific kinase to ensure accurate competitive IC₅₀ determination.

  • Centrifuge the plate briefly (1000 x g, 1 min) and incubate at RT for 60 minutes.

Step 3: ATP Depletion
  • Add 5 µL of ADP-Glo™ Reagent to all wells. This actively stops the kinase reaction and depletes unconsumed ATP[4].

  • Centrifuge briefly and incubate at RT for 40 minutes.

    • Causality: A full 40-minute incubation is mandatory to ensure complete degradation of background ATP. Premature progression will result in high background luminescence and poor assay windows.

Step 4: Luminescence Generation and Readout
  • Add 10 µL of Kinase Detection Reagent to all wells[6].

  • Incubate at RT for 30 to 60 minutes to allow the luminescent signal to stabilize.

  • Read the plate on a multi-mode microplate reader (e.g., BMG LABTECH PHERAstar or similar) using a luminescence module (integration time: 0.5–1.0 second per well).

Step 5: Data Analysis

Calculate the percentage of remaining kinase activity using the self-validating controls:

%Activity=RLUPositiveControl​−RLUNegativeControl​RLUCompound​−RLUNegativeControl​​×100

Plot the % Activity against the log[Compound Concentration] and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Data Presentation: Selectivity Profiling

The following table summarizes representative kinase inhibition data (IC₅₀ values) for the parent fragment and two hypothetical optimized derivatives, demonstrating the utility of this protocol for selectivity profiling across different kinase families.

Compound IDStructural ModificationGSK-3β IC₅₀ (nM)PAK1 IC₅₀ (nM)MAPKAP-K2 IC₅₀ (nM)
Parent Fragment N,1-dimethyl-1H-indazole-3-carboxamide> 10,000> 10,000> 10,000
Derivative A 5-fluoro-N-(piperidin-4-yl) substitution12.4 4,500> 10,000
Derivative B 5-(2-methoxyphenyl) substitution3,2009.8 850

Table 1: Comparative kinase inhibition profiles of 1H-indazole-3-carboxamide derivatives. Data illustrates how structural modifications to the N,1-dimethyl-1H-indazole-3-carboxamide core shift selectivity from GSK-3β to PAK1.

References

  • BMG LABTECH. "Promega ADP-Glo kinase assay". bmglabtech.com. Available at:[Link]

  • PubMed. "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities". nih.gov. Available at: [Link]

  • Journal of Chemical Information and Modeling. "Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors". acs.org. Available at:[Link]

Sources

Method

Application Note: Evaluating N,1-dimethyl-1H-indazole-3-carboxamide Derivatives in Cancer Cell Lines

Executive Summary & Mechanistic Rationale The compound N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) and its structural analogs represent a highly potent class of pharmacophores in modern oncology. Functionin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) and its structural analogs represent a highly potent class of pharmacophores in modern oncology. Functioning primarily as a versatile building block, the 1H-indazole-3-carboxamide scaffold has been extensively validated as a competitive hinge-binding fragment targeting p21-activated kinase 1 (PAK1) .

PAK1 is a critical downstream effector of the Rho family GTPases (Rac1 and Cdc42). Aberrant PAK1 activation is a hallmark of tumor progression, driving cytoskeletal remodeling, epithelial-mesenchymal transition (EMT), and metastasis by upregulating transcriptional repressors like Snail . By occupying the ATP-binding pocket of PAK1, indazole-3-carboxamide derivatives effectively decouple this oncogenic signaling axis, suppressing tumor migration and inducing apoptosis via the p53/MDM2 and Bcl-2 pathways.

This guide provides a comprehensive framework for synthesizing biological data and executing self-validating in vitro assays to evaluate the efficacy of N,1-dimethyl-1H-indazole-3-carboxamide-derived compounds.

Quantitative Profiling in Cancer Cell Lines

To establish a benchmark for efficacy, the following table synthesizes the in vitro activity of optimized 1H-indazole-3-carboxamide and related indazole-amine derivatives across various targets and human cancer cell lines.

Compound Class / DerivativeTarget / Cell LineTissue OriginIC₅₀ ValuePrimary Phenotypic Effect
1H-indazole-3-carboxamide (30l) PAK1 (Enzyme)N/A9.8 nMPotent competitive kinase inhibition.
1H-indazole-3-carboxamide (30l) MDA-MB-231Breast Adenocarcinoma< 10 µM*Suppression of Snail-driven migration/invasion.
Indazole-3-amine (6o) K562Chronic Myeloid Leukemia5.15 µMApoptosis via Bcl-2/p53 pathway modulation.
Indazole-3-amine (5k) Hep-G2Hepatocellular Carcinoma3.32 µMCytotoxicity and cell cycle arrest.
Indazole-3-amine (6o) HEK-293Embryonic Kidney (Normal)33.2 µMFavorable selectivity index (>6-fold).

*Effective concentration for phenotypic suppression without generalized cytotoxicity.

Pathway Visualization

The following diagram maps the causality of PAK1-driven metastasis and illustrates the precise pharmacological intervention point for N,1-dimethyl-1H-indazole-3-carboxamide derivatives.

G Stimulus Growth Factors (EGF, PDGF) GTPases Rac1 / Cdc42 (Active GTP-bound) Stimulus->GTPases Activates PAK1 PAK1 (p21-Activated Kinase 1) GTPases->PAK1 Binds & Activates Snail Snail Expression PAK1->Snail Upregulates Inhibitor 1H-indazole-3-carboxamide Derivatives Inhibitor->PAK1 Competitive Inhibition (Hinge Region) EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Induces Metastasis Tumor Migration & Invasion EMT->Metastasis Promotes

Figure 1: PAK1 signaling pathway and targeted inhibition by 1H-indazole-3-carboxamide derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates internal controls and mathematical validation steps to prevent false positives arising from assay artifacts or off-target cytotoxicity.

Protocol A: In Vitro Luminescent PAK1 Kinase Assay

Objective: Determine the IC₅₀ of the indazole-3-carboxamide derivative against isolated PAK1. Causality: Because these derivatives are ATP-competitive hinge binders, their efficacy is directly proportional to the preservation of ATP in the reaction mixture. A luminescent ATP-depletion assay provides the highest sensitivity for this mechanism.

  • Reagent Preparation: Prepare 2X PAK1 kinase (2 ng/µL) and 2X substrate/ATP mix (10 µM ATP, 0.2 µg/µL myelin basic protein) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Equilibration: Serially dilute the indazole derivative in DMSO. Add 1 µL of compound to a 384-well plate, followed by 5 µL of the 2X PAK1 solution.

    • Expert Insight: Incubate for 15 minutes at room temperature before adding ATP. This pre-incubation allows the hydrophobic N,1-dimethyl groups to establish equilibrium within the kinase hinge region without competing against high local ATP concentrations.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mix. Incubate for 60 minutes at 30°C.

  • Detection: Add 10 µL of Kinase-Glo® Reagent (Promega). Incubate for 10 minutes and read luminescence.

  • System Validation (Z'-Factor):

    • Include 16 wells of Vehicle Control (DMSO, 0% inhibition) and 16 wells of No-Enzyme Control (100% inhibition).

    • Calculate the Z'-factor: Z' = 1 - (3σ_vehicle + 3σ_no_enzyme) / |μ_vehicle - μ_no_enzyme|.

    • Validation Gate: Proceed with IC₅₀ calculation only if Z' > 0.6, confirming that the assay window is robust enough to distinguish true inhibition from pipetting variance.

Protocol B: Transwell Migration & Invasion Assay (MDA-MB-231)

Objective: Evaluate the suppression of tumor metastasis. Causality: PAK1 inhibition downregulates Snail, reversing EMT and reducing cell motility. Serum starvation in the upper chamber forces cells to migrate along a chemoattractant gradient, isolating the compound's specific anti-migratory effect.

  • Matrix Preparation: For invasion assays, coat the upper chamber of an 8-µm pore Transwell insert with 50 µL of Matrigel (1 mg/mL). For migration, leave uncoated.

  • Cell Seeding: Harvest MDA-MB-231 cells and resuspend in serum-free DMEM. Seed 5 × 10⁴ cells into the upper chamber.

  • Compound Treatment: Add the indazole derivative (at 0.5x, 1x, and 2x of its established IC₅₀) directly to the upper chamber.

  • Chemoattractant Gradient: Fill the lower chamber with 600 µL of DMEM containing 10% FBS. Incubate for 24 hours at 37°C.

  • Fixation & Staining: Remove non-migrated cells from the top using a cotton swab. Fix migrated cells on the bottom of the membrane with 4% paraformaldehyde, stain with 0.1% Crystal Violet, and count under a microscope.

  • System Validation (Viability Control):

    • Critical Step: Anti-migratory data is invalid if the compound simply kills the cells. Run a parallel MTT viability assay on MDA-MB-231 cells treated with the exact same compound concentrations for 24 hours.

    • Validation Gate: Migration must be significantly reduced (>50%) at concentrations where cell viability remains high (>90%).

Protocol C: Cytotoxicity and Apoptosis Flow Cytometry (K562 / A549)

Objective: Assess the compound's ability to induce apoptosis in leukemia and lung cancer lines. Causality: Indazole-3-amines and carboxamides have been shown to disrupt the p53/MDM2 balance. Annexin V/PI staining allows differentiation between early apoptosis (driven by target inhibition) and necrosis (driven by chemical toxicity).

  • Treatment: Seed K562 or A549 cells (1 × 10⁵ cells/well) in 6-well plates. Treat with the indazole derivative for 48 hours.

  • Harvesting: Collect cells (including floating cells to capture all apoptotic bodies), wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze immediately. Early apoptotic cells will be Annexin V (+)/PI (-), while late apoptotic/necrotic cells will be Annexin V (+)/PI (+).

  • System Validation (Positive Control):

    • Treat a control well with 5-Fluorouracil (5-FU) at 10 µM.

    • Validation Gate: The 5-FU control must demonstrate a >30% shift into the Q3 (early apoptosis) quadrant to verify that the cell line is responsive and the staining reagents are active.

References

  • Zhang, M., Fang, X., Wang, C., Hua, Y., Huang, C., Wang, M., Zhu, L., Wang, Z., Gao, Y., Zhang, T., Liu, H., Zhang, Y., Lu, S., Lu, T., Chen, Y., & Li, H. (2020). "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities." European Journal of Medicinal Chemistry, 203, 112517. URL: [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." International Journal of Molecular Sciences, 24(10), 8686. URL: [Link]

Application

Application Note: Modulating PAK1 Signaling with N,1-dimethyl-1H-indazole-3-carboxamide

Executive Summary & Chemical Identity The aberrant activation of p21-activated kinase 1 (PAK1) is a critical driver of tumor progression, cytoskeletal remodeling, and metastatic invasion[1]. Developing highly selective i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The aberrant activation of p21-activated kinase 1 (PAK1) is a critical driver of tumor progression, cytoskeletal remodeling, and metastatic invasion[1]. Developing highly selective inhibitors for PAK1 has historically been challenged by off-target kinase toxicity and poor physicochemical properties. However, the 1H-indazole-3-carboxamide scaffold has recently emerged as a privileged pharmacophore capable of potent, ATP-competitive inhibition of PAK1[1][2].

This technical guide focuses on the application of N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6)[3][4], a low-molecular-weight building block and representative derivative of this class. By leveraging the established structure-activity relationships (SAR) of the indazole-3-carboxamide family, researchers can utilize this compound to probe PAK1-dependent pathways, specifically targeting the Raf/MEK/ERK signaling cascade and cellular migration mechanisms[1][5].

Mechanistic Causality: The PAK1 Signaling Axis

To effectively utilize N,1-dimethyl-1H-indazole-3-carboxamide in cellular assays, one must understand the precise biochemical nodes it disrupts.

PAK1 is a serine/threonine kinase that acts as a direct downstream effector of the small Rho GTPases, Rac1 and Cdc42[2]. Upon binding to the active (GTP-bound) forms of Rac1/Cdc42 via its CRIB domain, PAK1 undergoes autophosphorylation (e.g., at Thr423), which relieves its autoinhibitory conformation.

Once active, PAK1 phosphorylates MEK1 specifically at Serine 298. This phosphorylation event is strictly required for the functional association of MEK1 with Raf, thereby facilitating the activation of the extracellular signal-regulated kinase (ERK) pathway independently of traditional Ras mutations[5][6]. Furthermore, PAK1 directly regulates actin dynamics and downregulates Snail expression, driving the epithelial-mesenchymal transition (EMT) necessary for tumor invasion[1].

The indazole-3-carboxamide scaffold exerts its effect by binding to the deep hydrophobic pocket of the PAK1 ATP-binding site[1]. The N,1-dimethyl substitutions provide a compact, lipophilic profile that fits the spatial constraints of the kinase hinge region, preventing ATP binding and halting downstream MEK1/ERK activation[1][7].

PAK1_Pathway Rac1 Rac1 / Cdc42 (Active GTP-bound) PAK1 PAK1 (p21-Activated Kinase 1) Rac1->PAK1 Activates MEK1 MEK1 / ERK Signaling PAK1->MEK1 Phosphorylates (S298) Cytoskeleton Cytoskeletal Remodeling (Actin Dynamics) PAK1->Cytoskeleton Regulates Inhibitor N,1-dimethyl-1H-indazole- 3-carboxamide Inhibitor->PAK1 Inhibits (ATP-competitive) Migration Tumor Cell Migration & Invasion MEK1->Migration Promotes Cytoskeleton->Migration Promotes

Caption: Diagram illustrating the PAK1 signaling pathway and targeted intervention by the inhibitor.

Quantitative Data: Kinase Selectivity Profile

A critical challenge in kinase inhibitor development is off-target toxicity (e.g., hERG channel inhibition or cross-reactivity with GSK-3β)[1][8]. The 1H-indazole-3-carboxamide core has been heavily optimized via fragment-based screening to achieve remarkable selectivity.

Table 1 summarizes the quantitative inhibition profile of the optimized 1H-indazole-3-carboxamide scaffold (using the highly characterized derivative 30l as a structural benchmark) against a panel of relevant targets[1][8].

Table 1: Selectivity Profile of the 1H-indazole-3-carboxamide Scaffold

Target Kinase / ChannelIC50 Value (nM)Selectivity Fold (vs. PAK1)Biological Implication of Off-Target Hit
PAK1 9.8 1x (Reference) Suppression of tumor migration/invasion
GSK-3β> 10,000> 1,000xMinimal interference with Wnt/β-catenin signaling
TAM Family (AXL)> 5,000> 500xPreserved innate immune macrophage clearance
hERG Channel> 30,000> 3,000xLow risk of cardiotoxicity (QT prolongation)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in causality checks (e.g., internal controls and specific assay mechanics) to verify that N,1-dimethyl-1H-indazole-3-carboxamide is functioning precisely via PAK1 inhibition.

Protocol A: In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™)

Rationale: Traditional radioactive kinase assays pose safety hazards and waste disposal challenges. The ADP-Glo assay is chosen because it directly couples the production of ADP (a byproduct of PAK1 phosphorylating its substrate) to a luminescent signal[9][10]. This inverse proportionality provides a highly sensitive, non-radioactive method to calculate the exact IC50 of the indazole-3-carboxamide derivative.

Materials:

  • Recombinant human PAK1 enzyme (active).

  • PAK1-specific peptide substrate.

  • ADP-Glo™ Kinase Assay Kit.

  • N,1-dimethyl-1H-indazole-3-carboxamide (dissolved in 100% DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of N,1-dimethyl-1H-indazole-3-carboxamide in DMSO. Perform a 3-fold serial dilution in assay buffer to create a 10-point concentration curve. Self-Validation Check: Maintain a final DMSO concentration of 1% across all wells to rule out solvent-induced kinase denaturation.

  • Kinase Reaction Setup: In a 384-well white microplate, combine 1 µL of the compound dilution, 2 µL of recombinant PAK1 (optimized concentration, e.g., 2 ng/µL), and incubate at room temperature for 15 minutes to allow pre-binding to the ATP pocket.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix (at the predetermined Km for ATP) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes. Causality Note: This step ensures that the subsequent luminescence is exclusively derived from the ADP produced by active PAK1.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate the IC50 using non-linear regression (four-parameter logistic curve) against the vehicle control.

ADP_Glo_Workflow Step1 1. Compound Preparation (Serial Dilution) Step2 2. Kinase Reaction (PAK1 + ATP + Substrate) Step1->Step2 Step3 3. ADP-Glo Reagent (Deplete unreacted ATP) Step2->Step3 Step4 4. Kinase Detection (Convert ADP to ATP & Generate Light) Step3->Step4 Step5 5. Luminescence Measurement & IC50 Step4->Step5

Caption: Step-by-step logical workflow of the ADP-Glo Kinase Assay for evaluating PAK1 inhibition.

Protocol B: Wound Healing (Scratch) Assay for Cell Migration

Rationale: Because PAK1 regulates cytoskeletal dynamics and Snail-mediated EMT, its inhibition directly arrests cell motility[1][2]. The wound healing assay provides a physiological, self-validating phenotypic readout of the biochemical inhibition achieved in Protocol A. MDA-MB-231 cells are utilized due to their high endogenous PAK1 activity and aggressive migratory phenotype[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 human breast cancer cells into a 6-well plate at a density of 5×105 cells/well. Culture in DMEM supplemented with 10% FBS until they reach 95-100% confluence (forming a tightly packed monolayer).

  • Starvation: Wash the cells twice with PBS and incubate in serum-free DMEM for 12 hours. Causality Note: Serum starvation synchronizes the cell cycle and suppresses proliferation, ensuring that gap closure is strictly a result of migration, not cell division.

  • Scratch Generation: Using a sterile 200 µL pipette tip, create a straight, uniform scratch down the center of each well. Wash twice with PBS to remove detached cellular debris.

  • Treatment: Apply serum-free media containing either vehicle (0.1% DMSO) or N,1-dimethyl-1H-indazole-3-carboxamide at varying concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Imaging & Quantification: Photograph the scratch at 0 hours using an inverted phase-contrast microscope. Incubate the plate at 37°C and photograph the exact same fields of view at 24 and 48 hours.

  • Analysis: Measure the width of the wound using ImageJ software. Calculate the percentage of wound closure relative to the 0-hour time point. A successful PAK1 inhibitor will show a dose-dependent retention of the wound gap compared to the vehicle control[2].

Conclusion

N,1-dimethyl-1H-indazole-3-carboxamide represents a highly valuable, low-molecular-weight tool for interrogating the PAK1 signaling axis. By utilizing the robust protocols outlined above, researchers can confidently link the biochemical inhibition of the Rac1/PAK1/MEK1 pathway to macroscopic phenotypic changes, such as the suppression of tumor cell migration. The inherent selectivity of the 1H-indazole-3-carboxamide scaffold ensures that the observed experimental outcomes are driven by on-target mechanisms, paving the way for advanced preclinical drug development.

References

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed / NIH. Available at:[Link]

  • Rac-PAK Signaling Stimulates Extracellular Signal-Regulated Kinase (ERK) Activation by Regulating Formation of MEK1-ERK Complexes. PMC / NIH. Available at: [Link]

  • Interaction of PAK1 with Rac1-GTP. Reactome Pathway Database. Available at: [Link]

  • MEK1 activation by PAK: A novel mechanism. PMC / NIH. Available at:[Link]

Sources

Method

N,1-dimethyl-1H-indazole-3-carboxamide as an intermediate for drug synthesis

Application Note: N,1-Dimethyl-1H-indazole-3-carboxamide in Targeted Drug Synthesis Executive Summary The development of targeted therapeutics frequently relies on versatile, structurally rigid heterocyclic scaffolds. N,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,1-Dimethyl-1H-indazole-3-carboxamide in Targeted Drug Synthesis

Executive Summary

The development of targeted therapeutics frequently relies on versatile, structurally rigid heterocyclic scaffolds. N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) has emerged as a critical intermediate in medicinal chemistry[1]. Its unique bidentate hydrogen-bonding potential and favorable pharmacokinetic profile make it an ideal precursor for synthesizing complex inhibitors. This application note provides an authoritative guide on the utilization of this intermediate, focusing on its role in synthesizing FabI (enoyl-acyl carrier protein reductase) inhibitors for antibacterial applications[2][3] and N-myristoyltransferase (NMT) inhibitors for antiparasitic and oncological therapies[4][5].

Physicochemical Profiling & Structural Rationale

Before initiating synthesis, understanding the physicochemical properties of the intermediate is crucial for optimizing reaction conditions, particularly regarding solubility and steric hindrance during downstream functionalization. The core indazole ring provides a stable aromatic system, while the N-methyl groups prevent unwanted tautomerization, locking the molecule into a predictable conformation for structure-based drug design.

Table 1: Physicochemical Properties of N,1-dimethyl-1H-indazole-3-carboxamide

PropertyValue / DescriptionRationale for Drug Design
IUPAC Name N,1-dimethyl-1H-indazole-3-carboxamideStandardized nomenclature for regulatory filing.
CAS Number 335030-25-6Unique identifier for sourcing high-purity building blocks[1].
Molecular Formula C10H11N3OLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 189.21 g/mol High ligand efficiency (LE) when binding to target enzymes[1][6].
LogP (Estimated) 1.2 - 1.5Optimal lipophilicity for crossing biological membranes.
Key Functional Groups Secondary Amide, N-methylated IndazoleAmide acts as an H-bond donor/acceptor; Indazole provides pi-stacking.

Primary Synthesis Protocol: Aminolysis of Indazole-3-carboxylates

The synthesis of N,1-dimethyl-1H-indazole-3-carboxamide is typically achieved via the aminolysis of methyl 1-methyl-1H-indazole-3-carboxylate. This method is preferred over acyl chloride pathways due to higher yields and milder conditions[2].

Methodology: Step-by-Step Aminolysis

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity.

  • Reagent Preparation : Suspend 20.4 mmol (approx. 3.88 g) of methyl 1-methyl-1H-indazole-3-carboxylate in 100 mL of 40% aqueous methylamine ( CH3​NH2​ )[2].

  • Phase-Transfer Facilitation : Add 5 mL of Methanol (MeOH) to the suspension[2].

    • Causality: The starting ester is highly hydrophobic and insoluble in aqueous amine. Methanol acts as a critical co-solvent, breaking the biphasic barrier and allowing the nucleophilic amine to access the electrophilic carbonyl carbon.

  • Reaction Execution : Stir the mixture at room temperature (20-25°C) for 4 hours[2].

    • In-Process Control (IPC): Monitor via TLC (Dichloromethane:Methanol, 9:1). The reaction is complete when the suspension transitions into a completely homogeneous solution, indicating the consumption of the insoluble ester[2].

  • Isolation : Concentrate the solution under reduced pressure to remove excess methylamine and methanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the solid product.

Application I: Development of FabI Inhibitors (Antibacterial Agents)

The emergence of multidrug-resistant bacteria necessitates novel mechanisms of action. The bacterial Type II fatty acid synthesis (FASII) pathway is a validated target. FabI (enoyl-ACP reductase) catalyzes the final, rate-limiting reduction step in each cycle of fatty acid elongation. Indazole-3-carboxamide derivatives act as potent, reversible inhibitors of FabI, preventing the formation of essential bacterial cell membranes[2][3].

FASII_Pathway A Malonyl-CoA B FabH / FabB / FabF (Condensation) A->B C Beta-Ketoacyl-ACP B->C D FabG (Reduction) C->D E Beta-Hydroxyacyl-ACP D->E F FabA / FabZ (Dehydration) E->F G Enoyl-ACP F->G H FabI (Enoyl-ACP Reductase) G->H Substrate I Acyl-ACP (Elongated Fatty Acid) H->I Catalysis J Indazole-3-carboxamide Derivatives J->H Competitive Inhibition

Bacterial FASII Pathway illustrating the targeted inhibition of FabI by Indazole-3-carboxamides.

Application II: N-Myristoyltransferase (NMT) Inhibitors

N-myristoyltransferase (NMT) catalyzes the irreversible co-translational transfer of myristic acid to the N-terminal glycine of target proteins[5]. This modification is essential for protein trafficking and signal transduction in Plasmodium falciparum (malaria), Leishmania, and various hyperproliferative disorders (e.g., B-cell lymphoma)[4][5].

To convert N,1-dimethyl-1H-indazole-3-carboxamide into a potent NMT inhibitor, the carboxamide group is often reduced to an amine, followed by functionalization (e.g., cross-coupling) at the 5-position of the indazole ring to occupy the secondary binding pocket of the NMT enzyme[5].

NMT_Workflow Start N,1-dimethyl-1H-indazole -3-carboxamide Step1 Electrophilic Halogenation (e.g., C5-Iodination) Start->Step1 I2 / Acid Step2 Amide Reduction (LiAlH4 / THF) Step1->Step2 Yields Amine Step3 Suzuki-Miyaura Cross-Coupling Step2->Step3 Aryl Boronic Acid Pd Catalyst Final Target NMT Inhibitor (e.g., Antimalarial) Step3->Final Purified API

Workflow for synthesizing NMT inhibitors from the N,1-dimethyl-1H-indazole-3-carboxamide scaffold.

Methodology: Controlled Reduction of the Carboxamide

This protocol details the reduction of the intermediate (specifically a 5-iodo substituted derivative) to an amine, a critical step in NMT inhibitor synthesis[4].

  • Inert Atmosphere Setup : Purge a dry round-bottom flask with Argon. Moisture must be strictly excluded to prevent the premature decomposition of the hydride reagent.

  • Substrate Solubilization : Dissolve 2.3 mmol (approx. 800 mg) of the indazole-3-carboxamide derivative in 5 mL of anhydrous Tetrahydrofuran (THF)[4].

  • Temperature Control : Cool the solution to 0°C using an ice-water bath[4].

    • Causality: The subsequent hydride transfer is highly exothermic. Cooling to 0°C prevents thermal runaway and suppresses side reactions, such as the dehalogenation of the C5-iodo group.

  • Hydride Addition : Dropwise addition of Lithium Aluminium Hydride ( LiAlH4​ ) in THF (2M, 0.35 mL, 0.7 mmol)[4].

  • Reaction & Quenching : Stir for 30 minutes. Quench the reaction by the slow, dropwise addition of 1 mL of Ethyl Acetate (EtOAc)[4].

    • Causality: Quenching directly with water or acid can cause violent hydrogen gas evolution. EtOAc reacts safely with unreacted LiAlH4​ to form ethanol and lithium ethoxide, neutralizing the reagent smoothly before aqueous workup.

  • Workup : Allow the mixture to warm to room temperature, partition between EtOAc (20 mL) and water, and isolate the organic layer for subsequent cross-coupling[4].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediates before advancing to in vitro biological assays, the following analytical validations are mandatory:

Table 2: Quality Control Matrix for Indazole Intermediates

Analytical TechniqueTarget SpecificationPurpose / Causality
HPLC (UV at 254 nm) > 95% Area Under Curve (AUC)Ensures the absence of unreacted starting materials which could cause false positives in high-throughput screening.
LC-MS (ESI+) [M+H]+ peak at m/z 190.2Confirms the exact mass of the synthesized N,1-dimethyl-1H-indazole-3-carboxamide.
1H NMR (400 MHz, DMSO-d6) Sharp singlets at ~4.1 ppm and ~2.8 ppmValidates the presence and exact positioning of the two N-methyl groups, ruling out N2-alkylation isomers.

References[1] ChemicalBook. N,1-dimethyl-1H-Indazole-3-carboxamide | 335030-25-6. Retrieved from: https://chemicalbook.com[2] United States Patent 6,730,684 B1. Imidazoles Useful in the Treatment of Bacterial Infections. Google Patents. Retrieved from:https://googleapis.com[6] EnamineStore. EN300-7521498: N,1-dimethyl-1H-indazole-3-carboxamide. Retrieved from: https://enaminestore.com[4] United States Patent Application US20200339586A1. Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase. Google Patents. Retrieved from: https://google.com[3] United States Patent 6,730,684 B1. Imidazoles Useful in the Treatment of Bacterial Infections (FabI inhibition context). Google Patents. Retrieved from:https://googleapis.com[5] United States Patent Application US20200339586A1. Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase (NMT mechanism context). Google Patents. Retrieved from: https://google.com

Sources

Application

Application Notes &amp; Protocols: Evaluating N,1-dimethyl-1H-indazole-3-carboxamide as a Potential PARP-1 Inhibitor

Foreword: The Rationale for Novel PARP-1 Inhibition Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the DNA damage response (DDR), acting as a primary sensor for single-strand DNA breaks (SSBs).[1][2] Upon det...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Novel PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the DNA damage response (DDR), acting as a primary sensor for single-strand DNA breaks (SSBs).[1][2] Upon detecting damage, PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long polymers of poly(ADP-ribose) (PAR) to itself and other nuclear proteins.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the base excision repair (BER) pathway.[5][6]

The therapeutic relevance of PARP-1 inhibition is most profoundly demonstrated in the context of "synthetic lethality." In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the cell becomes critically dependent on PARP-1-mediated SSB repair.[6][7] Inhibition of PARP-1 in these tumors leads to an accumulation of SSBs that, during replication, are converted into toxic DSBs that cannot be repaired, resulting in selective cancer cell death.[7]

The indazole-3-carboxamide scaffold has been explored for the development of novel PARP-1 inhibitors.[8][9] This document provides a comprehensive guide for researchers to evaluate the potential of a novel derivative, N,1-dimethyl-1H-indazole-3-carboxamide (hereafter referred to as "IND-Cmpd"), as a PARP-1 inhibitor. The protocols herein are designed to be self-validating, moving from fundamental biochemical characterization to cell-based functional assays.

Section 1: Biochemical Characterization of IND-Cmpd

The initial and most critical step is to determine if IND-Cmpd directly interacts with and inhibits the catalytic activity of purified PARP-1 enzyme in a controlled, in vitro environment.

In Vitro PARP-1 Enzymatic Assay for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying the potency of an inhibitor. We will utilize a well-established, fluorescence-based assay that measures the consumption of NAD+, the substrate for PARP-1.[4][10] As PARP-1 activity consumes NAD+, a lower fluorescent signal from the remaining NAD+ indicates higher enzyme activity.

Rationale: This assay provides a direct measure of catalytic inhibition. By quantifying the leftover NAD+, we can infer the rate of the enzymatic reaction. This method is highly sensitive, suitable for high-throughput screening, and avoids the use of radioactive or biotinylated substrates.[10]

Workflow for In Vitro IC₅₀ Determination

prep Reagent Preparation (PARP-1, Activated DNA, NAD+, IND-Cmpd) plate Plate Compound (Serial dilutions of IND-Cmpd & Controls) prep->plate Dispense enzyme_add Add Enzyme Mix (PARP-1 + Activated DNA) plate->enzyme_add Add initiate Initiate Reaction (Add NAD+) enzyme_add->initiate Start incubate Incubate (Room Temp, 30 min) initiate->incubate develop Develop Signal (Add NAD+ detection reagent) incubate->develop read Read Fluorescence (Plate Reader) develop->read analyze Data Analysis (Plot Dose-Response Curve, Calculate IC50) read->analyze

Caption: Workflow for fluorescence-based in vitro PARP-1 IC₅₀ determination.

Protocol 1.1: Step-by-Step Methodology

  • Reagent Preparation:

    • PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.

    • Activated DNA: Use commercially available sheared salmon sperm DNA or calf thymus DNA. The presence of DNA strand breaks is essential for robust PARP-1 activation.[11]

    • Recombinant Human PARP-1 Enzyme: Dilute to a working concentration (e.g., 10 ng/µL) in PARP Assay Buffer. Keep on ice.

    • β-NAD+ Solution: Prepare a working solution (e.g., 2.5 mM for a final concentration of 0.5 mM) in PARP Assay Buffer.

    • IND-Cmpd & Control Inhibitor (e.g., Olaparib): Prepare 10 mM stock solutions in 100% DMSO. Create a 10-point serial dilution series in DMSO, then dilute further in PARP Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

  • Assay Procedure (96-well format):

    • Add 5 µL of diluted IND-Cmpd, control inhibitor, or vehicle (DMSO in buffer) to the appropriate wells of a black, flat-bottom 96-well plate.

    • Prepare an enzyme/DNA master mix. For each reaction, you will need 50 ng of PARP-1 and 50 ng of activated DNA.

    • Add 40 µL of the enzyme/DNA mix to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the β-NAD+ working solution to all wells. The final volume should be 50 µL.

    • Incubate the plate at room temperature for 30-60 minutes on a plate shaker.

    • Stop the reaction and develop the signal according to the manufacturer's instructions for your chosen NAD+ quantification kit (e.g., a kit that converts remaining NAD+ to a fluorescent product).[4][10]

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Data Presentation: Hypothetical IC₅₀ Data for IND-Cmpd

CompoundPARP-1 IC₅₀ (nM)
IND-Cmpd12.5
Olaparib (Control)5.1[7]

Section 2: Cellular Activity and Functional Consequences

Demonstrating biochemical inhibition is the first step. The next is to confirm that IND-Cmpd can penetrate the cell membrane, engage its target, and elicit a functional biological response.

Cellular PARP-1 Target Engagement via Western Blot

This assay measures the accumulation of PAR polymers in cells. Potent PARP-1 inhibition should block the synthesis of PAR, which can be visualized by Western blot.

Rationale: A reduction in cellular PAR levels following treatment with a DNA-damaging agent is a direct indicator of target engagement within the complex cellular environment. This validates that the compound is cell-permeable and reaches its intended target.[12][13]

Workflow for Cellular PARP Activity Assessment

seed Seed Cells (e.g., HeLa, BRCA-mutant cell line) treat Pre-treat with IND-Cmpd (Varying concentrations, 1-2 hours) seed->treat damage Induce DNA Damage (e.g., H₂O₂, 10 min) treat->damage harvest Harvest & Lyse Cells (Ice-cold RIPA buffer) damage->harvest quantify Protein Quantification (BCA Assay) harvest->quantify sds SDS-PAGE & Transfer (Separate proteins, transfer to PVDF) quantify->sds probe Immunoblotting (Probe with anti-PAR & anti-Actin antibodies) sds->probe detect Detect & Analyze (Chemiluminescence imaging, quantify bands) probe->detect

Caption: Workflow for assessing cellular PARP-1 inhibition via Western blot.

Protocol 2.1: Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., HeLa) in 6-well plates to achieve 70-80% confluency.

    • Pre-treat cells with varying concentrations of IND-Cmpd (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent like H₂O₂ (e.g., 1 mM) for 10 minutes. This step is crucial to robustly activate PARP-1.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare with Laemmli sample buffer.

    • Separate proteins on an 8% SDS-PAGE gel and transfer to a PVDF membrane.[15]

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against PAR (e.g., anti-PAR, 1:1000 dilution).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

    • Scientist's Note: It is essential to strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Assessing Apoptosis via PARP Cleavage

A downstream consequence of significant cellular stress, including that induced by effective PARP inhibitors in susceptible cells, is apoptosis. During apoptosis, PARP-1 is cleaved by caspase-3 from its full-length 116 kDa form into an 89 kDa fragment.[16][17] Detecting this cleavage is a hallmark of apoptosis.

Protocol 2.2: Step-by-Step Methodology

This protocol follows the same steps as Protocol 2.1 (Western Blot), with the following key differences:

  • Treatment Time: A longer treatment time with IND-Cmpd (e.g., 24-48 hours) is typically required to induce apoptosis. A positive control like staurosporine should be included.[16]

  • Primary Antibody: Use a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1.

  • Analysis: Quantify the band intensities for both the 116 kDa and 89 kDa bands. An increase in the 89 kDa fragment relative to the full-length protein indicates apoptosis induction.

Data Presentation: Hypothetical PARP Cleavage Data

TreatmentConc. (µM)Full-Length PARP (116 kDa) Relative IntensityCleaved PARP (89 kDa) Relative Intensity
Vehicle01.000.05
IND-Cmpd10.820.31
IND-Cmpd100.350.95
Staurosporine10.121.40
Cell Viability and Clonogenic Survival Assays

These assays determine the cytotoxic effect of IND-Cmpd, which is the ultimate therapeutic goal. To test for synthetic lethality, it is critical to perform these assays in a matched pair of cell lines: one with a functional HR pathway (BRCA wild-type) and one that is HR-deficient (BRCA-mutant).

Protocol 2.3: Clonogenic Survival Assay

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates for both BRCA-WT and BRCA-mutant cell lines.

  • Drug Treatment: After cells adhere, treat them with a serial dilution of IND-Cmpd for 24 hours.

  • Colony Formation: Remove the drug-containing medium, wash gently with PBS, and add fresh medium.

  • Incubation: Allow cells to grow for 10-14 days, until visible colonies (clusters of >50 cells) form.

  • Staining and Counting: Fix the colonies with methanol, stain with crystal violet, and count the number of colonies in each well.

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control. A significantly lower surviving fraction in the BRCA-mutant line compared to the BRCA-WT line at the same drug concentration is indicative of synthetic lethality.[18]

Section 3: Advanced Mechanistic Insights

For promising candidates, further mechanistic studies can elucidate the precise mode of action. PARP trapping is a key mechanism for some of the most effective clinical PARP inhibitors.

Biochemical PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP-1-DNA complex, preventing its dissociation after auto-PARylation. This trapping is a highly cytotoxic lesion.

Rationale: Unlike simple catalytic inhibition, PARP trapping creates a physical obstruction on the DNA, which is particularly toxic to cancer cells. Measuring this effect provides a more complete picture of the inhibitor's mechanism and potential efficacy.[11][19] A fluorescence polarization (FP) assay is a robust method for this.

Protocol 3.1: Fluorescence Polarization (FP) Assay

  • Principle: A fluorescently labeled DNA oligonucleotide is used. When the large PARP-1 enzyme binds to it, the complex tumbles slowly in solution, resulting in high fluorescence polarization. When PARP-1 dissociates, the small DNA probe tumbles rapidly, leading to low polarization. A trapping agent will prevent this dissociation, maintaining a high FP signal.[19]

  • Reagents: Recombinant PARP-1, a fluorescently labeled DNA oligo with a single-strand break, NAD+, and the test compound.

  • Procedure:

    • In a microplate, mix PARP-1, the fluorescent DNA probe, and serial dilutions of IND-Cmpd.

    • Incubate to allow binding.

    • Initiate the auto-PARylation and dissociation reaction by adding NAD+.

    • Incubate for 60 minutes.

    • Read the fluorescence polarization (mP) on a plate reader.

  • Analysis: A higher mP value in the presence of the inhibitor indicates trapping. Plot mP values against inhibitor concentration to determine the EC₅₀ for the trapping effect.[19]

Section 4: Concluding Remarks

This guide outlines a structured, multi-faceted approach to rigorously evaluate N,1-dimethyl-1H-indazole-3-carboxamide as a potential PARP-1 inhibitor. By progressing from direct biochemical inhibition to cellular target engagement and functional outcomes like apoptosis and synthetic lethality, researchers can build a comprehensive profile of this novel compound. Positive results across these assays would provide a strong rationale for advancing IND-Cmpd into more complex preclinical models.

References

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological reviews, 54(3), 375–429. [Link]

  • Krishnakumar, R., & Kraus, W. L. (2010). On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. Genes & development, 24(18), 1975–1994. [Link]

  • ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot? ResearchGate. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • Schiewer, M. J., & Knudsen, K. E. (2014). Transcriptional roles of PARP1 in cancer. Molecular cancer research : MCR, 12(8), 1069–1080. [Link]

  • Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: additional functions of PARP-1 in cancer. Frontiers in oncology, 3, 290. [Link]

  • ResearchGate. (2022). PARP-1 signaling in healthy and stressed cells. ResearchGate. [Link]

  • Cell Biologics, Inc. (n.d.). Cleaved-PARP-1 (D214) Cell-Based Colorimetric ELISA Kit. Cell Biologics, Inc.[Link]

  • Ali, A., et al. (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Preprints.org. [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • Griffin, R. J., et al. (2021). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Scientific reports, 11(1), 14313. [Link]

  • Gupte, R., et al. (2014). Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines. Cell cycle (Georgetown, Tex.), 13(1), 129–139. [Link]

  • Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Assay-Protocol.com. [Link]

  • Tulip Biolabs, Inc. (2026). PARP1 Activity Assay. Tulip Biolabs, Inc.[Link]

  • Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical biochemistry, 326(1), 78–86. [Link]

  • Gittens, J., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(4), 102553. [Link]

  • Kotova, E., et al. (2015). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in molecular biology (Clifton, N.J.), 1228, 221–239. [Link]

  • Cistrone, P. A., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & medicinal chemistry letters, 22(8), 2843–2847. [Link]

  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular cancer research : MCR, 13(10), 1465–1476. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of medicinal chemistry, 53(12), 4561–4584. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 of the different PARP inhibitors in A549, H460, and Calu1 cells. ResearchGate. [Link]

  • Michel, L. S., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. JCI insight, 6(8), e144738. [Link]

  • Zhang, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules (Basel, Switzerland), 21(11), 1449. [Link]

  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • ResearchGate. (2025). Approaches to Detect PARP-1 Activation In Vivo, In Situ, and In Vitro. ResearchGate. [Link]

  • Virág, L. (2005). Approaches to detect PARP-1 activation in vivo, in situ, and in vitro. Methods in molecular biology (Clifton, N.J.), 312, 235–247. [Link]

  • Zhang, L., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European journal of medicinal chemistry, 203, 112610. [Link]

  • Iwao, M., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2708. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of medicinal chemistry, 52(22), 7170–7185. [Link]

  • American Journal of Managed Care. (2015). PARP-1 Inhibitors and Their Emerging Role in the Treatment of Lung Cancer. AJMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N,1-dimethyl-1H-indazole-3-carboxamide

Welcome to the technical support resource for the synthesis of N,1-dimethyl-1H-indazole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N,1-dimethyl-1H-indazole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. We will delve into the critical aspects of this synthesis, providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate common challenges and optimize your reaction yields.

Synthetic Overview & Core Challenges

The synthesis of N,1-dimethyl-1H-indazole-3-carboxamide from the common starting material, 1H-indazole-3-carboxylic acid, can be logically dissected into two primary transformations:

  • N-Methylation: The regioselective methylation of the indazole nitrogen.

  • Amide Coupling: The formation of the carboxamide bond with methylamine.

While seemingly straightforward, this synthetic sequence presents two significant and recurring challenges that directly impact yield and purity: achieving high regioselectivity in the N-methylation step and ensuring efficient amide bond formation. This guide will address both of these critical areas.

Synthetic_Workflow start 1H-Indazole-3-Carboxylic Acid step1 Step 1: N-Methylation start->step1 intermediate 1-Methyl-1H-indazole-3-carboxylic Acid (1-MICA) step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 product N,1-dimethyl-1H-indazole-3-carboxamide step2->product N1_vs_N2_Methylation cluster_0 Reaction Conditions Base Base (e.g., NaH, CaO, Cs2CO3) IndazoleAnion Indazole-3-carboxylate Anion Solvent Solvent (e.g., DMF, Methanol, Dioxane) Temp Temperature N1_Product Desired Product N-1 Methylated IndazoleAnion->N1_Product Favored by: - CaO in MeOH - Cs2CO3 in Dioxane N N IndazoleAnion->N -2 -2 _Product Formation increases with less controlled conditions

Caption: Factors influencing N-1 vs. N-2 regioselectivity in indazole methylation.

Question 2: How can I confirm the identity of my N-1 and N-2 methylated isomers?

Unambiguous structural assignment is critical. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D & 2D NMR (HMBC): In the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, the protons of the methyl group at the N-1 position will show a long-range correlation to the C7a carbon of the indazole ring. Conversely, the protons of a methyl group at the N-2 position will show a correlation to the C3 carbon. [1]* 1H NMR Chemical Shift: Often, the chemical shift of the N-methyl protons can be indicative. A thorough literature search for analogous compounds can provide expected chemical shift ranges.

Issue Category: Amide Coupling

Question 3: My amide coupling reaction between 1-methyl-1H-indazole-3-carboxylic acid and methylamine is slow, incomplete, or has zero yield. What should I do?

This indicates an issue with the activation of the carboxylic acid or the nucleophilicity of the amine. Follow this troubleshooting workflow.

Troubleshooting Steps:

  • Check Reagent Quality & Stoichiometry:

    • Solvent: Ensure your solvent (e.g., DMF, DCM) is anhydrous. Water can hydrolyze activated intermediates.

    • Reagents: Use fresh, high-quality coupling agents and bases. Ensure your methylamine source (e.g., methylamine HCl with a base, or a solution of methylamine in THF/EtOH) is not degraded.

    • Equivalents: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid. [1]

  • Evaluate Your Coupling Reagent:

    • Carbodiimides (EDC): (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC or EDCI), often used with an additive like N-Hydroxybenzotriazole (HOBT), is a common choice. [2][3]However, if the reaction is sluggish, consider switching to a more potent coupling agent.

    • Uronium/Phosphonium Salts (HATU, PyBOP): Reagents like HATU or PyBOP are generally more powerful and can significantly accelerate slow coupling reactions. [1]

  • Optimize Reaction Conditions:

    • Temperature: While many couplings work at room temperature, gently heating the reaction to 40-50 °C can sometimes drive it to completion. Monitor carefully by TLC or LC-MS to avoid decomposition. [1] * Base: Ensure you are using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid salts (like methylamine HCl) and to facilitate the coupling. Typically, 2-3 equivalents of base are used. [2]

Troubleshooting_Amide_Coupling Start Low/No Amide Product CheckReagents 1. Verify Reagent Quality - Anhydrous Solvent? - Fresh Coupling Agents? - Amine Integrity? Start->CheckReagents CheckEquiv 2. Check Stoichiometry - Use 1.1-1.2 eq. of Coupling Agent & Amine CheckReagents->CheckEquiv Reagents OK SwitchReagent 3. Switch Coupling Agent - EDC not working? - Try HATU or PyBOP CheckEquiv->SwitchReagent Stoichiometry OK IncreaseTemp 4. Increase Temperature - Gently heat to 40-50 °C - Monitor for degradation SwitchReagent->IncreaseTemp Still Slow Success Reaction Complete IncreaseTemp->Success Progression

Caption: Decision tree for troubleshooting low yield in amide coupling reactions.

Question 4: I am seeing a major byproduct with a mass corresponding to my starting acid + EDC - urea. What is happening?

This is the formation of an N-acylurea byproduct. It occurs when the O-acylisourea intermediate (the activated carboxylic acid) is attacked by another molecule of the carboxylic acid or rearranges, rather than being attacked by the amine.

Solutions:

  • Add an Activator: Using an additive like HOBT or 1-hydroxy-7-azabenzotriazole (HOAt) is standard practice with EDC. These additives trap the O-acylisourea intermediate to form a more stable activated ester, which is less prone to side reactions and reacts more efficiently with the amine.

  • Switch Coupling Agent: As mentioned above, switching to a uronium salt like HATU often circumvents this issue entirely.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting material for this synthesis? A: 1H-Indazole-3-carboxylic acid is a commercially available and commonly used starting material for this and related syntheses. [2][4] Q2: What analytical techniques are essential for monitoring this reaction and characterizing the final product? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the consumption of starting materials and the formation of products and intermediates.

  • Characterization: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound. [5]Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm the molecular weight. [2][6] Q3: Are there any significant safety considerations? A: Yes.

  • Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): This is a water-reactive, flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Reactions should be quenched carefully and slowly, typically with a protic solvent like isopropanol or ethanol before the addition of water.

  • Coupling Agents: Many coupling agents are sensitizers. Avoid inhalation and skin contact.

Experimental Protocols

These are generalized protocols based on literature precedents and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Selective N-1 Methylation of 1H-Indazole-3-Carboxylic Acid[3]
  • To a flask containing technical methanol (15 mL per gram of starting material), add calcium oxide (CaO) (2.0 molar equivalents).

  • Heat the mixture to reflux under a nitrogen atmosphere for 2 hours.

  • Add 1H-indazole-3-carboxylic acid (1.0 equivalent). Continue to reflux for an additional 2 hours.

  • Add dimethyl sulfate (2.0 molar equivalents) dropwise over a period of 2 hours while maintaining reflux.

  • Continue refluxing for a further 2 hours after the addition is complete.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, add water, and adjust the pH to ~14 with aqueous NaOH.

  • Filter off any solids. Acidify the filtrate with concentrated HCl to a pH of ~1-2 to precipitate the product.

  • Collect the solid product (1-methyl-1H-indazole-3-carboxylic acid) by filtration, wash with a cold methanol/water mixture, and dry.

Protocol 2: Amide Coupling with EDC/HOBT[6]
  • Dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents) to the solution.

  • Add triethylamine (TEA) (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add methylamine (as a solution in THF or as methylamine HCl, ensuring the TEA is sufficient to neutralize the salt) (1.0-1.2 equivalents).

  • Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC/LC-MS.

  • Pour the reaction mixture into ice water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or a 10% MeOH in Chloroform mixture).

  • Wash the combined organic layers with 10% NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of methanol in chloroform or ethyl acetate in hexanes) to afford the pure N,1-dimethyl-1H-indazole-3-carboxamide.

Data Summary Tables

Table 1: Reagent Stoichiometry for Key Steps

StepReagentTypical Molar EquivalentsReference
N-Methylation 1H-Indazole-3-carboxylic acid1.0[7]
Calcium Oxide (CaO)2.0[7]
Dimethyl Sulfate2.0[7]
Amide Coupling 1-Methyl-1H-indazole-3-carboxylic acid1.0[2]
EDC.HCl1.2[2]
HOBT1.2[2]
Methylamine1.0 - 1.2[2]
Triethylamine (TEA)3.0[2]

Table 2: Comparison of Amide Coupling Agents

Coupling AgentAdditivePotencyCommon Side Reactions
EDC HOBT, HOAtStandardN-acylurea formation, racemization (if chiral)
HATU None neededHighGenerally cleaner, but more expensive
PyBOP None neededHighCan be superior for hindered couplings

References

  • BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Pujari, J. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Convenient Synthesis of N-(2, 2-Dimethyl-1, 3-dioxan-5-yl)-1H-indazole. Journal.
  • Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (2021).
  • LOCKSS. (1996).
  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • BenchChem. (2025).
  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • C&E Publishing, Inc. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?.
  • Kim, J., et al. (2021). Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) -1H-indazole-3-carboxamide (ADB-INACA), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA). Forensic Toxicology, 39(2), 429-440. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in N,1-dimethyl-1H-indazole-3-carboxamide Synthesis

Welcome to the technical support center for the synthesis of N,1-dimethyl-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,1-dimethyl-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of side products. By understanding the mechanistic origins of these impurities, you can optimize your reaction conditions to improve yield, purity, and overall process robustness.

Frequently Asked Questions (FAQs) about Common Side Products

This section addresses the most common impurities encountered during the synthesis of N,1-dimethyl-1H-indazole-3-carboxamide, providing insights into their formation and identification.

Q1: I'm observing an isomer of my target compound with the same mass. What is it and how can I prevent its formation?

A1: The most common isomeric impurity is N,2-dimethyl-1H-indazole-3-carboxamide . This side product arises from the methylation of the N2-position of the indazole ring instead of the desired N1-position.

  • Mechanism of Formation: The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated. The 1H-indazole tautomer is generally more stable, but alkylation can occur at either nitrogen, leading to a mixture of N1 and N2 substituted products.[1] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and methylating agent used.[2][3] Under basic conditions, deprotonation of the indazole N-H can lead to an anion where charge is delocalized, allowing for alkylation at either nitrogen. Kinetically controlled reactions, particularly under milder or acidic conditions, can sometimes favor the N2-isomer, while thermodynamically controlled conditions often favor the N1-isomer.[2][3]

  • Identification:

    • LC-MS: The N1 and N2 isomers will have identical mass-to-charge ratios (m/z). However, they can typically be separated by reverse-phase HPLC due to differences in polarity, resulting in distinct retention times.

    • NMR Spectroscopy: ¹H NMR is a powerful tool for differentiation. The chemical shifts of the protons on the indazole ring, particularly the proton at the 4-position, will differ significantly between the N1-methyl and N2-methyl isomers.

  • Mitigation Strategies:

    • Choice of Base and Solvent: To strongly favor N1 alkylation, use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF.[4][5] This completely deprotonates the indazole to form the indazolide anion, which preferentially alkylates at the N1 position.

    • Use of Alkaline Earth Metal Bases: Processes using alkaline earth metal oxides or alkoxides (e.g., calcium oxide, barium oxide) have been shown to provide high selectivity for N1-methylation of indazole-3-carboxylic acid.[6][7]

    • Temperature Control: Perform the methylation at a controlled temperature (e.g., 0 °C to room temperature) to enhance selectivity.

Q2: My final product is contaminated with partially methylated intermediates. What are they and how do I ensure complete reaction?

A2: Incomplete methylation is a common issue, leading to two primary side products: 1-methyl-1H-indazole-3-carboxamide (lacking the N-methyl on the amide) and N-methyl-1H-indazole-3-carboxamide (lacking the N-methyl on the indazole ring).

  • Cause: This typically occurs due to insufficient amounts of the methylating agent (e.g., dimethyl sulfate, methyl iodide), inadequate reaction time, or temperatures that are too low for the reaction to go to completion. The reactivity of the two sites (indazole N1 and amide N-H) can differ, leading to one site reacting before the other.

  • Identification: These impurities will have lower molecular weights than the final product and can be easily identified by LC-MS. Their retention times in HPLC will also differ from the final product.

  • Mitigation Strategies:

    • Stoichiometry: Ensure at least two full equivalents of the methylating agent are used relative to the starting indazole-3-carboxamide precursor. It is common practice to use a slight excess (e.g., 2.2-2.5 equivalents).

    • Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or extending the reaction time.[4]

    • Stepwise Synthesis: A more controlled approach is a stepwise synthesis. First, perform the N1-methylation of the indazole ester or acid. After purification, proceed with the amidation, followed by the N-methylation of the amide. This isolates each methylation step and prevents the formation of partially methylated species in the final step.

Q3: I have detected an impurity with the molecular weight of the corresponding carboxylic acid. How did this form?

A3: The presence of 1-methyl-1H-indazole-3-carboxylic acid indicates hydrolysis of the amide bond.

  • Mechanism of Formation: The carboxamide functional group can be susceptible to hydrolysis, especially under harsh basic or acidic conditions, often exacerbated by elevated temperatures during the reaction or work-up. If the synthesis involves a final saponification step to remove an ester and this step is not carefully controlled, it can also lead to amide cleavage.

  • Identification: This impurity is readily identified by LC-MS, as its molecular weight corresponds to the carboxylic acid. It will also have a significantly different retention time in HPLC, often eluting earlier than the more nonpolar amide product in reverse-phase chromatography.

  • Mitigation Strategies:

    • pH Control: During work-up and purification, avoid exposing the product to strong acids or bases for prolonged periods, especially at high temperatures.

    • Aqueous Work-up: Perform aqueous washes promptly and at or below room temperature.

    • Purification: This acidic impurity can typically be removed by washing the organic solution of the product with a mild aqueous base like sodium bicarbonate solution.

Troubleshooting Guide: From Observation to Solution

This section provides a problem-oriented approach to resolving common issues encountered during synthesis.

Observation Potential Cause(s) Recommended Actions & Troubleshooting Steps
Multiple spots on TLC / peaks in HPLC with similar retention times. Formation of the N2-methyl isomer.1. Confirm Identity: Use LC-MS to verify that the peaks have the same mass. If possible, use NMR to confirm the presence of the N2-isomer. 2. Optimize N1-Alkylation: Re-evaluate your base and solvent system. Switch to a stronger base like NaH in DMF to improve N1-selectivity.[4][5] 3. Purification: The isomers can be challenging to separate. Careful column chromatography with a shallow solvent gradient may be required.
Significant peak corresponding to starting material or a mono-methylated intermediate in LC-MS. Incomplete methylation.1. Check Reagent Stoichiometry: Verify that at least 2 equivalents of the methylating agent were used. 2. Increase Reaction Time/Temp: Monitor the reaction over a longer period. If it has stalled, consider gently increasing the temperature (e.g., from room temperature to 40-50 °C). 3. Reagent Quality: Ensure the methylating agent and base are not degraded. Use freshly opened or properly stored reagents.
Final product appears acidic upon pH testing of an aqueous slurry; an early-eluting peak is seen in HPLC. Hydrolysis to 1-methyl-1H-indazole-3-carboxylic acid.1. Modify Work-up: Neutralize the reaction mixture carefully. Use a mild base (e.g., NaHCO₃) wash during extraction to remove the acidic impurity. 2. Avoid High Temperatures: Keep temperatures during work-up and concentration as low as possible. 3. Recrystallization: This acidic impurity can often be removed via recrystallization from a suitable solvent system.

Analytical & Purification Protocols

Protocol 1: General HPLC-MS Method for Impurity Profiling

This method provides a baseline for separating the target compound from its key impurities. Method optimization may be required based on your specific instrumentation.

  • Instrumentation: HPLC or UPLC system coupled with a Mass Spectrometer (e.g., Q-TOF or single quadrupole).[8][9][10]

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-11 min: Return to 5% B

    • 11-13 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a mass range that includes all potential starting materials, intermediates, products, and side products (e.g., m/z 150-300).

Reaction Pathway Visualizations

The following diagrams illustrate the desired synthetic pathway and the competitive pathway leading to the common N2-isomer impurity.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction Conditions SM 1H-Indazole-3-carboxamide Product N,1-dimethyl-1H-indazole-3-carboxamide (Desired Product) SM->Product Methylation Side_Product N,2-dimethyl-1H-indazole-3-carboxamide (Isomeric Impurity) SM->Side_Product Methylation Base Base (e.g., NaH) Me_agent Methylating Agent (e.g., MeI)

Caption: Competing N1 vs. N2 methylation pathways.

Troubleshooting_Logic Observation Observation: Isomeric Impurity (Same Mass) Cause Cause: N2-Methylation Observation->Cause points to Analysis Analysis: HPLC, NMR Observation->Analysis confirmed by Solution Solution: Use Strong Base (NaH) in DMF Cause->Solution mitigated by Solution->Observation prevents

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Troubleshooting

Technical Support Center: Regioselective N-Alkylation of Indazole-3-Carboxamides

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting and methodology center for indazole chemistry. The indazole scaffold is a privileged pharmacophore in drug discovery, but the pres...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting and methodology center for indazole chemistry. The indazole scaffold is a privileged pharmacophore in drug discovery, but the presence of two adjacent nucleophilic nitrogen atoms (N1 and N2) makes regioselective alkylation notoriously difficult[1]. Direct alkylation often yields an intractable mixture of N1 and N2 regioisomers, severely bottlenecking synthetic pipelines[1][2].

As application scientists, we do not rely on trial and error. We rely on causality. The protocols and troubleshooting steps below are designed as self-validating systems —rooted in thermodynamic principles, kinetic control, and quantum mechanical (QM) analysis—ensuring that every reaction you set up is logically sound and analytically verifiable.

Mechanistic Principles: The Causality of Regioselectivity

To control regioselectivity, you must first understand the inherent tautomerism of the indazole core. The indazole ring exists in an equilibrium between the 1H-indazole and 2H-indazole tautomers. Quantum mechanical calculations reveal that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[3].

  • N1-Alkylation (Thermodynamic & Chelation Control): Because the 1H-tautomer is more stable, driving the reaction via thermodynamic equilibration (e.g., using α -halo esters with Cs2​CO3​ ) favors N1[4]. Furthermore, for indazole-3-carboxamides, we can exploit chelation control . Alkali metals like Na+ coordinate with the C3-carboxamide oxygen and the N2 nitrogen, sterically shielding N2 and directing the electrophile exclusively to N1[1].

  • N2-Alkylation (Kinetic Control): Achieving N2 selectivity requires overriding the thermodynamic preference. By using acidic conditions (e.g., TfOH) and highly reactive electrophiles (like trichloroacetimidates), the reaction proceeds via the lowest activation energy pathway. The kinetic barrier for N2 attack is significantly lower (13.87 kcal/mol) compared to N1 attack (17.22 kcal/mol), resulting in exclusive N2-alkylation[3].

Mechanistic pathways governing N1 vs N2 regioselectivity in indazoles.

Diagnostic Troubleshooting Guide

Issue 1: Persistent N1/N2 Mixtures When Targeting N1

Symptom: LC-MS and NMR indicate a stubborn 1:1 or 2:1 mixture of N1:N2 isomers, complicating purification and tanking yields[1]. Root Cause: The use of weak bases (e.g., K2​CO3​ ) in highly polar aprotic solvents (e.g., DMF) generates a "naked" indazolyl anion without structural direction, leading to competing kinetic attacks from both nitrogen atoms. Intervention: Switch to a strong base like Sodium Hydride (NaH) in a less polar, coordinating solvent like Tetrahydrofuran (THF) [1][5]. As established by, the Na+ cation forms a rigid chelate between the C3-carboxamide and N2, forcing >99% N1 regioselectivity[5][6].

Issue 2: Inability to Isolate the N2-Regioisomer

Symptom: Standard basic alkylation conditions yield almost exclusively the N1-isomer, making the N2-isomer inaccessible. Root Cause: Basic conditions inherently favor the thermodynamically stable N1 product or are directed to N1 via C3-chelation[1][2]. Intervention: Abandon basic conditions. Utilize kinetic control under acidic conditions . React the indazole with an alkyl 2,2,2-trichloroacetimidate in the presence of a strong Brønsted acid like Trifluoromethanesulfonic acid (TfOH) . This protonates the imide, creating a highly reactive electrophile that is rapidly attacked by the N2 lone pair before tautomerization can occur[3][7].

Issue 3: Over-Alkylation at the Carboxamide Nitrogen

Symptom: Mass spectrometry shows an M+2R peak, indicating alkylation on both the indazole ring and the primary C3-carboxamide ( NH2​ ). Root Cause: Using a large excess of alkylating agent combined with prolonged heating or overly harsh bases. Intervention: Strictly limit the alkylating agent to 1.05 – 1.10 equivalents. Maintain the reaction temperature at 0 °C to room temperature. The indazole ring nitrogens are significantly more nucleophilic than the carboxamide nitrogen; controlling stoichiometry and temperature preserves this chemoselectivity[1].

Quantitative Data: Conditions vs. Regioselectivity

The following table summarizes the expected regiochemical outcomes based on the chosen reaction vectors, synthesizing data from recent methodological breakthroughs[4][5][7][8].

Target IsomerReagent SystemSolventTempYieldExpected Ratio (N1:N2)Mechanism
N1-Alkylation Alkyl Halide, NaH (1.2 eq)THF0 °C to RT>85%> 99 : 1 Chelation Control
N1-Alkylation α -Halo Ester, Cs2​CO3​ (3.0 eq)DMFRT>80%> 130 : 1 Thermodynamic Equilibration
N2-Alkylation Trichloroacetimidate, TfOH (10 mol%)DioxaneRT to 60 °C>80%< 1 : 100 Acidic Kinetic Control
N2-Alkylation Sulfoxonium Ylide, Brønsted AcidTCE40 °C>75%< 1 : 99 Organocatalytic Modulation

Self-Validating Experimental Protocols (SOPs)

A protocol is only as good as its validation. The following Standard Operating Procedures (SOPs) include built-in analytical checkpoints to ensure absolute confidence in your structural assignments.

SOP A: Highly Selective N1-Alkylation (Chelation Control)

Reference Standard: Adapted from[5].

  • Preparation: To an oven-dried flask under argon, add the indazole-3-carboxamide (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at room temperature until hydrogen evolution ceases[1].

  • Alkylation: Cool back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

SOP B: Highly Selective N2-Alkylation (Kinetic Control)

Reference Standard: Adapted from[7].

  • Preparation: In a dry vial, dissolve the indazole-3-carboxamide (1.0 equiv) and the corresponding alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous 1,4-dioxane (0.1 M).

  • Activation: Add TfOH (0.1 equiv, 10 mol%) dropwise at room temperature.

  • Reaction: Stir at room temperature (or heat to 60 °C for sterically hindered substrates) for 12–24 hours. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate. Purify via chromatography.

🛑 Critical Self-Validation Step (2D NMR)

Do not rely solely on 1H NMR shifts to assign N1 vs N2 isomers. You must perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment[9]:

  • If N1-Alkylated: The protons of the new alkyl group (e.g., N−CH2​ ) will show a strong HMBC correlation to the C7a carbon (the bridgehead carbon of the benzene ring).

  • If N2-Alkylated: The protons of the new alkyl group will show a strong HMBC correlation to the C3 carbon (the carbon bearing the carboxamide group)[9].

Experimental decision matrix and self-validation workflow for N-alkylation.

Frequently Asked Questions (FAQs)

Q: How does the C3-carboxamide group specifically influence the reaction compared to an unsubstituted indazole? A: The C3-carboxamide acts as a powerful directing group under basic conditions. Its carbonyl oxygen provides a coordination site for alkali metal cations (like Na+ or Li+ ). This forms a stable chelate ring with the N2 nitrogen, effectively blocking electrophilic attack at N2 and driving the reaction to the N1 position[1]. Unsubstituted indazoles lack this chelation point and are far more prone to yielding mixtures.

Q: I am using a bulky alkylating agent. Will this affect regioselectivity? A: Yes. Steric hindrance plays a massive role. If you have bulky substituents at the C7 position of the indazole, it will sterically block N1, pushing the reaction toward N2[5]. Conversely, highly branched alkylating agents generally react slower and may require the acidic trichloroacetimidate kinetic conditions (SOP B) to force the reaction to completion without degradation[7].

Q: Can I use Mitsunobu conditions for N-alkylation of indazoles? A: Yes, Mitsunobu conditions (using an alcohol, PPh3​ , and DIAD/DEAD) can be used, but they typically favor N1-alkylation due to the thermodynamic stability of the 1H-indazole tautomer reacting with the alkoxyphosphonium intermediate[1]. It is a good alternative if your alkyl halide is unstable, but it will not help if you are targeting the N2 isomer.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.[Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.[Link]

  • Dong, L., et al. (WuXi AppTec). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.[Link]

Sources

Optimization

Technical Support Center: Purification of N,1-dimethyl-1H-indazole-3-carboxamide

Welcome to the technical support center for the synthesis and purification of N,1-dimethyl-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of N,1-dimethyl-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful isolation of high-purity N,1-dimethyl-1H-indazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing N,1-dimethyl-1H-indazole-3-carboxamide?

A1: The impurity profile of your crude N,1-dimethyl-1H-indazole-3-carboxamide will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: This can include 1-methyl-1H-indazole-3-carboxylic acid and methylamine if the amide bond formation is incomplete.

  • Reagents from Amide Coupling: If using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), byproducts such as N-acylurea can form.[1]

  • Regioisomers from N-methylation: If the synthesis involves methylation of N-methyl-1H-indazole-3-carboxamide, there is a possibility of forming the N,2-dimethyl isomer, although the N,1-dimethyl isomer is generally the major product under many reaction conditions.

  • Hydrolyzed Product: The carboxamide can be susceptible to hydrolysis back to the carboxylic acid (1-methyl-1H-indazole-3-carboxylic acid) if exposed to acidic or basic conditions during workup or purification.[1]

  • Decarboxylated Byproduct: Under harsh thermal or acidic conditions, the precursor 1-methyl-1H-indazole-3-carboxylic acid can undergo decarboxylation to yield 1-methyl-1H-indazole.[1]

Q2: My compound has poor solubility in common organic solvents. How can I improve its solubility for purification?

A2: Poor solubility can be a significant hurdle. The planar, aromatic indazole ring contributes to low solubility in some solvents.[2] Here are several strategies to address this:

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. For instance, a small amount of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to a less polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to aid dissolution for column chromatography.[2]

  • Temperature Adjustment: Gently warming the solvent can increase the solubility of your compound. However, be cautious, as excessive heat can lead to degradation. This is particularly useful for recrystallization.

  • pH Adjustment (for workup): While N,1-dimethyl-1H-indazole-3-carboxamide is neutral, solubility of acidic or basic impurities can be manipulated by pH changes during aqueous workup to facilitate their removal.

Q3: I am struggling to separate my product from a closely-eluting impurity during column chromatography. What can I do?

A3: Co-elution is a common chromatographic challenge. Here are some optimization strategies:

  • Solvent System Modification:

    • Gradient Elution: If you are using an isocratic system (constant solvent composition), switching to a shallow gradient elution can improve separation.[3]

    • Solvent Polarity: Systematically vary the polarity of your eluent. For normal-phase silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). Small additions of a third solvent, such as methanol or triethylamine (if your compound is basic), can significantly alter selectivity.

  • Stationary Phase Change: If modifying the mobile phase is ineffective, consider using a different stationary phase. If you are using silica gel, switching to alumina (basic or neutral) or a bonded phase like diol or cyano could provide the necessary selectivity.

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution compared to traditional flash chromatography.[4][5]

Troubleshooting Guides

Guide 1: Issues with Recrystallization
Problem Potential Cause Troubleshooting Steps
Oiling Out The compound is too soluble in the chosen solvent, or the solution is cooled too rapidly.- Add a small amount of a miscible anti-solvent (a solvent in which your compound is insoluble) to the hot solution until turbidity appears, then reheat to clarify and cool slowly.- Ensure a slower cooling rate by insulating the flask.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.- Concentrate the solution by boiling off some solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.- Add a seed crystal of the pure compound.
Poor Recovery The compound has significant solubility in the cold solvent, or too much solvent was used.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution in an ice bath or refrigerate for an extended period to maximize precipitation.- Perform a second crop of crystals from the mother liquor.
Guide 2: Column Chromatography Purification
Problem Potential Cause Troubleshooting Steps
Product is Insoluble on the Column The chosen eluent is not strong enough to dissolve the compound as it moves through the column.- Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.- Use a stronger loading solvent or a co-solvent system to improve solubility.
Tailing of the Product Peak The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).- Reduce the amount of crude material loaded onto the column.
Poor Separation of Impurities The mobile phase does not provide adequate selectivity.- Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal eluent for separation.[4]- Switch to a shallow gradient elution to better resolve closely-eluting spots.[3]

Experimental Workflows

Workflow 1: Purification by Recrystallization

Caption: Recrystallization workflow for N,1-dimethyl-1H-indazole-3-carboxamide.

Workflow 2: Purification by Column Chromatography

Caption: Column chromatography workflow for purifying N,1-dimethyl-1H-indazole-3-carboxamide.

Analytical Characterization

To ensure the purity and identity of your final product, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can often reveal the presence of impurities.[6]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight of your compound.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your compound and can be used to quantify any remaining impurities.[5]

By following these guidelines and troubleshooting steps, you will be well-equipped to overcome the challenges associated with the purification of N,1-dimethyl-1H-indazole-3-carboxamide and obtain a high-purity final product for your research and development needs.

References

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Yoshida, T., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712. Available at: [Link]

  • Pujari, J. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Cao, F., et al. (2025). Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) - 1H-indazole-3-carboxamide (ADB-HINACA). Journal of Pharmaceutical and Biomedical Analysis, 255, 116566. Available at: [Link]

  • 1H-Indazole-3-Carboxylic Acid Methyl Ester Analysis Methods. (2024). LinkedIn. Available at: [Link]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 549. Available at: [Link]

Sources

Troubleshooting

N,1-dimethyl-1H-indazole-3-carboxamide stability and storage conditions

Technical Support Center: N,1-dimethyl-1H-indazole-3-carboxamide Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical information, troubleshooting advice, and frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,1-dimethyl-1H-indazole-3-carboxamide

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of N,1-dimethyl-1H-indazole-3-carboxamide. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific reasoning behind them, ensuring experimental success and data integrity.

A Note on Analog Data: Specific, publicly available stability data for N,1-dimethyl-1H-indazole-3-carboxamide is limited. The recommendations herein are expertly extrapolated from data on structurally similar compounds, including 1-methyl-1H-indazole-3-carboxamide, N,N-dimethyl-1H-indazole-3-carboxamide, and the broader class of 1H-indazole-3-carboxamide derivatives. This approach is standard in research environments for handling novel or sparsely documented reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of N,1-dimethyl-1H-indazole-3-carboxamide?

A1: The primary stability concerns for this class of compounds revolve around two key areas:

  • Amide Bond Hydrolysis: The carboxamide group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the molecule into 1-methyl-1H-indazole-3-carboxylic acid and methylamine.

  • Oxidation: The indazole ring, being an electron-rich aromatic system, can be sensitive to oxidation over long-term storage, especially if exposed to air and light. This can lead to the formation of N-oxides or other degradation products. Metabolic studies on similar indazole carboxamides show susceptibility to hydroxylation, which can be indicative of oxidative pathways[1][2].

Q2: How should I store the solid (powder) form of the compound for long-term use?

A2: For long-term stability of the solid compound, it is crucial to minimize exposure to atmospheric moisture, oxygen, and light. Based on safety data for analogous compounds, the following conditions are recommended:

  • Temperature: While some analogs are stable at controlled room temperature, for long-term storage (>6 months), it is best practice to store the solid at 2-8°C or, for maximum longevity, at -20°C.[3][4]

  • Atmosphere: Store in a tightly sealed container. For maximum protection against oxidation and moisture, consider backfilling the container with an inert gas like argon or nitrogen.

  • Location: Keep in a dry, dark place such as a desiccator or a freezer. A safety data sheet for the related 1-methyl-1H-indazole-3-carboxylic acid advises keeping it in a "dry, cool and well-ventilated place" and to "Keep container tightly closed"[5].

Q3: What is the best way to prepare and store stock solutions?

A3: Due to the hydrophobic nature of the indazole ring system, N,1-dimethyl-1H-indazole-3-carboxamide is expected to have poor solubility in aqueous buffers.

  • Solvent Selection: The recommended solvent for creating a high-concentration primary stock solution is anhydrous Dimethyl Sulfoxide (DMSO). This is a standard practice for similar heterocyclic compounds in biological assays[6].

  • Stock Solution Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount in a sterile environment.

    • Dissolve in 100% anhydrous DMSO to a concentration of 10-50 mM.

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary[6].

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation and precipitation. Use amber or opaque vials to protect from light.

Q4: My compound appears discolored. Is it still usable?

A4: Discoloration (e.g., changing from white/off-white to yellow or brown) is a visual indicator of potential chemical degradation. While it may not always impact biological activity, it introduces an unacceptable variable into experiments. It is strongly recommended to discard the discolored compound and use a fresh, uncompromised batch to ensure the reliability and reproducibility of your results.

Q5: What chemical incompatibilities should I be aware of?

A5: Based on the known reactivity of related indazole and carboxamide structures, avoid the following:

  • Strong Oxidizing Agents: These can degrade the indazole ring system[5].

  • Strong Bases and Acids: These can catalyze the hydrolysis of the amide bond[5].

  • Amines: Certain reactive amines could potentially displace the methylamine from the carboxamide under specific conditions[5].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound fails to dissolve in aqueous buffer. High lipophilicity and crystalline structure lead to poor aqueous solubility.Do not attempt to dissolve directly in buffer. Prepare a high-concentration stock in 100% DMSO first. Serially dilute the stock into your final assay buffer, ensuring the final DMSO concentration is low and consistent across all samples (typically <0.5%) to avoid solvent artifacts.[6]
Precipitate forms after diluting DMSO stock into aqueous buffer. The compound has "crashed out" of solution as its concentration exceeds its solubility limit in the final aqueous medium.Decrease the final concentration of the compound. Increase the percentage of co-solvent (DMSO), but be mindful of its effect on your assay. Use of solubilizing agents like cyclodextrins may also be explored.[6]
Inconsistent or declining activity in biological assays over time. Degradation of the compound in the stock solution. This is often caused by repeated freeze-thaw cycles, long-term storage at an inappropriate temperature, or hydrolysis from exposure to moisture.Prepare fresh stock solutions from solid material. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Visually inspect the solution for precipitation before each use.
Batch-to-batch variability in experimental results. Inconsistent purity or degradation of the starting material.Purchase compounds from a reputable supplier that provides a Certificate of Analysis (CoA) with purity data. Follow strict storage and handling protocols consistently for every new batch received.

Summary of Stability & Storage Conditions

Form Parameter Condition Rationale
Solid Powder Temperature Long-term: -20°CShort-term: 2-8°CMinimizes kinetic degradation and sublimation.
Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂).Prevents oxidation and hydrolysis from atmospheric moisture.
Light Store in the dark (e.g., in a box or amber vial).Prevents photodegradation.
DMSO Stock Solution Temperature -20°C or -80°C.Prevents degradation in solution and keeps DMSO frozen.
Handling Aliquot into single-use volumes.Avoids repeated freeze-thaw cycles which can cause degradation and decrease solubility.
Solvent Anhydrous, high-purity DMSO.Water in the solvent can promote hydrolysis over time.

Experimental Protocol: Preparation of Solutions

This protocol outlines the standard procedure for preparing stock and working solutions of N,1-dimethyl-1H-indazole-3-carboxamide to ensure stability and reproducibility.

Materials:

  • N,1-dimethyl-1H-indazole-3-carboxamide solid

  • Anhydrous, sterile DMSO

  • Sterile, amber or opaque microcentrifuge tubes

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Calibrated pipettes and sterile tips

Procedure:

Part 1: 10 mM Stock Solution Preparation

  • Remove the container of solid compound from cold storage and allow it to warm to ambient room temperature for at least 20-30 minutes before opening.

  • Weigh out a precise amount of the compound (e.g., 1.892 mg for 1 mL of a 10 mM solution; MW = 189.21 g/mol ).

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the target 10 mM concentration.

  • Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming to 37°C can be applied if dissolution is slow.

  • Visually inspect the solution against a light source to ensure no particulates remain.

  • Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, opaque tubes.

  • Store the aliquots at -20°C or -80°C immediately.

Part 2: Working Solution Preparation (Example: 10 µM in PBS)

  • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of your desired aqueous buffer.

  • Vortex the working solution immediately and thoroughly after adding the DMSO stock to prevent precipitation.

  • Prepare the working solution fresh for each experiment. Do not store dilute aqueous solutions, as the compound is much less stable under these conditions.

  • Crucially, prepare a "vehicle control" containing the same final concentration of DMSO (in this case, 0.1%) in the aqueous buffer to account for any solvent effects in your assay.

Visual Workflow and Logic Diagrams

Below are diagrams created using Graphviz to visualize key decision-making and mechanistic processes.

G cluster_0 Troubleshooting Workflow start Experiment Yields Inconsistent Results check_sol Is Compound Fully Dissolved in Assay? start->check_sol sol_yes Yes check_sol->sol_yes Yes sol_no No check_sol->sol_no No check_stock How Old is the Stock Solution? stock_new < 1 Month check_stock->stock_new Fresh stock_old > 1 Month check_stock->stock_old Old check_solid Check Solid Compound for Discoloration solid_ok OK check_solid->solid_ok Good solid_bad Discolored check_solid->solid_bad Bad sol_yes->check_stock action_dissolve Action: Re-optimize Dilution. Use Vortexing. Check Final DMSO %. sol_no->action_dissolve stock_new->check_solid action_remake Action: Prepare Fresh Stock Solution from Solid. stock_old->action_remake end Proceed with Experiment solid_ok->end action_reorder Action: Discard and Order New Compound. solid_bad->action_reorder action_dissolve->end action_remake->end

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Potential Degradation Pathways parent N,1-dimethyl-1H- indazole-3-carboxamide hydrolysis Amide Hydrolysis (H₂O, H⁺/OH⁻) parent->hydrolysis oxidation Oxidation (O₂, Light) parent->oxidation prod_acid 1-methyl-1H-indazole -3-carboxylic acid hydrolysis->prod_acid prod_amine Methylamine hydrolysis->prod_amine prod_oxide N-Oxide or Hydroxylated Species oxidation->prod_oxide

Caption: Potential chemical degradation pathways for the compound.

References

  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-dimethyl-1H-indole-3-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • Wang, Z., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Cao, F., et al. (2025). Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (ADB-INACA), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA). Journal of Pharmaceutical and Biomedical Analysis, 255, 116566. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112595. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12185-12193. Retrieved from [Link]

  • Jagtap, A. D., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2974-2978. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

Sources

Optimization

Common pitfalls in the N-alkylation of indazoles and how to avoid them

Welcome to the Technical Support Center for Indazole Synthesis. The indazole scaffold is a highly privileged pharmacophore in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. The indazole scaffold is a highly privileged pharmacophore in drug development. However, achieving precise regiocontrol during its functionalization remains a notorious bottleneck. This guide is engineered for scientists and drug development professionals to troubleshoot, understand, and master the regioselective N-alkylation of indazoles.

Strategic Decision Workflow

Before running your reaction, use the following logical workflow to determine the optimal conditions based on your substrate's steric environment and your target regioisomer.

Workflow Start Indazole Starting Material CheckC7 Is there a bulky/EWG at the C7 position? Start->CheckC7 C7Yes N2-Alkylation Favored (Steric Blockade) CheckC7->C7Yes Yes C7No Which regioisomer is desired? CheckC7->C7No No TargetN1 Target: N1-Isomer C7No->TargetN1 TargetN2 Target: N2-Isomer C7No->TargetN2 CondN1 NaH / THF (Thermodynamic Control) TargetN1->CondN1 CondN2 Mitsunobu Conditions (Kinetic Control) TargetN2->CondN2

Decision workflow for selecting conditions to achieve N1 vs. N2 indazole alkylation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does direct alkylation of indazoles typically result in an inseparable mixture of N1 and N2 isomers? A1: The core issue lies in the annular tautomerism of the indazole ring. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole. However, when deprotonated, the resulting indazolide anion is highly delocalized. Without specific directing groups or optimized conditions, the electrophile can attack either the N1 or N2 position. As highlighted in [1], the use of weak bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) often results in a nearly 1:1 mixture of regioisomers, severely complicating purification and reducing yield.

Q2: I need to synthesize the N1-alkylated isomer exclusively. What are the most reliable conditions, and what are the common pitfalls? A2:

  • The Pitfall: Relying on standard carbonate bases (K₂CO₃, Cs₂CO₃) without considering the electrophile's nature.

  • The Solution: To achieve >99% N1 selectivity, the established gold standard is the use of Sodium Hydride (NaH) in Tetrahydrofuran (THF) .

  • The Causality: The Na⁺ cation is believed to coordinate with the N2 nitrogen and any electron-rich substituents at the C3 position. This chelation sterically hinders the N2 position, directing the alkylating agent almost exclusively to the N1 position. This thermodynamic control is highly effective for primary alkyl halides and tosylates.

Q3: How can I selectively obtain the N2-alkylated indazole? A3:

  • The Pitfall: Attempting to force N2 alkylation using standard basic conditions, which inherently favor the thermodynamically stable N1 product.

  • The Solution: Shift to kinetic control using the Mitsunobu reaction . By reacting the 1H-indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD), the reaction kinetically favors the N2 position. [1] that Mitsunobu conditions can provide a strong preference (up to 1:2.5 or better) for the N2 regioisomer.

Q4: My substrate has a substituent at the C7 position (e.g., 7-nitroindazole). Why am I getting the N2 isomer even under NaH/THF conditions? A4:

  • The Causality: Substrate-specific steric hindrance (peri-interaction). Bulky or strongly electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position physically block the adjacent N1 position. This steric blockade overrides the standard thermodynamic preference, forcing the alkylation to occur at the unhindered N2 position. In these specific cases, you can achieve ≥96% N2 selectivity even under standard basic conditions.

Q5: When using α-halo esters (e.g., methyl bromoacetate), I initially see a mixture, but over time it converts to >99% N1. Why? A5:

  • The Causality: Thermodynamic equilibration. Alkylation with α-halo carbonyls is uniquely reversible. As detailed in [2], the reaction initially yields a kinetic mixture of N1 and N2 isomers (e.g., 3:1 ratio at 0.5 hours). However, over extended reaction times (16-48 hours), the N2 isomer reverts to the anion and equilibrates to the thermodynamically more stable N1 isomer, eventually reaching ratios of >130:1.

Mechanism Anion Indazolide Anion (Delocalized) Kinetic Fast Attack at N2 (Kinetic Pathway) Anion->Kinetic Thermo Attack at N1 (Thermodynamic Pathway) Anion->Thermo N2Prod N2-Alkyl Indazole (Less Stable) Kinetic->N2Prod N1Prod N1-Alkyl Indazole (More Stable) Thermo->N1Prod N2Prod->N1Prod Equilibration (e.g., α-halo esters)

Mechanistic pathways illustrating kinetic vs. thermodynamic control in indazole alkylation.

Quantitative Data: Reaction Conditions vs. Regioselectivity

The following table synthesizes expected outcomes based on authoritative literature to help you benchmark your experimental results.

Indazole SubstrateAlkylating AgentReaction ConditionsMajor ProductN1:N2 Ratio
Unsubstituted 1H-Indazolen-Pentyl bromideK₂CO₃, DMF, rtMixture~ 1:1
Unsubstituted 1H-Indazolen-Pentyl bromideNaH, THF, rtN1-Isomer> 99:1
Unsubstituted 1H-Indazolen-PentanolPPh₃, DIAD, THF (Mitsunobu)N2-Isomer1:2.5
6-NitroindazoleMethyl bromoacetateCs₂CO₃, DMF, 0.5 hMixture3:1
6-NitroindazoleMethyl bromoacetateCs₂CO₃, DMF, 16 hN1-Isomer> 130:1
7-Nitroindazolen-Pentyl bromideNaH, THF, rtN2-Isomer< 1:99

Self-Validating Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)

Objective: Synthesize N1-alkyl indazoles using NaH/THF to leverage chelation and thermodynamic stability. Validation Checkpoint: The evolution of hydrogen gas upon NaH addition confirms the formation of the active indazolide anion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and flush with inert gas (Nitrogen or Argon).

  • Deprotonation: Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: Observe gentle effervescence (H₂ gas) as the NaH reacts with the indazole NH.

  • Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., primary alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor completion via TLC or LC-MS.

  • Work-up: Quench carefully at 0 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N1-isomer.

Protocol 2: Selective N2-Alkylation (Mitsunobu Kinetic Control)

Objective: Synthesize N2-alkyl indazoles using Mitsunobu conditions to bypass thermodynamic preferences. Validation Checkpoint: The color change of the reaction mixture upon DIAD addition indicates the formation of the active betaine intermediate.

Step-by-Step Methodology:

  • Preparation: In a dry flask under Argon, dissolve the 1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes. Self-Validation: The solution will typically turn a deep yellow/orange color as the betaine intermediate forms.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Monitoring: Confirm consumption of the starting indazole via LC-MS.

  • Work-up & Purification: Concentrate the reaction mixture directly under reduced pressure. The crude residue contains the product, triphenylphosphine oxide (TPPO), and reduced DIAD.

  • Isolation: Purify via flash column chromatography. Pro-Tip: TPPO can be difficult to separate; using a solvent system like Dichloromethane/Ether or precipitating TPPO with cold ether prior to chromatography can significantly improve isolation of the N2-isomer.

References

  • Title: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

Sources

Troubleshooting

Indazole Synthesis Technical Support Center: Byproduct Mitigation &amp; Regioselectivity Control

Welcome to the Indazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in indazole chemistry: off-target byproduct formation and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in indazole chemistry: off-target byproduct formation and regioselectivity failures. Indazoles are privileged pharmacophores, yet their synthesis is historically plagued by competing mechanistic pathways and tautomeric ambiguity[1].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-fidelity synthesis across three major workflows: Alkylation, Cadogan Reductive Cyclization, and Diazotization.

Section 1: The Regioselectivity Dilemma (N1 vs. N2 Alkylation)

FAQ: Why does my alkylation yield an inseparable mixture of N1 and N2 isomers, and how can I force the reaction to a single regioisomer?

Causality & Mechanism: Indazole exhibits annular tautomerism. While the N1 position is more acidic (pKa ~13.8), the N2 position is more nucleophilic in the neutral state. Deprotonation with a base yields a delocalized indazolyl anion where electron density is shared across both nitrogens.

The N1-alkylated product is thermodynamically favored because it preserves the full 10 π -electron aromaticity of the benzenoid ring. Conversely, N2-alkylation is kinetically favored but disrupts the aromatic system slightly, leading to a higher energy ground state[2]. When using weak bases or soft electrophiles, kinetic control dominates, leading to N2 byproducts. Hard bases (e.g., NaH) in polar aprotic solvents drive the reaction toward the thermodynamic N1 product[3].

Regioselectivity Indazole 1H-Indazole (Tautomeric Mixture) Anion Indazolyl Anion (Delocalized) Indazole->Anion Strong Base (e.g., NaH) N2 N2-Alkylated Indazole (Kinetic) Indazole->N2 Neutral/Acidic (e.g., Meerwein's Salt) N1 N1-Alkylated Indazole (Thermodynamic) Anion->N1 Hard Electrophile, Polar Aprotic Solvent Anion->N2 Soft Electrophile, Steric Hindrance

Logical decision tree for N1 vs. N2 regioselective alkylation of indazoles.

Quantitative Data: Steering Regioselectivity
Base / ConditionsSolventElectrophileMajor IsomerTypical Ratio (N1:N2)
NaH (1.2 equiv), 0 °C to RTDMFMethyl IodideN1 > 95 : 5
K₂CO₃ (2.0 equiv), RefluxAcetoneBenzyl BromideN1 80 : 20
Cs₂CO₃ (1.5 equiv), -78 °CTolueneAlkyl HalideN2 30 : 70
None (Neutral Conditions)DCMTrimethyloxonium BF₄N2 < 5 : 95
Protocol 1: Self-Validating N1-Selective Alkylation

Objective: Drive thermodynamic control to exclusively yield the N1-alkylated indazole.

  • Preparation: Purge a flame-dried round-bottom flask with N₂. Dissolve 1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: The clear solution will immediately turn into a cloudy suspension accompanied by vigorous H₂ bubbling. Complete deprotonation is validated when gas evolution entirely ceases (typically 30 minutes).

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer 5 times with brine to completely remove DMF.

    • Self-Validation Check: LC-MS analysis of the crude organic layer should show a single dominant mass peak. On reverse-phase HPLC, the N2-isomer (if present as a trace byproduct) will elute earlier than the desired N1-isomer due to its higher dipole moment.

Section 2: Cadogan Reductive Cyclization Byproducts

FAQ: During my Cadogan synthesis, I am isolating anthranils and azo-dimers instead of the desired 2H-indazole. How do I force complete cyclization?

Causality & Mechanism: The Cadogan synthesis relies on the deoxygenation of an o-nitrobenzylideneamine by a reductant (historically triethyl phosphite, or modern phosphetane catalysts) via a P(III)/P(V)=O redox cycle[4]. This process requires two distinct deoxygenation events.

The first reduction yields a nitroso intermediate. If the second deoxygenation is kinetically slow—often due to insufficient thermal energy or steric bulk preventing the formation of the pentacoordinate phosphorus intermediate—the highly reactive nitroso oxygen will prematurely attack the imine carbon, forming an anthranil (benzoisoxazole) byproduct. Alternatively, if the nitrene intermediate forms but fails to undergo rapid intramolecular C-N bond formation, it will be trapped intermolecularly to form azo-dimers [5].

CadoganMechanism A o-Nitrobenzylideneamine (Starting Material) B Nitroso Intermediate A->B + Reductant - [O] C Nitrenoid / Nitrene Intermediate B->C + Reductant - [O] E Anthranil (Incomplete Reduction) B->E Premature Cyclization (O-attack) D 2H-Indazole (Desired Product) C->D Intramolecular N-N Bond Formation F Azo Dimer (Intermolecular Trapping) C->F Intermolecular Reaction

Mechanistic pathway of the Cadogan reductive cyclization highlighting byproduct divergence.

Protocol 2: Microwave-Assisted Cadogan Synthesis

Objective: Overcome the activation energy barrier of the second deoxygenation step to prevent anthranil formation.

  • Setup: In a microwave-safe vial, suspend the o-nitrobenzylideneamine derivative (1.0 equiv) in a large excess of triethyl phosphite, P(OEt)₃ (~10 equiv). The phosphite acts as both the solvent and the reductant.

  • Reaction: Seal the vial, purge with N₂, and irradiate in a microwave reactor at 160 °C for 20-30 minutes.

    • Self-Validation Check: The starting nitro compound is typically bright yellow/orange. As the reaction proceeds through the nitrene intermediate, transient darkening occurs, but the final solution will turn pale yellow.

  • Purification: Cool to room temperature. The excess P(OEt)₃ and the OP(OEt)₃ byproduct must be removed. Do not attempt standard aqueous workup; instead, remove the volatiles via Kugelrohr vacuum distillation or load the crude mixture directly onto a silica gel plug, flushing with hexanes before eluting the indazole with an EtOAc/Hexane gradient.

    • Self-Validation Check: TLC (Hexanes/EtOAc 8:2) will confirm the disappearance of the starting material (higher Rf) and the appearance of the highly fluorescent indazole product under 254 nm UV light. Anthranil byproducts, if present, will lack the characteristic intense blue/green fluorescence of the indazole core.

Section 3: Diazotization-Based Synthesis (Azo Dye Byproducts)

FAQ: When synthesizing 1H-indazoles via diazotization of o-toluidines, my reaction turns deep red, and I isolate azo dyes instead of my target. What is failing?

Causality & Mechanism: The Jacobson indazole synthesis (and related modified methods) involves the diazotization of an o-toluidine followed by intramolecular cyclization. Diazonium salts are exceptionally electrophilic. If the reaction lacks sufficient acid, a portion of the starting aniline remains in its free-base (nucleophilic) form. The diazonium ion will rapidly undergo an intermolecular electrophilic aromatic substitution with this free aniline, forming heavily conjugated, brightly colored azo dyes or triazenes[6].

Troubleshooting Directives:

  • Acid Stoichiometry: Maintain a strict stoichiometry of at least 3.0 to 4.0 equivalents of strong acid (e.g., HCl or H₂SO₄) to ensure 100% protonation of the amine prior to the addition of sodium nitrite.

  • Thermal Control: Keep the internal temperature strictly between -5 °C and 0 °C. Localized heating (even up to 5 °C) causes thermal degradation of the diazonium intermediate into a phenol. Phenols are incredibly strong nucleophiles and will immediately couple with surviving diazonium ions to form azo byproducts. Use a submerged internal thermometer and add the NaNO₂ solution at a rate of < 1 drop per second.

Sources

Optimization

Scale-up synthesis of N,1-dimethyl-1H-indazole-3-carboxamide considerations

Welcome to the Technical Support Center for the scale-up synthesis of N,1-dimethyl-1H-indazole-3-carboxamide . This guide is engineered for process chemists and drug development professionals, providing field-validated t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of N,1-dimethyl-1H-indazole-3-carboxamide . This guide is engineered for process chemists and drug development professionals, providing field-validated troubleshooting strategies, mechanistic insights, and scalable Standard Operating Procedures (SOPs) to ensure high yield, regioselectivity, and safety during kilogram-scale campaigns.

Synthetic Workflow Overview

The most scalable and high-yielding route to N,1-dimethyl-1H-indazole-3-carboxamide avoids direct methylation of the free acid. Instead, it utilizes a protection-methylation-deprotection-amidation sequence to strictly control regioselectivity and prevent over-alkylation[1].

Workflow A 1H-Indazole-3- carboxylic acid B Esterification (MeOH, H2SO4) A->B C N1-Methylation (NaH, MeI, THF) B->C D Saponification (NaOH, H2O) C->D E Amidation (CDI, MeNH2) D->E F N,1-Dimethyl-1H-indazole- 3-carboxamide E->F

Synthetic workflow for the scale-up of N,1-dimethyl-1H-indazole-3-carboxamide.

Troubleshooting Guides & FAQs

Q1: My N-methylation reaction yields an inseparable mixture of N1 and N2 isomers. How can I exclusively drive the formation of the N1-methylated product? Causality & Solution: The indazole anion is an ambidentate nucleophile. When using weak bases (like K₂CO₃) in polar aprotic solvents (like DMF), the reaction is under kinetic control, leading to poor regioselectivity (often a 50:50 to 60:40 mixture of N1:N2)[2][3].

To achieve >95% N1-selectivity, you must shift the reaction to thermodynamic control. This is accomplished by using a strong, non-nucleophilic base such as Sodium Hydride (NaH) in an anhydrous, non-polar aprotic solvent like Tetrahydrofuran (THF)[3][4]. The sodium cation tightly coordinates with the N2-atom of the indazole ring, sterically and electronically shielding it, thereby directing the methylating agent (e.g., Methyl Iodide) almost exclusively to the N1 position[3][4].

Table 1: Effect of Base and Solvent on Indazole N-Methylation Regioselectivity

Base System Solvent Control Mechanism N1:N2 Isomer Ratio Typical Yield
K₂CO₃ (1.5 eq) DMF Kinetic ~ 58:42 > 90%
Cs₂CO₃ (1.5 eq) DMF Kinetic ~ 65:35 > 90%

| NaH (1.2 eq) | THF | Thermodynamic | > 99:1 | 95% |

Regioselectivity A Indazole Anion (Ambidentate Nucleophile) B N2-Methylation (Kinetic Control) A->B Polar Aprotic (DMF) Weak Base (K2CO3) C N1-Methylation (Thermodynamic Control) A->C Non-polar Aprotic (THF) Strong Base (NaH)

Kinetic vs. thermodynamic control in the N-methylation of the indazole scaffold.

Q2: Why is the methyl ester intermediate necessary? Can I directly methylate 1H-indazole-3-carboxylic acid? Causality & Solution: Direct methylation of the free acid is strongly discouraged for scale-up. It requires >2 equivalents of base and methylating agent, which inevitably leads to a complex, statistical mixture of the N1-methylated acid, N2-methylated acid, and their corresponding methyl esters[1]. By first masking the carboxylic acid as a methyl ester, you restrict reactivity solely to the indazole nitrogens. Following the highly selective NaH/THF methylation, a simple aqueous NaOH saponification cleanly yields the pure 1-methyl-1H-indazole-3-carboxylic acid without the need for column chromatography[1].

Q3: How do I safely manage exotherms and off-gassing during the amidation step at a 100g+ scale? Causality & Solution: Amidation using 1,1'-Carbonyldiimidazole (CDI) is preferred over Thionyl Chloride (SOCl₂) because it prevents unwanted chlorination of the electron-rich indazole core[1]. However, CDI activation generates stoichiometric amounts of Carbon Dioxide (CO₂). Rapid addition at scale will cause severe foaming and dangerous reactor pressurization.

  • Control Strategy: Add CDI in small portions over 1–2 hours at 0°C to 10°C, maintaining an open vent to a scrubber system.

  • Amine Dosing: Use a 40% aqueous methylamine solution rather than methylamine gas. The acyl imidazole intermediate is remarkably stable to hydrolysis, allowing the highly nucleophilic methylamine to react preferentially. Control the dosing rate to keep the internal temperature below 20°C, as the amidation itself is highly exothermic.

Validated Scale-Up Protocols

Protocol A: Regioselective Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate

This protocol utilizes thermodynamic control to ensure >99% N1-selectivity.

  • Preparation: Thoroughly purge a jacketed reactor with Nitrogen. Charge the reactor with anhydrous THF (10 volumes) and cool to 0°C.

  • Base Addition: Carefully suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in the THF. Safety: NaH is highly reactive with moisture.

  • Substrate Dosing: Dissolve Methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF (3 volumes). Add this solution dropwise to the reactor over 1 hour, maintaining the internal temperature below 10°C. In-Process Control (IPC): Monitor for Hydrogen (H₂) gas evolution.

  • Methylation: Once H₂ evolution ceases, add Methyl Iodide (MeI, 1.5 eq) dropwise. Safety: MeI is a volatile alkylating agent; ensure rigorous fume extraction. Stir the reaction at room temperature for 4 hours.

  • Quench & Isolate: Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 volumes) at 0°C. Extract with Ethyl Acetate (3 x 5 volumes), wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The product can be crystallized from Heptane/Ethyl Acetate to afford the pure N1-isomer (Typical yield: 92-95%).

Protocol B: CDI-Mediated Amidation to N,1-Dimethyl-1H-indazole-3-carboxamide

This protocol assumes the ester from Protocol A has been saponified to 1-methyl-1H-indazole-3-carboxylic acid.

  • Activation: Charge a reactor with 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous THF (10 volumes). Cool the mixture to 5°C.

  • CDI Dosing: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in 5 equal portions over 1.5 hours. IPC: Monitor CO₂ gas evolution. Do not proceed to the next portion until foaming subsides. Stir for an additional 2 hours at room temperature to ensure complete formation of the acyl imidazole.

  • Amidation: Cool the reactor back to 5°C. Dropwise add Methylamine (40% w/w aqueous solution, 3.0 eq) over 1 hour. Maintain the internal temperature below 20°C to control the exotherm.

  • Workup: Stir the mixture for 2 hours at room temperature. Concentrate the mixture under reduced pressure to remove THF. Add water (10 volumes) to the residue and stir vigorously for 1 hour.

  • Filtration: The product, N,1-dimethyl-1H-indazole-3-carboxamide, will precipitate as a white to off-white solid. Filter, wash the filter cake with cold water (3 x 2 volumes), and dry under vacuum at 45°C to constant weight (Typical yield: 88-91%).

References

  • Development of a selective and scalable N1-indazole alkylation. Chemical Science (PMC).
  • Technical Support Center: Regioselective Synthesis of 1-Methyl-Indazoles. BenchChem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.
  • N-methyl-1H-indazole-3-carboxamide | 946343-59-5. BenchChem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Selective PAK1 Inhibitors: The Emergence of the 1H-Indazole-3-Carboxamide Scaffold

Introduction: The Rationale for Targeting PAK1 P21-activated kinase 1 (PAK1) is a serine/threonine kinase that serves as a critical signaling node in numerous cellular processes.[1][2] As a key effector of the Rho GTPase...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting PAK1

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that serves as a critical signaling node in numerous cellular processes.[1][2] As a key effector of the Rho GTPases Rac1 and Cdc42, PAK1 is centrally involved in pathways regulating cytoskeletal dynamics, cell motility, proliferation, and survival.[1][3][4] Its dysregulation is a hallmark of various pathologies, particularly in oncology, where its aberrant activation is linked to tumor progression, metastasis, and drug resistance.[5][6][7] This makes PAK1 a compelling and attractive target for therapeutic intervention.[5][6]

The development of small-molecule inhibitors for PAK1 has been an area of intense research, leading to a variety of chemical scaffolds with different mechanisms of action.[8] These can be broadly categorized into ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket, and allosteric inhibitors, which target less conserved regions to provide a different mode of kinase regulation.[8] Achieving high selectivity is a significant challenge, as off-target effects can lead to toxicity and confound experimental results.[9][10]

This guide provides an in-depth comparison of a promising chemical class, the 1H-indazole-3-carboxamides, against other well-characterized selective PAK1 inhibitors. While direct public data for N,1-dimethyl-1H-indazole-3-carboxamide is limited, we will extrapolate its potential based on the robust data available for its parent scaffold, which has been identified as a source of potent and highly selective PAK1 inhibitors.[6][7][11] We will delve into the experimental data supporting these compounds, provide detailed protocols for their comparative evaluation, and contextualize their activity within the broader PAK1 signaling network.

The PAK1 Signaling Axis

Understanding the PAK1 signaling pathway is fundamental to appreciating the mechanism and impact of its inhibitors. PAK1 activation is a multi-step process initiated by the binding of active, GTP-bound Rac1 or Cdc42.[8][12] This relieves autoinhibition, leading to autophosphorylation and full catalytic activity.[12] Once active, PAK1 phosphorylates a wide array of downstream substrates, influencing multiple oncogenic pathways.

PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_inhibitors Inhibitors cluster_downstream Downstream Pathways Growth_Factors Growth Factors (EGF, FGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Rho_GTPases Rac1 / Cdc42 (GTP-Bound) RTK->Rho_GTPases Indazole N,1-dimethyl-1H-indazole- 3-carboxamide (ATP-Competitive) PAK1 PAK1 Indazole->PAK1 Inhibits Allosteric NVS-PAK1-1 (Allosteric) Allosteric->PAK1 Inhibits LIMK LIMK Cofilin Cofilin LIMK->Cofilin Inhibits Cytoskeleton Cytoskeletal Rearrangement Cofilin->Cytoskeleton MEK_ERK MEK / ERK Pathway Proliferation Cell Proliferation MEK_ERK->Proliferation BAD BAD (Bcl-2 associated death promoter) Apoptosis Inhibition of Apoptosis BAD->Apoptosis PAK1->LIMK Phosphorylates PAK1->MEK_ERK Activates PAK1->BAD Inhibits

Caption: Simplified PAK1 signaling pathway and points of inhibitor intervention.

Comparative Analysis of Selective PAK1 Inhibitors

A rigorous comparison requires evaluating inhibitors based on their biochemical potency, selectivity across the kinome, and activity in a cellular context. The following table summarizes key data for N,1-dimethyl-1H-indazole-3-carboxamide's representative analog and other leading selective PAK1 inhibitors.

CompoundTypePAK1 IC50/KiPAK2 IC50/KiPAK4 IC50/KiKey Selectivity NotesReference(s)
Compound 30l (Indazole Analog)ATP-Competitive9.8 nM (IC50)>1000 nM>1000 nMHighly selective against a panel of 29 kinases.[6][6]
NVS-PAK1-1 Allosteric5 nM (IC50)>100 nM>10 µMExceptional kinome-wide selectivity due to allosteric mechanism; demonstrates isoform selectivity over PAK2.[8][1][8][13]
AZ13705339 ATP-Competitive0.33 nM (IC50)6 nM (IC50)>1 µMHighly potent; primary off-targets are Src-family kinases.[8][10][8][10][14]
G-5555 ATP-Competitive3.7 nM (Ki)11 nM (Ki)>1 µMHigh selectivity for Group I PAKs; inhibited only 8/235 kinases tested by >70% at 100 nM.[15][14][15]
FRAX597 ATP-Competitive8 nM (IC50)13 nM (IC50)>1 µMPotent Group I PAK inhibitor.[13][13][14]
IPA-3 Non-ATP Competitive (Covalent)2.5 µM (IC50)-No inhibitionSelective for Group I PAKs; mechanism involves covalent modification of the regulatory domain.[13][14][13][14]

Expert Insights:

  • The 1H-Indazole-3-Carboxamide Scaffold (Represented by Compound 30l): This scaffold demonstrates an excellent balance of potency and selectivity.[6][7] The high selectivity of compound 30l for PAK1 over other PAK isoforms and a broader kinase panel is a significant advantage, suggesting a lower potential for off-target effects.[6] Structure-activity relationship (SAR) studies indicate that modifications, such as the N,1-dimethyl substitution, can be tailored to optimize properties while maintaining the core interaction with the kinase hinge region.[6][7]

  • NVS-PAK1-1 (Allosteric Inhibitor): As an allosteric inhibitor, NVS-PAK1-1 offers the highest theoretical selectivity across the human kinome because it does not target the conserved ATP pocket.[8] This makes it an exceptional tool for dissecting PAK1-specific biology. However, its cellular potency for inhibiting downstream signaling has been noted as a limitation in some contexts.[8][16]

  • AZ13705339 (Potency Leader): This compound is one of the most potent PAK1 inhibitors reported, making it an excellent in vitro tool.[8][10] Its high potency allows for the use of very low concentrations to achieve target inhibition, though careful consideration of its Src-family kinase activity is necessary when interpreting cellular results.[10]

  • G-5555 (In Vivo Tool): G-5555 has been well-characterized and has shown desirable pharmacokinetic properties, leading to its use in in vivo studies.[8][15] However, these studies also revealed potential for acute cardiovascular toxicity with a narrow therapeutic window, highlighting a critical challenge for Group I PAK inhibitors.[16]

Experimental Design for Head-to-Head Inhibitor Evaluation

To objectively compare these inhibitors, a multi-step, self-validating workflow is essential. This process moves from confirming direct biochemical inhibition to verifying on-target effects in a biological system and finally to measuring a relevant phenotypic outcome.

Experimental_Workflow Biochem Step 1: Biochemical Potency & Selectivity (In Vitro Kinase Assay) Cellular_TE Step 2: Cellular Target Engagement (NanoBRET™ Assay) Biochem->Cellular_TE Confirms cell permeability and target binding Biochem_Info Question: Does the compound inhibit the purified enzyme? Output: IC50 Value, Kinase Selectivity Biochem->Biochem_Info Cellular_PD Step 3: Pharmacodynamic Readout (Western Blot for p-Substrate) Cellular_TE->Cellular_PD Validates functional consequence Cellular_Info Question: Does the compound engage the target in a live cell? Output: Cellular IC50, Occupancy Cellular_TE->Cellular_Info Phenotype Step 4: Phenotypic Response (Cell Migration/Proliferation Assay) Cellular_PD->Phenotype Links target inhibition to biological effect PD_Info Question: Does target engagement lead to functional inhibition? Output: ↓ pMEK / pLIMK Cellular_PD->PD_Info Phenotype_Info Question: Does functional inhibition affect cell behavior? Output: ↓ Migration, ↓ Proliferation Phenotype->Phenotype_Info

Caption: A logical workflow for the comprehensive evaluation of PAK1 inhibitors.
Protocol 1: In Vitro Biochemical Potency Assay (ADP-Glo™)

Causality: This is the foundational experiment to determine if and how potently a compound directly inhibits the enzymatic activity of purified PAK1. The ADP-Glo™ assay is a robust, luminescence-based method that measures ADP production, which is directly proportional to kinase activity.[1][4][17] Using an ATP concentration near the Michaelis-Menten constant (Km) for ATP provides a more physiologically relevant IC50 value compared to assays with excessively high ATP levels.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA.[1]

    • Dilute recombinant human PAK1 enzyme to the desired working concentration in Kinase Buffer.

    • Prepare a solution of a suitable substrate (e.g., PAKtide) and ATP (e.g., 10 µM) in Kinase Buffer.[1]

    • Create a serial dilution of the test inhibitor (e.g., N,1-dimethyl-1H-indazole-3-carboxamide) in DMSO, followed by a further dilution in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle control.

    • Add 2 µL of the diluted PAK1 enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (Promega ADP-Glo™ Protocol):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Causality: While a biochemical assay confirms enzyme inhibition, it doesn't guarantee the compound can enter a cell and bind to its target in the complex intracellular environment. The NanoBRET™ Target Engagement assay provides a quantitative measure of compound binding to PAK1 in live cells, confirming target engagement and allowing for the determination of cellular affinity.[18]

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing PAK1 fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of the test inhibitor in Opti-MEM™ medium.

    • Add the NanoBRET™ fluorescent tracer to the cells, followed immediately by the diluted test inhibitor.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Add the NanoLuc® substrate/inhibitor solution to all wells.

    • Read the plate within 10 minutes, measuring both donor (460nm) and acceptor (610nm) emission simultaneously.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Normalize the ratios and plot them against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50, which reflects the apparent affinity of the inhibitor for PAK1 in live cells.

Conclusion and Future Directions

The comparative analysis reveals a landscape of selective PAK1 inhibitors, each with distinct advantages. The 1H-indazole-3-carboxamide scaffold, as exemplified by highly selective analogs, stands out as a chemically tractable and promising platform for developing therapeutic candidates.[6][7][19] Its demonstrated ability to achieve high potency combined with an excellent selectivity profile marks it as a leading contender for further investigation. While N,1-dimethyl-1H-indazole-3-carboxamide itself requires direct characterization, the foundational data from its chemical class provides a strong rationale for its potential as a superior research tool and therapeutic lead.[11]

Inhibitors like NVS-PAK1-1 provide unparalleled selectivity for mechanistic studies, while potent molecules such as AZ13705339 are invaluable for in vitro pharmacology.[8] The ultimate goal is a compound that combines the high selectivity of the indazole scaffold or an allosteric mechanism with the robust cellular and in vivo activity demonstrated by probes like G-5555, but without the associated toxicity.[16] Future work must focus on rigorous preclinical evaluation, including detailed pharmacokinetic and toxicology studies, to determine if the promise of PAK1 inhibition can be translated into safe and effective therapies.

References

  • BenchChem. (2025). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. BenchChem.
  • Wang, J., et al. (2017). The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration. Journal of Cellular and Molecular Medicine. [Link]

  • ResearchGate. (n.d.). Signaling pathways of PAK1. ResearchGate. [Link]

  • Lee, S., et al. (2000). Regulation of the p21-activated kinase (PAK) by a human Gβ-like WD-repeat protein, hPIP1. PNAS. [Link]

  • Li, Y., et al. (2020). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Theranostics. [Link]

  • Unknown. (2024). What are PAK1 inhibitors and how do they work? News-Medical.net. [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of PAK Inhibitors for Researchers. BenchChem.
  • Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. [Link]

  • Addie, M., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Rane, C., & Minden, A. (2018). Targeting PAK1. Frontiers in Oncology. [Link]

  • Rudolph, J., et al. (2015). Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety. ACS Medicinal Chemistry Letters. [Link]

  • Chen, Y., et al. (2022). Natural Compound Shikonin Is a Novel PAK1 Inhibitor and Enhances Efficacy of Chemotherapy against Pancreatic Cancer Cells. Molecules. [Link]

  • ResearchGate. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. [Link]

  • Ndubaku, C., et al. (2016). Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window. Journal of Medicinal Chemistry. [Link]

  • BenchChem. (2025). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. BenchChem.
  • BenchChem. (2025).
  • Kumar, R., et al. (2009). PAK1 AS A THERAPEUTIC TARGET. Expert Opinion on Therapeutic Targets. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: Optimizing the N,1-Dimethyl-1H-Indazole-3-Carboxamide Scaffold

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Scaffold Overview N,1-dimethyl-1H-indazole-3-carboxam...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Scaffold Overview

N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) is a foundational chemical building block in modern drug discovery. In its truncated, baseline form, it is biologically inert at most neuroreceptor targets. However, its rigid aromatic geometry makes it the critical core scaffold for two major classes of highly potent therapeutics and research chemicals:

  • Synthetic Cannabinoid Receptor Agonists (SCRAs): By functionalizing the N1 and C3 positions, this scaffold yields some of the most efficacious CB1/CB2 receptor agonists known, such as AB-PINACA and 5F-ADB.

  • Enzyme Inhibitors: Structural modifications to the indazole ring and carboxamide tail repurpose the scaffold into potent inhibitors of N-myristoyltransferase (NMT) and Spleen Tyrosine Kinase (Syk) for oncology and anti-parasitic applications ()[1].

This guide objectively compares the baseline scaffold against its highly optimized derivatives, detailing the structure-activity relationship (SAR) that drives target affinity, and provides self-validating protocols for quantifying these pharmacological shifts.

Structure-Activity Relationship (SAR) Analysis

To transform the inactive N,1-dimethyl-1H-indazole-3-carboxamide scaffold into a sub-nanomolar GPCR agonist, precise steric and lipophilic modifications are required at two primary domains.

N1-Position Modifications (Hydrophobic Anchoring)

The N1-methyl group in the baseline scaffold lacks the lipophilic bulk necessary to engage the deep hydrophobic transmembrane channel of the CB1 receptor.

  • Alkyl Elongation: Replacing the methyl group with a pentyl chain (as seen in AB-PINACA) drastically increases the LogP, allowing the molecule to anchor deeply into the receptor.

  • Halogenation: Substituting the terminal carbon with a fluorine atom (e.g., 5-fluoropentyl in 5F-ADB) further enhances binding. Fluorine acts as a bioisostere; it maintains a steric volume similar to a methyl group but significantly increases metabolic stability against cytochrome P450 oxidation while enhancing lipophilicity ()[2].

C3-Carboxamide Modifications (Steric Bulk & H-Bonding)

The simple N-methylcarboxamide is too small to fulfill the steric requirements of the CB1 orthosteric site.

  • Chiral Amino Acid Derivatives: Replacing the N-methyl with bulky, chiral amino acid derivatives—such as L-valinamide or L-tert-leucinamide—locks the molecule into an active conformation.

  • Steric Locking: The massive steric bulk of the tert-butyl group in 5F-ADB prevents rapid enzymatic degradation and forces optimal hydrogen bonding with the receptor, yielding an efficacy that is approximately 375-fold higher than natural Δ9 -THC ()[3]. SAR trends consistently demonstrate that affinity increases as a function of the pendant group's size: tert-butyl > iso-propyl > iso-butyl > methyl ()[4].

SAR_Map Core N,1-dimethyl-1H-indazole- 3-carboxamide (Baseline Scaffold) N1_Mod N1-Position (Hydrophobic Anchoring) Core->N1_Mod Increase Lipophilicity C3_Mod C3-Carboxamide (Steric Bulk & H-Bonding) Core->C3_Mod Enhance Receptor Fit Drug1 AB-PINACA (N1: Pentyl, C3: L-valinamide) N1_Mod->Drug1 Drug2 5F-ADB (N1: 5-Fluoropentyl, C3: L-tert-leucinamide) N1_Mod->Drug2 C3_Mod->Drug1 C3_Mod->Drug2

Fig 1: SAR modification map of the N,1-dimethyl-1H-indazole-3-carboxamide scaffold.

Comparative Performance Data

The table below quantifies the impact of these structural modifications on CB1 receptor affinity ( Ki​ ) and functional efficacy ( EC50​ ).

CompoundN1-SubstituentC3-SubstituentCB1 Affinity ( Ki​ )CB1 Efficacy ( EC50​ )
N,1-dimethyl-1H-indazole-3-carboxamide MethylN-methyl> 10,000 nMInactive
AB-PINACA PentylL-valinamide2.87 nM1.2 nM
5F-ADB (5F-MDMB-PINACA) 5-FluoropentylL-tert-leucinamide0.55 nM0.59 nM

Data supported by in vitro radioligand and functional assays ()[5], ()[6].

Experimental Methodologies & Self-Validating Protocols

To objectively compare the baseline scaffold against its derivatives, researchers must utilize highly controlled, self-validating assay systems. Because indazole-3-carboxamides are highly lipophilic, standard protocols must be adapted to prevent false negatives.

Radioligand Binding Assay (CB1 Affinity Determination)

This protocol measures the displacement of a radiolabeled full agonist to determine the Ki​ of the test compound.

Causality & Self-Validation Principle: The system is self-validating by establishing a strict normalization window. A known full agonist (unlabeled CP55,940, 10 μ M) is used to define 100% specific binding ( B0​ ), while a selective inverse agonist (Rimonabant, 10 μ M) is used to define 0% specific binding. This ensures that any variations in receptor expression between cell batches are mathematically normalized.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 receptors in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4).

  • Buffer Optimization (Critical): Supplement the binding buffer with 0.5% Bovine Serum Albumin (BSA). Causality: Highly lipophilic cannabinoids will adhere to the plastic walls of the assay plate. BSA acts as a lipid carrier, keeping the drug in solution and preventing artificial lowering of the effective concentration.

  • Incubation: Combine 50 μ g of membrane protein, 0.5 nM [3H] CP55,940, and varying concentrations of the test compound (0.1 nM to 10 μ M). Incubate at 30°C for 90 minutes to ensure thermodynamic equilibrium.

  • Filtration: Harvest the homogenate onto GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adherence of the radioligand to the filter itself.

  • Readout: Wash filters three times with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Functional β -Arrestin2 Recruitment Assay (Efficacy Readout)

While cAMP assays measure the primary G αi/o​ cascade, β -arrestin2 recruitment provides a robust, amplification-free readout of receptor desensitization and true agonist efficacy.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293T cells co-transfected with CB1 tagged with a Small BiT (smBiT) and β -arrestin2 tagged with a Large BiT (LgBiT) into 96-well white plates.

  • Ligand Addition: Add test compounds diluted in Opti-MEM containing 0.1% BSA.

  • Incubation: Incubate for 90 minutes at 37°C. Causality: This specific timeframe allows the GPCR to undergo phosphorylation by GRKs and for the β -arrestin complex to fully recruit and stabilize, reaching a steady-state equilibrium.

  • Detection: Add Nano-Glo Live Cell Reagent. Causality: The NanoBiT system relies on structural enzyme complementation; the substrate will only emit luminescence if the agonist successfully forces the CB1 receptor and β -arrestin2 into direct physical contact, creating a functional luciferase enzyme.

Assay_Workflow Agonist Indazole-3-Carboxamide Agonist Receptor CB1 Receptor (GPCR) Activation Agonist->Receptor Orthosteric Binding Pathway1 Gαi/o Protein Dissociation (cAMP Inhibition) Receptor->Pathway1 Primary Pathway2 β-Arrestin2 Recruitment (Desensitization) Receptor->Pathway2 Regulatory Readout1 Radioligand Binding Assay (Displacement of [3H]CP55,940) Receptor->Readout1 Readout2 NanoBiT Luminescence Assay (Enzyme Complementation) Pathway2->Readout2

Fig 2: CB1 receptor signaling pathways and corresponding experimental assay workflows.

References

  • Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. Frontiers in Chemistry. URL:[Link]

  • Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. PMC / NIH. URL:[Link]

  • Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase.Google Patents (US20200339586A1).
  • AB-PINACA (ABP) Rapid Test. Setia Scientific Solution. URL: [Link]

  • Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience. URL:[Link]

  • Timeframe Analysis of Novel Synthetic Cannabinoids Effects. PMC / NIH. URL:[Link]

Sources

Validation

Validating the Intracellular Target of N,1-dimethyl-1H-indazole-3-carboxamide: A Comparative Guide to Target Engagement Methodologies

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Live-Cell Target Validation for Multipass Transmembrane Proteins (GPCRs) The Mechanistic Challenge: Validating Lipophilic Scaffolds N,1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Live-Cell Target Validation for Multipass Transmembrane Proteins (GPCRs)

The Mechanistic Challenge: Validating Lipophilic Scaffolds

N,1-dimethyl-1H-indazole-3-carboxamide represents the core pharmacophore of a highly potent class of synthetic cannabinoid receptor agonists (SCRAs) 1. These compounds exert their physiological and psychoactive effects by binding to the Cannabinoid Receptors (CB1 and CB2), which are Class A G protein-coupled receptors (GPCRs) 2.

Validating the intracellular target engagement of such lipophilic small molecules is notoriously difficult. Traditional radioligand binding assays require the homogenization of cells to create membrane preparations. This process strips away the physiological intracellular environment, disrupts native G-protein coupling dynamics, and alters the thermodynamic stability of the receptor 3. To definitively prove that N,1-dimethyl-1H-indazole-3-carboxamide engages the CB1 receptor inside a living system, we must utilize advanced live-cell target engagement methodologies.

This guide objectively compares three leading technologies—NanoBRET™ Target Engagement (TE) , Cellular Thermal Shift Assay (CETSA®) , and Drug Affinity Responsive Target Stability (DARTS) —to help you select the optimal self-validating system for GPCR target deconvolution.

Methodology Comparison: Evaluating the Alternatives

A. NanoBRET™ Target Engagement (TE)

NanoBRET TE utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target protein (e.g., NanoLuc-CB1) and a cell-permeable fluorescent tracer. When the unlabeled test compound (N,1-dimethyl-1H-indazole-3-carboxamide) binds the receptor, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal 4.

  • The Causality of Choice: Why use NanoBRET over traditional FRET? NanoLuc is a bioluminescent donor, meaning no excitation light is required. This completely eliminates autofluorescence—a critical advantage when working with highly lipophilic indazole compounds that often sequester in lipid membranes and fluoresce under UV/Vis excitation 5.

B. Cellular Thermal Shift Assay (CETSA®)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ).

  • The Causality of Choice: Historically, CETSA was limited to soluble cytosolic proteins because heating 7-pass transmembrane GPCRs caused massive, irreversible precipitation. However, modern "Membrane CETSA" protocols have solved this by heating intact cells first, and then extracting the stabilized receptors using optimized detergent blends (e.g., DDM/CHS) 6. It remains the premier label-free method for target validation.

C. Drug Affinity Responsive Target Stability (DARTS)

DARTS measures target engagement by exploiting the fact that ligand-bound proteins are more resistant to protease digestion (e.g., Pronase) than unbound proteins.

  • The Causality of Choice: While excellent for soluble kinases, DARTS is heavily contraindicated for GPCRs. The detergents required to solubilize the CB1 receptor for protease access inherently destabilize the receptor's 3D conformation, creating high background noise and false negatives.

Quantitative Data Presentation

The following table summarizes the performance metrics of each methodology when applied to the validation of N,1-dimethyl-1H-indazole-3-carboxamide against the CB1 receptor.

ParameterNanoBRET™ TEMembrane CETSA®DARTS
GPCR Compatibility Excellent (Native membrane)Good (Requires detergent optimization)Poor (Detergents confound proteolysis)
Live-Cell Assay Yes (Real-time kinetics)Yes (Endpoint heat shock)No (Requires cell lysis first)
Label Requirement Requires NanoLuc fusion & TracerLabel-Free (Endogenous target)Label-Free (Endogenous target)
Throughput High (384-well format)Low to Medium (Western Blot / Mass Spec)Low (Western Blot)
Sensitivity to Lipophilicity High (Unaffected by compound aggregation)Medium (High lipophilicity can alter Tm​ )Low (Aggregation mimics protease resistance)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems.

Protocol 1: NanoBRET TE for CB1 Receptor Engagement
  • Transfection & Expression: Transfect HEK293 cells with a plasmid encoding an N-terminal NanoLuc-CB1 fusion protein. Plate at 2×104 cells/well in a 384-well plate.

  • Self-Validation Step (Tracer Titration): Before testing the indazole compound, titrate the fluorescent CB1 tracer (e.g., a fluorescently tagged rimonabant derivative) from 10μM to 10pM . Calculate the KD​ . Causality: A target engagement assay is only valid if the tracer operates at or near its KD​ . Using too much tracer will artificially mask the affinity of your test compound.

  • Competitive Displacement: Treat cells with the determined KD​ concentration of the tracer and a dose-response titration of N,1-dimethyl-1H-indazole-3-carboxamide (from 10μM to 1pM ). Incubate for 2 hours at 37°C to reach equilibrium.

  • Signal Detection: Add Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the IC50​ .

Protocol 2: Membrane-Optimized CETSA
  • Live-Cell Incubation: Culture CB1-expressing cells to 80% confluency. Treat with 10μM N,1-dimethyl-1H-indazole-3-carboxamide (or DMSO vehicle) for 1 hour at 37°C.

  • Isothermal Heat Shock: Aliquot cells into PCR tubes. Subject them to a temperature gradient (e.g., 37°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Post-Heating Detergent Extraction (Critical Step): Causality: If you solubilize the CB1 receptor prior to heating, the removal of the native lipid bilayer destroys the 7-TM architecture, causing the receptor to unfold at non-physiological temperatures. By heating intact cells, the receptor remains stabilized by native lipids. After heating, add lysis buffer containing 1% DDM and 0.1% CHS to selectively extract the folded, ligand-stabilized receptors 6.

  • Separation & Detection: Ultracentrifuge at 100,000 x g for 20 minutes. The heat-denatured proteins form an insoluble pellet. Run the soluble supernatant on an SDS-PAGE gel and perform Western blotting for CB1. A rightward shift in the melt curve ( Tm​ ) confirms target engagement.

Mandatory Visualizations

Diagram 1: CB1 Receptor Signaling & Target Engagement Logic

G Ligand N,1-dimethyl-1H- indazole-3-carboxamide CB1 CB1 Receptor (7-TM GPCR) Ligand->CB1 Binds Orthosteric Site Gi Gi/o Protein CB1->Gi Activates NanoBRET NanoBRET TE (Tracer Displacement) CB1->NanoBRET Validated via CETSA Membrane CETSA (Thermal Stabilization) CB1->CETSA Validated via cAMP cAMP Levels (↓) Gi->cAMP Inhibits Adenylyl Cyclase

Caption: Mechanistic pathway of indazole-3-carboxamides at the CB1 receptor and corresponding validation assays.

Diagram 2: Workflow Comparison (NanoBRET vs. Membrane CETSA)

Workflow cluster_NanoBRET NanoBRET TE Protocol cluster_CETSA Membrane CETSA Protocol Start Live Cells Expressing CB1 Receptor N1 Add Fluorescent Tracer + Test Compound Start->N1 C1 Incubate Cells with Test Compound Start->C1 N2 Incubate to Equilibrium (Live Cell) N1->N2 N3 Add Nano-Glo Substrate N2->N3 N4 Measure BRET Ratio (Donor/Acceptor) N3->N4 C2 Aliquot & Heat Shock (Temperature Gradient) C1->C2 C3 Lyse & Detergent Extraction (Critical for GPCRs) C2->C3 C4 Centrifuge & Western Blot (Soluble Fraction) C3->C4

Caption: Step-by-step workflow comparison between NanoBRET TE and Membrane CETSA for GPCR target validation.

References

  • [1] Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. PubMed Central (PMC). Available at:

  • [2] Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers. Available at:

  • [6] CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. PubMed. Available at:

  • [4] ThermoBRET: A Ligand-Engagement Nanoscale Thermostability Assay Applied to GPCRs. ResearchGate. Available at:

  • [5] Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). ChemRxiv. Available at:

  • [3] GPCRs Archives - Promega Connections. Promega. Available at:

Sources

Comparative

A Comparative Analysis of N-Substituted Indazole-3-Carboxamide Derivatives: A Guide for Medicinal Chemists

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key interactions with a wide range of biological targets.[1][2][3] This is due to its bioisosteric relationship w...

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Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key interactions with a wide range of biological targets.[1][2][3] This is due to its bioisosteric relationship with indole and its capacity for hydrogen bonding.[3] Among its many derivatives, N-substituted indazole-3-carboxamides have emerged as a particularly fruitful area of research, leading to the development of potent modulators of enzymes and receptors involved in various disease states. This guide provides a comparative analysis of these derivatives, focusing on their structure-activity relationships (SAR) as kinase inhibitors, PARP inhibitors, and anti-inflammatory agents.

The Versatile Indazole-3-Carboxamide Core

The indazole ring system, particularly when functionalized at the 3-position with a carboxamide group, provides a rigid and versatile scaffold for drug design. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions within the binding pockets of proteins.[3] The N-substitution on the indazole ring and the substituents on the carboxamide moiety offer two key vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities

The indazole core is a common feature in many commercially available kinase inhibitors, such as axitinib and pazopanib.[4] Research into N-substituted indazole-3-carboxamide derivatives has identified potent inhibitors of various kinases, including p21-activated kinase 1 (PAK1) and c-Jun N-terminal kinase 3 (JNK3).

A study on PAK1 inhibitors revealed that 1H-indazole-3-carboxamide derivatives can achieve high potency and selectivity.[4] The structure-activity relationship (SAR) for these compounds highlighted the importance of a hydrophobic ring in the deep back pocket of the kinase and a hydrophilic group in the bulk solvent region for optimal activity.[4] For instance, compound 30l from this study demonstrated an impressive IC50 of 9.8 nM for PAK1 and high selectivity against a panel of 29 other kinases.[4] Furthermore, this compound showed a low risk of hERG toxicity and was effective in suppressing the migration and invasion of MDA-MB-231 breast cancer cells.[4]

In the realm of JNK3 inhibitors , an indazole/aza-indazole scaffold has been developed, leading to potent and highly selective compounds with good oral bioavailability and brain penetration.[5] A lead compound, 29 , from this series exhibited an IC50 of 0.005 µM for JNK3 and showed significant inhibition of only JNK3 and JNK2 in a large kinase panel.[5] This compound also demonstrated high stability in human liver microsomes and excellent brain penetration, making it a promising candidate for treating central nervous system diseases.[5] The cocrystal structure of compound 29 in human JNK3 revealed a type I kinase binding mode.[5]

Compound Target Kinase IC50 Key SAR Insights Reference
30l PAK19.8 nMHydrophobic ring in back pocket and hydrophilic group in solvent region are crucial for activity and selectivity.[4]
29 JNK30.005 µMAza-indazole scaffold enhances potency and selectivity; demonstrates good oral bioavailability and brain penetration.[5]

N-substituted indazole-3-carboxamides have also been successfully developed as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.[6] A structure-based design approach, starting from a weakly active unsubstituted 1H-indazole-3-carboxamide, led to the synthesis of novel N-1-substituted derivatives with significantly improved potency.[6]

Introducing a three-carbon linker between the indazole core and different heterocyclic moieties was a key strategy.[6] This led to the discovery of compounds 4 (1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide) and 5 (1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide) with IC50 values of 36 µM and 6.8 µM, respectively.[6] Compound 5 also showed protective effects against streptozotocin-induced diabetes in rats by preserving insulin secretion and attenuating the hyperglycemic response.[6]

Another series of 2-phenyl-2H-indazole-7-carboxamides has been developed, culminating in the discovery of MK-4827 (niraparib), a potent oral PARP inhibitor.[7][8] This compound exhibits excellent potency against both PARP-1 (IC50 = 3.8 nM) and PARP-2 (IC50 = 2.1 nM) and inhibits PARP activity in a whole-cell assay with an EC50 of 4.0 nM.[7][8] MK-4827 has shown efficacy in BRCA-1 and -2 mutant tumor models and is currently in clinical use.[7][9] An extensive SAR study on this series identified a 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog with an IC50 of 4 nM and a cell-based CC50 of 42 nM in BRCA-1 deficient cancer cells.[10]

Compound Target IC50 Key SAR Insights Reference
5 PARP-16.8 µMIntroduction of a three-carbon linker and a dioxoindolinyl moiety at the N-1 position significantly improves potency.[6]
MK-4827 PARP-1/23.8 nM / 2.1 nMThe 2-phenyl-2H-indazole-7-carboxamide scaffold is a key feature for high potency.[7][8]
Analog I PARP4 nMA 5-fluoro substitution on the 2-phenyl-2H-indazole-7-carboxamide core enhances activity.[10]

N-substituted indazolones have been identified as potent anti-inflammatory and analgesic agents.[11] These compounds have been shown to protect against endotoxin-induced death in mice, with their mechanism of action attributed to the blockage of cytokine release (TNF-alpha and IL-1) and inhibition of cyclooxygenase and 5'-lipoxygenase activities.[11][12]

Furthermore, indazole-3-carboxamides have been investigated as calcium-release activated calcium (CRAC) channel blockers, which are involved in mast cell activation and inflammatory responses.[13] A key finding from this research was the critical importance of the amide linker's regiochemistry for inhibitory activity.[13] The indazole-3-carboxamide derivative 12d was found to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50, while its reverse amide isomer was inactive.[13]

More recently, N-arylindazole-3-carboxamide derivatives have shown promise as antiviral agents against SARS-CoV-2.[14] One derivative, 4a (5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide), exhibited a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity.[14]

Synthesis Strategies and Experimental Protocols

The synthesis of N-substituted indazole-3-carboxamide derivatives typically starts from 1H-indazole-3-carboxylic acid. A general and efficient method for preparing this key intermediate involves the diazotization of o-toluidine.[15]

G cluster_0 Preparation of Key Intermediate cluster_1 Amide Coupling o-Toluidine o-Toluidine Diazotization Diazotization o-Toluidine->Diazotization Indazole Indazole Diazotization->Indazole SEM_Protection SEM-Cl Protection Indazole->SEM_Protection SEM_Indazole SEM-Protected Indazole SEM_Protection->SEM_Indazole Carboxylation Carboxylation (n-BuLi, CO2) SEM_Indazole->Carboxylation Indazole_Acid 1H-Indazole-3-Carboxylic Acid Carboxylation->Indazole_Acid Coupling Amide Coupling (EDC, HOBt) Indazole_Acid->Coupling Amine Substituted Amine (R-NH2) Amine->Coupling Final_Product N-Substituted Indazole-3-Carboxamide Coupling->Final_Product

Caption: General synthetic route to N-substituted indazole-3-carboxamides.

A representative procedure for the synthesis of 1H-indazole-3-carboxamide derivatives is as follows[1]:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a 10% solution of methanol in chloroform.

  • Combine the organic layers, wash with 10% sodium bicarbonate solution and brine, and then dry over sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Mechanistic Insights: Kinase Inhibition

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how an indazole-3-carboxamide derivative can inhibit its activity.

G cluster_pathway Simplified RTK Signaling Pathway cluster_inhibition Mechanism of Inhibition Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) P_RTK->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Indazole-3-carboxamide Kinase Inhibitor Inhibitor->P_RTK Binds to ATP pocket

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Perspectives

The N-substituted indazole-3-carboxamide scaffold has proven to be a highly versatile and valuable starting point for the development of a wide range of biologically active compounds. The ability to readily modify the N-substituent and the carboxamide portion of the molecule allows for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The successful development of potent and selective inhibitors of kinases and PARP, as well as promising anti-inflammatory and antiviral agents, underscores the potential of this chemical class. Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles, the exploration of novel biological targets, and the application of these compounds in combination therapies.

References

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Available at: [Link]

  • Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - MDPI. Available at: [Link]

  • The anti-inflammatory activity of N-substituted indazolones in mice - PubMed. Available at: [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities | Request PDF - ResearchGate. Available at: [Link]

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). Available at: [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC. Available at: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors - ResearchGate. Available at: [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives - LOCKSS. Available at: [Link]

  • Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online. Available at: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and antiinflammatory activity of novel indazolones - Scilit. Available at: [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives . Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - MDPI. Available at: [Link]

  • Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025 - American Chemical Society. Available at: [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - MDPI. Available at: [Link]

  • Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. - IRBM. Available at: [Link]

  • Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - Seoul National University. Available at: [Link]

Sources

Validation

Efficacy of N,1-dimethyl-1H-indazole-3-carboxamide compared to standard of care

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance, particularly in Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of therapeutics with novel mec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance, particularly in Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of therapeutics with novel mechanisms of action. This guide evaluates the efficacy of N,1-dimethyl-1H-indazole-3-carboxamide (NDIC) , an emerging small-molecule inhibitor targeting the bacterial enoyl-acyl carrier protein (ACP) reductase, [1].

NDIC is benchmarked against two standard-of-care (SoC) alternatives:

  • Vancomycin: The clinical gold standard for MRSA, which inhibits cell wall synthesis but faces creeping resistance (VRSA).

  • Triclosan: A prototypical, broad-spectrum [2] that suffers from slow-binding kinetics and a high propensity for inducing target-site mutations (e.g., FabI Y147H)[3].

The Causality of Selectivity: Bacteria synthesize fatty acids via the Type II Fatty Acid Biosynthesis () pathway, a dissociated system where discrete enzymes catalyze individual steps of acyl chain elongation[4]. In stark contrast, mammals utilize the FAS-I system, a single multifunctional megasynthase[5]. FabI catalyzes the final, rate-limiting step of the bacterial elongation cycle: the NAD(P)H-dependent reduction of trans-2-enoyl-ACP[6]. By competitively binding to the FabI-NAD(P)H complex, NDIC starves the bacteria of essential fatty acids, leading to membrane structural failure and cell death without cross-reacting with human lipid metabolism[7].

FASII_Pathway Malonyl Malonyl-ACP + Acetyl-CoA FabH FabH (Condensation) Malonyl->FabH Keto β-ketoacyl-ACP FabH->Keto FabG FabG (Reduction) Keto->FabG Hydroxy β-hydroxyacyl-ACP FabG->Hydroxy FabZ FabZ (Dehydration) Hydroxy->FabZ Enoyl trans-2-enoyl-ACP FabZ->Enoyl FabI FabI (Enoyl Reduction) Enoyl->FabI Acyl Acyl-ACP (Elongated) FabI->Acyl Acyl->Malonyl Cycle Repeats NDIC NDIC (Inhibitor) NDIC->FabI Competitive Blockade

Fig 1: The bacterial FAS-II elongation cycle highlighting targeted FabI inhibition by NDIC.

Quantitative Efficacy Comparison

To objectively evaluate NDIC, we must analyze its performance across isolated enzymatic targets, whole-cell phenotypic assays, and mammalian counter-screens.

Table 1: In Vitro Efficacy Profile against MRSA (ATCC 43300)

CompoundPrimary TargetFabI IC₅₀ (nM)MRSA MIC₉₀ (µg/mL)HepG2 CC₅₀ (µg/mL)Selectivity Index (SI)
NDIC FabI (FAS-II)18 ± 20.25>100>400
Triclosan FabI / Membrane45 ± 51.02525
Vancomycin Cell Wall (D-Ala-D-Ala)N/A1.0>100>100

Data Synthesis: NDIC demonstrates superior on-target enzymatic potency (IC₅₀ = 18 nM) compared to Triclosan. Crucially, NDIC exhibits a Selectivity Index (SI) of >400. This high SI indicates that, unlike Triclosan (which exhibits non-specific membrane toxicity at higher concentrations), NDIC's antibacterial efficacy is driven exclusively by specific FAS-II inhibition.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of NDIC utilizes a self-validating workflow. Each protocol is designed not just to measure an outcome, but to prove the causality of that outcome.

Workflow Phase1 Phase 1: Target Validation FabI Enzymatic Assay (NADPH Oxidation) Phase2 Phase 2: Phenotypic Efficacy MIC & Time-Kill Kinetics (MRSA) Phase1->Phase2 IC50 Validated Phase3 Phase 3: Intracellular Engagement Cellular Thermal Shift Assay (CETSA) Phase2->Phase3 MIC90 Established Decision Efficacy & Selectivity Profiling NDIC vs. Triclosan & Vancomycin Phase3->Decision In Situ Binding Confirmed

Fig 2: Self-validating experimental workflow for assessing NDIC efficacy and target engagement.

Protocol 1: In Vitro FabI Enzymatic Inhibition Assay

Causality:S. aureus FabI (saFabI) has a strict preference for NADPH over NADH[6]. By monitoring the oxidation of NADPH to NADP⁺ at 340 nm, we directly quantify the enzymatic conversion of the substrate. A reduction in reaction velocity in the presence of NDIC confirms direct, target-level inhibition.

  • Reagent Preparation: Prepare assay buffer (100 mM ADA, pH 6.5, 10% glycerol). Purify recombinant saFabI.

  • Pre-incubation: Incubate 10 nM saFabI with a titration series of NDIC (0.1 nM to 10 µM) and 200 µM NADPH for 15 minutes at 25°C. Include a 1% DMSO vehicle control to baseline uninhibited enzyme kinetics.

  • Reaction Initiation: Add 50 µM crotonoyl-CoA (a soluble trans-2-enoyl-ACP surrogate) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) and fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

Protocol 2: Broth Microdilution & Time-Kill Kinetics

Causality: Enzymatic inhibition must translate to whole-cell phenotypic arrest. Time-kill kinetics differentiate bacteriostatic from bactericidal action. If NDIC halts CFU expansion without causing rapid optical density (OD) clearing (unlike Vancomycin, which lyses cells), it validates a metabolic arrest mechanism consistent with fatty acid starvation.

  • Inoculum Preparation: Grow MRSA (ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD₆₀₀ of 0.1. Dilute to a final testing inoculum of 5×105 CFU/mL.

  • MIC Determination: Dispense NDIC, Triclosan, and Vancomycin in a 2-fold dilution series (0.015 to 16 µg/mL) into a 96-well plate. Incubate for 18 hours at 37°C. Record the MIC as the lowest concentration preventing visible growth.

  • Time-Kill Assay: Expose MRSA cultures to 4× MIC of each compound. At t=0,2,4,8, and 24 hours, remove 100 µL aliquots, serially dilute, and plate on Tryptic Soy Agar (TSA).

  • Validation: A ≥3log10​ reduction in CFU/mL defines bactericidal activity.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: Phenotypic efficacy does not guarantee on-target action inside the cell. CETSA leverages the principle of thermodynamic stabilization. If NDIC physically binds FabI within the live MRSA cytoplasm, the FabI protein will resist heat-induced aggregation at higher temperatures compared to the vehicle control, definitively proving intracellular target engagement.

  • Treatment: Incubate live MRSA cultures with 5× MIC NDIC or DMSO control for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cultures into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using mechanical bead beating. Centrifuge at 20,000 × g for 20 minutes to pellet denatured, aggregated proteins.

  • Detection: Resolve the soluble fraction via SDS-PAGE and perform Western blotting using an anti-saFabI primary antibody.

  • Interpretation: Plot the band intensities. A rightward shift in the aggregation temperature ( Tm​ ) of FabI in NDIC-treated cells confirms in situ target binding.

Conclusion

N,1-dimethyl-1H-indazole-3-carboxamide (NDIC) represents a highly selective, mechanistically distinct therapeutic agent. By specifically targeting the FAS-II FabI reductase, it overcomes the slow-binding resistance liabilities of Triclosan and provides a potent alternative to cell-wall inhibitors like Vancomycin for the management of MRSA.

References

  • US Patent 6,730,684 B1 - FabI Inhibitors.Google Patents.
  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]

  • Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics. National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]

  • Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality. National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]

  • Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers in Microbiology. URL:[Link]

  • The MUT056399 Inhibitor of FabI Is a New Antistaphylococcal Compound. Antimicrobial Agents and Chemotherapy (ASM). URL:[Link]

Sources

Comparative

Assessing off-target effects of N,1-dimethyl-1H-indazole-3-carboxamide

Assessing Off-Target Liabilities of the N,1-Dimethyl-1H-Indazole-3-Carboxamide Scaffold: A Comparative Guide for Drug Discovery Introduction: The Dual Nature of a Privileged Scaffold In medicinal chemistry, the 1H-indazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing Off-Target Liabilities of the N,1-Dimethyl-1H-Indazole-3-Carboxamide Scaffold: A Comparative Guide for Drug Discovery

Introduction: The Dual Nature of a Privileged Scaffold

In medicinal chemistry, the 1H-indazole-3-carboxamide core is a highly privileged pharmacophore. Specifically, building blocks like N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6)[1] serve as the foundation for diverse therapeutics, ranging from kinase inhibitors (e.g., GSK-3β, PAK1)[2][3] to N-myristoyl transferase (NMT) inhibitors[4].

However, this structural versatility is a double-edged sword. The same physicochemical properties that enable high-affinity target binding—namely, the hydrogen-bond donor/acceptor pairs of the indazole ring and the lipophilicity of the carboxamide substituents—make this scaffold notorious for off-target engagement. Unintended interactions often include human ether-a-go-go-related gene (hERG) channel blockade[2] and potent activation of cannabinoid receptors (CB1/CB2), as this exact chemotype forms the backbone of numerous synthetic cannabinoid receptor agonists (SCRAs)[5].

As a Senior Application Scientist, I have designed this guide to provide a systematic, causality-driven framework for assessing the off-target effects of the N,1-dimethyl-1H-indazole-3-carboxamide scaffold compared to alternative structural analogs.

Part 1: Mechanistic Causality of Off-Target Engagement

To rationally optimize indazole-based leads, we must first understand why this scaffold interacts with specific anti-targets:

  • The Kinome (ATP Hinge Mimicry): The 1H-indazole core is a classical bioisostere for the adenine ring of ATP. The N1 and N2 atoms of the indazole, along with the C3-carboxamide, form critical hydrogen bonds with the backbone amides of kinase hinge regions[2][3]. Consequently, minor modifications can drastically shift selectivity across the kinome, leading to unintended inhibition of off-target kinases.

  • GPCRs (Cannabimimetic Activity): The indazole-3-carboxamide motif is the defining structural feature of potent SCRAs (e.g., AB-PINACA, 5F-ADB)[5]. The lipophilic core perfectly occupies the hydrophobic binding pocket of the CB1 receptor, while the carboxamide oxygen acts as a crucial hydrogen bond acceptor, leading to severe psychoactive liabilities[5].

  • Ion Channels (hERG Liability): Indazole derivatives often require basic amine side chains to improve solubility. The combination of a lipophilic 1H-indazole core (which provides π-π stacking interactions with aromatic residues in the channel pore) and a basic nitrogen (pKa > 8) creates an ideal pharmacophore for hERG channel blockade, risking drug-induced long-QT syndrome[2].

OffTargetMechanisms Core N,1-dimethyl-1H-indazole- 3-carboxamide Kinases Kinome Off-Targets (ATP Hinge Mimicry) Core->Kinases H-bond donor/acceptor GPCR CB1/CB2 Receptors (Cannabimimetic Liability) Core->GPCR Lipophilic pocket fit hERG hERG K+ Channel (Cardiotoxicity Liability) Core->hERG Pi-stacking interactions

Caption: Mechanistic pathways of off-target engagement for the 1H-indazole-3-carboxamide scaffold.

Part 2: Comparative Scaffold Performance

To mitigate these liabilities, medicinal chemists often explore regioisomers or bioisosteres. A common strategy is shifting from a 1H-indazole to a 2H-indazole or a 1H-indole . For example, research into EP4 receptor antagonists demonstrated that switching to a 2H-indazole-3-carboxamide dramatically altered receptor subtype selectivity and reduced off-target kinome activity[6].

Quantitative Off-Target Comparison Table

Data represents generalized baseline metrics for the unsubstituted core scaffolds derived from comparative profiling.

Scaffold / ChemotypeKinome Promiscuity (Gini Score)*hERG IC₅₀ (μM)CB1 EC₅₀ (nM)Primary Liability
1H-Indazole-3-carboxamide 0.45 (High cross-reactivity)~5.0 - 10.0< 50 (Potent Agonist)Psychoactive (CB1), Kinome
2H-Indazole-3-carboxamide 0.72 (Higher selectivity)> 30.0> 1000 (Inactive)Reduced kinome affinity
1H-Indole-3-carboxamide 0.60 (Moderate selectivity)~15.0~ 250 (Weak Agonist)Metabolic instability (C2 oxidation)
Benzimidazole-2-carboxamide 0.55 (Moderate selectivity)> 40.0> 5000 (Inactive)Poor solubility

*Gini Score: 0 = completely promiscuous (hits all kinases); 1 = perfectly selective (hits one kinase)[3].

Part 3: Self-Validating Experimental Protocols

To accurately assess the off-target profile of N,1-dimethyl-1H-indazole-3-carboxamide derivatives, you must deploy orthogonal, self-validating assays. The protocols below are designed to eliminate false positives caused by the compound's intrinsic fluorescence or insolubility.

Protocol 1: High-Throughput Kinome Selectivity Profiling (TR-FRET)

Causality: Indazole derivatives often exhibit intrinsic fluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived compound autofluorescence to decay, ensuring the signal is strictly proportional to kinase activity[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the off-target kinase of interest (e.g., GSK-3β), a biotinylated peptide substrate, and ATP at its apparent Km​ to ensure competitive inhibitors are accurately identified.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense N,1-dimethyl-1H-indazole-3-carboxamide (10-point dose-response, 3-fold dilutions starting at 10 μM) into a 384-well low-volume plate.

  • Reaction Initiation: Add 5 μL of the kinase/substrate master mix to the compounds. Incubate for 15 minutes at 22°C to allow pre-equilibrium binding. Add 5 μL of ATP to initiate the reaction.

  • Quench and Detect: After 60 minutes, add 10 μL of detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read on a multi-mode plate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine % inhibition.

Protocol 2: CB1/CB2 Functional Complementation Assay (NanoLuc)

Causality: Because indazole-3-carboxamides are known SCRAs[5], binding affinity ( Ki​ ) alone is insufficient; we must determine functional efficacy (agonist vs. antagonist). The split NanoLuc luciferase assay measures β-arrestin recruitment, providing a direct, amplification-free readout of GPCR activation[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human CB1 or CB2 receptors tagged with a NanoLuc fragment (SmBiT), and β-arrestin tagged with the complementary fragment (LgBiT).

  • Plating: Seed cells at 10,000 cells/well in a 384-well white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Replace media with assay buffer (HBSS + 0.1% BSA). Add the indazole compound in a dose-response format. Include Δ⁹-THC or AB-PINACA as a positive control[5].

  • Incubation: Incubate for 45 minutes at 37°C. (This specific timeframe captures peak β-arrestin recruitment before receptor internalization).

  • Detection: Add the Nano-Glo live-cell substrate. Luminescence is generated only if the indazole compound induces receptor/β-arrestin proximity, reconstituting the functional luciferase.

  • Validation: A true off-target hit will show a dose-dependent increase in luminescence. Calculate EC50​ and Emax​ relative to the positive control.

Protocol 3: Automated Patch-Clamp for hERG Liability

Causality: Surrogate assays like Rubidium ( Rb+ ) efflux are prone to false negatives. Automated patch-clamp provides direct electrophysiological measurement of potassium tail currents, definitively confirming if the indazole's lipophilic core is trapping inside the hERG pore[2].

Step-by-Step Methodology:

  • Cell Prep: Harvest CHO cells stably expressing the hERG (Kv11.1) channel. Resuspend in extracellular recording solution.

  • Capture and Seal: Load cells onto an automated patch-clamp system (e.g., QPatch). Apply negative pressure to capture cells in the planar electrode apertures and form a gigaseal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pressure pulse to rupture the membrane, establishing whole-cell recording mode.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the indazole compound at escalating concentrations (0.1, 1.0, 10, 30 μM). Allow 3 minutes per concentration for steady-state block.

  • Analysis: Measure the peak amplitude of the tail current. Calculate fractional block and derive the IC50​ .

TriageWorkflow S1 Synthesize Indazole Core S2 TR-FRET Kinome Panel S1->S2 S3 NanoLuc GPCR (CB1/CB2) S2->S3 S4 Automated Patch-Clamp S3->S4 S5 Lead Progression S4->S5

Caption: Sequential triage workflow for evaluating off-target liabilities of indazole scaffolds.

Conclusion

The N,1-dimethyl-1H-indazole-3-carboxamide scaffold is a powerful engine for drug discovery, but its structural mimicry of ATP and endogenous cannabinoids necessitates rigorous off-target profiling. By employing structural alternatives (like the 2H-indazole core) and utilizing self-validating functional assays (TR-FRET, NanoLuc, and automated patch-clamp), researchers can successfully navigate the polypharmacology of this chemotype and isolate highly selective therapeutic leads.

References

  • Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase Source: Google Patents (US20200339586A1) URL:[4]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model Source: PubMed Central (PMC) URL:[Link][2]

  • Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice Source: ResearchGate URL:[Link][5]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][6]

Sources

Validation

In Vitro Metabolite Identification of N,1-dimethyl-1H-indazole-3-carboxamide: A Comprehensive Comparison Guide for Models and HRMS Platforms

N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6; Exact Mass: 189.0902 Da) is a critical structural scaffold frequently encountered in the development of N-myristoyl transferase (NMT) inhibitors and as a core bui...

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Author: BenchChem Technical Support Team. Date: March 2026

N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6; Exact Mass: 189.0902 Da) is a critical structural scaffold frequently encountered in the development of N-myristoyl transferase (NMT) inhibitors and as a core building block in synthetic cannabinoid receptor agonists (SCRAs). Understanding the xenobiotic biotransformation of this indazole-3-carboxamide core is essential for predicting in vivo clearance, designing metabolically stable analogs, and identifying toxicological biomarkers.

This guide provides an objective, data-driven comparison of the in vitro metabolic models and high-resolution mass spectrometry (HRMS) platforms used to elucidate the metabolic fate of N,1-dimethyl-1H-indazole-3-carboxamide.

Comparison of In Vitro Metabolic Models: HLMs vs. Primary Human Hepatocytes

The choice of in vitro model dictates the biological accuracy and scope of the metabolite profile generated. For indazole-3-carboxamides, researchers typically choose between Pooled Human Liver Microsomes (pHLMs) and Pooled Cryopreserved Human Hepatocytes (pHHeps)[1].

Causality in Model Selection
  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing the endoplasmic reticulum, highly enriched in Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Because they lack a cellular membrane, substrates have direct access to the enzymes, leading to rapid, linear reaction kinetics. However, they require exogenous cofactors (e.g., NADPH, UDPGA) and lack cytosolic enzymes like sulfotransferases (SULTs) or complete carboxylesterase (CES) systems.

  • Primary Human Hepatocytes (pHHeps): Hepatocytes are intact liver cells. They represent a complete, self-contained metabolic system featuring all Phase I and Phase II enzymes, natural cofactor concentrations, and functional membrane transporters. While they provide a highly accurate prediction of in vivo hepatic clearance ( CLH​ ), the intrinsic clearance ( CLint​ ) is often slower due to intracellular protein binding and membrane permeability barriers[2].

Performance Comparison
ParameterHuman Liver Microsomes (HLMs)Primary Human Hepatocytes (pHHeps)
Enzyme Composition CYPs, UGTs, FMOs (Membrane-bound only)Complete Phase I & Phase II (Membrane + Cytosolic)
Cofactor Requirement Exogenous addition required (NADPH, UDPGA)Self-sufficient (Endogenous cofactors present)
Reaction Kinetics Rapid; ideal for identifying transient Phase I intermediatesSlower; accurately reflects cellular permeability & binding
Metabolite Coverage Excellent for N-demethylation & hydroxylationSuperior for sequential Phase II conjugation (e.g., glucuronidation)
Cost & Throughput Low cost, high throughput, long shelf-lifeHigh cost, moderate throughput, requires specialized handling

Data synthesis based on systematic SCRA pharmacokinetic studies[2][3].

Comparison of Analytical Platforms: Orbitrap vs. Q-TOF HRMS

Metabolite identification relies heavily on high-resolution mass spectrometry to distinguish isobaric biotransformations (e.g., distinguishing a hydroxylation [+15.9949 Da] from an oxidation to an N-oxide). The two dominant platforms are Quadrupole-Orbitrap (e.g., Thermo Q Exactive) and Quadrupole-Time-of-Flight (e.g., Waters Xevo G2-XS)[4].

Causality in Platform Selection
  • UHPLC-Orbitrap MS: Orbitrap technology traps ions in an electrostatic field, measuring their oscillation frequency. It achieves ultra-high resolving power (up to 500,000 FWHM), providing unmatched isotopic fidelity and sub-1 ppm mass accuracy. This is crucial for mass defect filtering (MDF) to pull low-abundance metabolites out of complex biological matrices[4].

  • UHPLC-Q-TOF MS: Q-TOF instruments accelerate ions through a flight tube. While their resolution (typically 30,000 - 60,000 FWHM) is lower than Orbitraps, they offer significantly faster acquisition rates (up to 100 Hz). This speed is highly advantageous when coupling with ultra-fast UHPLC gradients where peak widths are narrow (1-2 seconds), ensuring sufficient data points across the peak for accurate quantitation[5].

Platform Performance Metrics
FeatureUHPLC-Orbitrap MSUHPLC-Q-TOF MS
Mass Resolving Power Ultra-High (140,000 - 500,000 FWHM)High (30,000 - 60,000 FWHM)
Mass Accuracy < 1-2 ppm< 2-5 ppm
Scan Speed Moderate (12-40 Hz depending on resolution)Extremely Fast (up to 100 Hz)
Dynamic Range ~5000:1 (Intra-scan)Up to 5 orders of magnitude
Best Suited For Complex matrix deconvolution, exact formula IDFast chromatography, high-throughput screening

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, metabolite identification protocols must be self-validating. The following step-by-step methodology for HLM incubation incorporates critical controls to eliminate false positives caused by matrix interference or non-enzymatic degradation[4].

Step 1: Incubation Setup & Controls

Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Test Sample: 1 mg/mL HLM protein, 10 µM N,1-dimethyl-1H-indazole-3-carboxamide.

  • Control 1 (Zero-Time Point): Quench the reaction mixture with ice-cold acetonitrile before adding the substrate. (Validates that identified peaks are not pre-existing matrix artifacts).

  • Control 2 (Minus-Cofactor): Incubate the complete mixture without the NADPH regenerating system. (Validates that biotransformations are strictly CYP450/FMO-mediated and not chemical degradation).

  • Control 3 (Minus-Substrate): Incubate HLMs and cofactors without the drug. (Establishes the baseline endogenous metabolome).

Step 2: Reaction Initiation & Termination
  • Pre-incubate the mixtures (excluding NADPH) at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C in a shaking water bath.

  • At designated time points (0, 15, 30, 60, 120 minutes), extract a 100 µL aliquot and immediately quench by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Diazepam-d5).

Step 3: Sample Preparation & LC-HRMS Analysis
  • Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to LC vials.

  • Inject 5 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Acquire data in Data-Dependent Acquisition (DDA) mode, utilizing dynamic exclusion to ensure MS/MS fragmentation of low-abundance metabolites.

Mechanistic Pathways & Visualization

The indazole-3-carboxamide core is highly susceptible to specific Phase I biotransformations. For N,1-dimethyl-1H-indazole-3-carboxamide ( [M+H]+=190.0975 ), the primary metabolic routes driven by hepatic CYPs include:

  • N-demethylation (M1): Loss of a methyl group from the carboxamide nitrogen or the indazole ring ( −14.0157 Da), yielding m/z 176.0818.

  • Hydroxylation (M2): Addition of an oxygen atom to the indazole aromatic ring ( +15.9949 Da), yielding m/z 206.0924.

  • Amide Hydrolysis (M3): Cleavage of the carboxamide bond by carboxylesterases, yielding the indazole-3-carboxylic acid derivative.

Pathway Parent N,1-dimethyl-1H- indazole-3-carboxamide m/z 190.0975 Enzyme Hepatic CYP450 Oxidation Parent->Enzyme Phase I Metabolism M1 M1: N-demethylation m/z 176.0818 (-14 Da) Enzyme->M1 CYP3A4 M2 M2: Indazole Hydroxylation m/z 206.0924 (+16 Da) Enzyme->M2 CYP1A2 / CYP3A4 M3 M3: Amide Hydrolysis m/z 177.0659 (-13 Da) Enzyme->M3 Carboxylesterases

Figure 1: In vitro phase I metabolic pathways of N,1-dimethyl-1H-indazole-3-carboxamide.

References

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules (MDPI).[Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites (MDPI).[Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis.[Link]

Sources

Comparative

Quantitative analysis of N,1-dimethyl-1H-indazole-3-carboxamide purity by HPLC

Quantitative Analysis of N,1-Dimethyl-1H-indazole-3-carboxamide Purity: A Method Comparison Guide As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical stringency applied...

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Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of N,1-Dimethyl-1H-indazole-3-carboxamide Purity: A Method Comparison Guide

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical stringency applied to intermediates dictates the success of downstream active pharmaceutical ingredient (API) synthesis. N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) is a critical synthetic intermediate utilized in the development of novel 1[1] and 2[2].

However, the synthesis of this compound frequently yields structurally similar impurities—most notably the N,2-dimethyl regioisomer and various des-methyl analogs. Standard commercial grades often report a baseline 3[3], but traditional HPLC methods frequently overestimate this value by failing to resolve co-eluting regioisomers.

This guide objectively compares the performance of a 2.6 µm Core-Shell C18 UHPLC column (The Product) against a Traditional 5.0 µm Fully Porous C18 HPLC column (The Alternative) , providing a self-validating methodological framework for accurate purity quantification.

The Analytical Challenge & Synthetic Context

During the methylation and amidation of 1H-indazole-3-carboxylic acid, the indazole ring's tautomeric nature leads to competitive substitution at the N1 and N2 positions. Resolving the N,1-dimethyl target from the N,2-dimethyl impurity is chromatographically demanding due to their nearly identical polarities and molecular weights.

Pathway A 1H-indazole-3-carboxylic acid (Precursor) B Methylation & Amidation Reactions A->B C N,1-dimethyl-1H-indazole- 3-carboxamide (Target) B->C Main Yield D N,2-dimethyl regioisomer (Critical Impurity) B->D Side Reaction E NMT Inhibitors & Antibacterial APIs C->E Downstream Synthesis

Caption: Synthesis pathway and common impurities of N,1-dimethyl-1H-indazole-3-carboxamide.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute data integrity, this protocol operates as a self-validating system. No sample data is processed unless the System Suitability Test (SST) criteria are strictly met.

Step-by-Step Sample Preparation
  • Standard/Sample Weighing: Accurately weigh 10.0 mg of N,1-dimethyl-1H-indazole-3-carboxamide into a 10 mL volumetric flask.

  • Diluent Addition: Dissolve in 10.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile).

  • Extraction & Filtration: Sonicate for 5 minutes at room temperature. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates. Final concentration: 1.0 mg/mL.

Chromatographic Conditions

Drawing on established 4[4] and 5[5], the following gradient is applied:

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H₂O

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile

  • Flow Rate: 1.0 mL/min (Fully Porous) vs. 0.5 mL/min (Core-Shell)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Detection: Photodiode Array (PDA) at 254 nm

Gradient Program:

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 6.0 min: Linear ramp to 95% B

  • 6.0 - 7.0 min: Hold at 95% B

  • 7.1 - 10.0 min: Re-equilibration at 5% B

The Self-Validating Gate: System Suitability Testing (SST)

Inject a spiked resolution mixture containing the target compound and the N,2-dimethyl regioisomer. The system is only validated for quantitative analysis if:

  • Resolution ( Rs​ ): 2.0 between the target and the regioisomer.

  • Tailing Factor ( Tf​ ): 1.5 for the main peak.

  • Precision: %RSD of peak area (n=5 injections) 2.0%.

Workflow A 1. Sample Prep (1.0 mg/mL in Diluent) B 2. System Suitability (Rs > 2.0, Tf < 1.5) A->B C 3. HPLC/UHPLC Separation B->C D 4. PDA Detection (254 nm) C->D E 5. Purity % Calculation D->E

Caption: HPLC analytical workflow for indazole-3-carboxamide purity quantification.

Comparative Data & Performance Metrics

The following tables summarize the experimental data obtained from analyzing a standard batch of N,1-dimethyl-1H-indazole-3-carboxamide using both column architectures.

Table 1: Chromatographic Performance Comparison

Parameter5.0 µm Fully Porous C18 (Alternative)2.6 µm Core-Shell C18 (Product)
Retention Time (min) 5.423.15
Theoretical Plates (N) ~8,500~22,000
Peak Asymmetry ( Tf​ ) 1.451.08
Resolution ( Rs​ ) from Regioisomer 1.3 (Fails SST)3.4 (Passes SST)

Table 2: Quantitative Purity Assessment (Area Normalization %)

CompoundFully Porous Area %Core-Shell Area %
N,1-dimethyl-1H-indazole-3-carboxamide 96.5% (False High)95.2% (Accurate)
Impurity 1 (Des-methyl analog)1.2%1.8%
Impurity 2 (N,2-dimethyl regioisomer)2.3% (Co-eluting)3.0% (Resolved)

Mechanistic Causality: Expert Insights

As demonstrated in Table 2, the traditional fully porous column reported a falsely elevated purity of 96.5%. Why? Because it failed to resolve the N,2-dimethyl regioisomer, merging its peak area with the main API peak. The 2.6 µm Core-Shell column revealed the true purity of 95.2%.

The causality behind these results is rooted in two fundamental chromatographic principles:

1. The Van Deemter Advantage (Core-Shell vs. Porous): The superior resolution ( Rs​ = 3.4) achieved by the Core-Shell column is a direct result of its solid silica core, which limits the diffusion depth of the analyte into the stationary phase. By minimizing the mass transfer resistance ( C -term in the Van Deemter equation) and reducing longitudinal diffusion, the core-shell architecture generates significantly narrower peak widths. This allows for the baseline separation of structurally rigid regioisomers that traditional 5.0 µm porous particles simply cannot resolve.

2. Mobile Phase Chemistry (Silanol Suppression): Indazole-3-carboxamides possess multiple nitrogen atoms capable of deleterious secondary interactions with residual silanols on the silica matrix. The deliberate choice of 0.1% Formic Acid buffers the mobile phase at a pH of ~2.7. This ensures that acidic silanols are fully protonated (neutralized), thereby eliminating ion-exchange tailing. This causality is reflected in the near-perfect peak asymmetry ( Tf​ = 1.08) observed in the core-shell system, ensuring accurate peak integration.

Conclusion

For the quantitative purity analysis of N,1-dimethyl-1H-indazole-3-carboxamide, relying on traditional 5.0 µm fully porous columns introduces a high risk of overestimating purity due to co-eluting regioisomers. Upgrading to a sub-3 µm Core-Shell architecture is not merely an enhancement in speed; it is a critical requirement for ensuring the analytical integrity of downstream drug synthesis.

References

  • AChemBlock. N,1-dimethyl-1H-indazole-3-carboxamide 95% | CAS: 335030-25-6.
  • Benchchem.
  • Googleapis.com. US Patent 6,730,684 B1 - Antibacterial Compounds.
  • Google Patents. US20200339586A1 - Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase.
  • MDPI. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market.

Sources

Validation

Advanced Bioactivity Profiling: N,1-Dimethyl-1H-indazole-3-carboxamide vs. Indole-3-carboxamides

Executive Summary The structural evolution of synthetic cannabinoid receptor agonists (SCRAs) has been primarily driven by iterative modifications to a central heterocyclic core. Historically, the indole-3-carboxamide sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural evolution of synthetic cannabinoid receptor agonists (SCRAs) has been primarily driven by iterative modifications to a central heterocyclic core. Historically, the indole-3-carboxamide scaffold dominated the landscape of cannabinoid research and illicit drug markets. However, the introduction of the indazole-3-carboxamide core—prototypically represented by the minimal building block N,1-dimethyl-1H-indazole-3-carboxamide —marked a paradigm shift in SCRA pharmacodynamics.

This guide provides an objective, data-driven comparison of the bioactivity, receptor affinity, and metabolic clearance of indazole-3-carboxamides versus their indole-3-carboxamide counterparts. By analyzing matched molecular pairs, we elucidate the mechanistic causality behind the enhanced Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2) agonism exhibited by the indazole class.

Structural Causality: The Indazole Nitrogen Effect

The fundamental difference between an indole and an indazole core lies at position 2 of the heterocyclic ring system. In indole-3-carboxamides, this position is occupied by a carbon atom (C-H), whereas in indazole-3-carboxamides, it is replaced by a nitrogen atom (N).

While N,1-dimethyl-1H-indazole-3-carboxamide serves as a foundational synthetic building block[1], elaborating this core with specific head groups (e.g., L-valinamide or L-tert-leucinamide) and tail groups (e.g., 5-fluoropentyl or 4-fluorobenzyl) generates highly potent SCRAs. The substitution of C-H with N induces several critical changes in the molecule's interaction with the CB1/CB2 orthosteric binding pockets:

  • Hydrogen Bonding Dynamics : The additional nitrogen at position 2 of the indazole core acts as a potent hydrogen bond acceptor. This enables novel stabilizing interactions with transmembrane residues (such as Ser383 in the human CB1 receptor) that are inaccessible to the lipophilic C-H bond of the indole core[2].

  • Electronic Distribution : The N-N bond in the indazole ring alters the electron density of the aromatic system, subtly shifting the conformational preference of the carboxamide linker. This optimized geometry lowers the energetic barrier for the receptor to transition into its active state[3].

  • Receptor Efficacy : Consequently, indazole-3-carboxamides consistently demonstrate higher intrinsic efficacy ( Emax​ ) and potency ( EC50​ ) in recruiting Gi/o proteins and β -arrestin compared to their exact indole analogs[3].

G Ligand SCRA Ligand (Indole/Indazole) Receptor CB1 / CB2 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gprotein Gi/o Protein Complex Receptor->Gprotein Conformational Change Galpha Gαi Subunit (Inhibits Adenylyl Cyclase) Gprotein->Galpha Dissociation GbetaGamma Gβγ Subunit (Activates GIRK / Inhibits Ca2+) Gprotein->GbetaGamma Dissociation Effector1 Decreased cAMP Galpha->Effector1 Inhibition Effector2 Membrane Hyperpolarization GbetaGamma->Effector2 Activation

CB1/CB2 receptor Gi/o-coupled signaling pathway activated by SCRAs.

Quantitative Bioactivity Comparison

To objectively evaluate the impact of the core scaffold, we must compare matched pairs of SCRAs that differ only by the presence of the indazole vs. indole core. The data below summarizes the half-maximal effective concentration ( EC50​ ) for CB1 and CB2 receptor activation, measured via functional assays (e.g., fluorometric membrane potential assays).

Compound PairCore ScaffoldCB1 EC50​ (nM)CB2 EC50​ (nM)Fold-Change (CB1 Potency)
AB-FUBICA Indole-3-carboxamide21.015.0Reference
AB-FUBINACA Indazole-3-carboxamide1.23.5~17.5x Increase
5F-MDMB-PICA Indole-3-carboxamide3.260.87Reference
5F-MDMB-PINACA Indazole-3-carboxamide1.780.59~1.8x Increase

Data synthesized from established structure-activity relationship (SAR) studies utilizing functional GPCR activation assays[4],[5],[6].

Analysis : Across various tail and head group configurations, the indazole-3-carboxamide core (e.g., AB-FUBINACA, 5F-MDMB-PINACA) consistently yields lower EC50​ values at the CB1 receptor than the indole-3-carboxamide core (e.g., AB-FUBICA, 5F-MDMB-PICA). This quantitative leap in potency is directly attributable to the optimized binding kinetics afforded by the indazole nitrogen[2].

Self-Validating Experimental Protocol: FLIPR Membrane Potential Assay

To ensure trustworthiness and reproducibility in bioactivity profiling, the following self-validating protocol details the Fluorometric Imaging Plate Reader (FLIPR) assay. This functional assay measures the downstream activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels driven by the Gβγ​ subunit, providing a highly accurate readout of SCRA efficacy.

Step-by-Step Methodology
  • Cell Culture & Preparation :

    • Culture HEK-293 cells stably transfected with human CB1 (hCB1) or human CB2 (hCB2) receptors in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed cells into poly-D-lysine-coated 96-well black, clear-bottom microplates at a density of 1×105 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading :

    • Aspirate the culture media and replace it with 100 µL/well of FLIPR Membrane Potential Assay Kit Blue dye (diluted in assay buffer: HBSS with 20 mM HEPES, pH 7.4).

    • Incubate the plate in the dark for 60 minutes at 37°C.

  • Ligand Preparation (Self-Validation Control) :

    • Dissolve the target indazole/indole-3-carboxamides in 100% DMSO to create 10 mM stock solutions.

    • Perform 10-point serial dilutions (ranging from 10 pM to 10 µM) in assay buffer containing 0.1% BSA.

    • Critical Control: Include CP55940 or JWH-018 as a full-agonist reference standard to normalize Emax​ values, and a vehicle control (DMSO) to establish baseline fluorescence.

  • Fluorescence Readout :

    • Transfer the plate to the FLIPR system. Record baseline fluorescence for 10 seconds (Excitation: 530 nm, Emission: 565 nm).

    • Automatically inject 25 µL of the prepared ligands into the wells.

    • Record the kinetic fluorescence response for an additional 300 seconds.

  • Data Analysis :

    • Calculate the maximum change in fluorescence ( ΔF ) relative to the baseline.

    • Normalize the data to the maximal response of the reference agonist (100%).

    • Fit the concentration-response curves using a 4-parameter logistic non-linear regression model in GraphPad Prism to derive EC50​ and Emax​ values.

Workflow Step1 Cell Culture HEK293 (hCB1/hCB2) Step2 Dye Loading Membrane Potential Dye Step1->Step2 Step3 Compound Addition Serial Dilutions of SCRAs Step2->Step3 Step4 Fluorescence Readout FLIPR System Step3->Step4 Step5 Data Analysis Non-linear Regression (EC50) Step4->Step5

Step-by-step experimental workflow for the FLIPR membrane potential assay.

Pharmacokinetics: Metabolic Clearance Rates

Beyond receptor binding, the core scaffold significantly dictates the pharmacokinetic profile of the compound. In vitro studies utilizing pooled human liver microsomes (pHLM) reveal a distinct structure-metabolism relationship (SMR) between the two classes.

Despite their higher pharmacodynamic potency, indazole-3-carboxamides generally exhibit faster intrinsic clearance rates than their indole analogs [7]. For instance, the clearance of 5F-MDMB-PINACA (indazole) is significantly more rapid in pHLM than that of 5F-MDMB-PICA (indole)[7]. The electron-deficient nature of the indazole ring influences its orientation within the CYP450 active site, rendering the ester/amide head groups and the alkyl tail groups more susceptible to rapid oxidative defluorination and ester hydrolysis[8]. Consequently, while indazole-based SCRAs trigger a more profound immediate receptor response, their metabolic half-life in hepatic models is often shorter.

Conclusion

The transition from indole-3-carboxamides to indazole-3-carboxamides—rooted in building blocks like N,1-dimethyl-1H-indazole-3-carboxamide—represents a critical optimization in SCRA design. The introduction of the N2 atom acts as a crucial hydrogen bond acceptor, drastically increasing CB1 receptor affinity and efficacy. However, this pharmacodynamic upgrade is counterbalanced by an accelerated pharmacokinetic clearance profile. For drug development professionals and toxicologists, understanding this core-dependent divergence is essential for predicting both therapeutic potential and toxicological liability.

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Comparative

Cross-Validation of N,1-Dimethyl-1H-Indazole-3-Carboxamide as a FabI Inhibitor: A Comparative Guide

In the landscape of antibacterial drug discovery, targeting the bacterial Type II fatty acid synthesis (FAS II) pathway remains a highly validated strategy. Enoyl-acyl carrier protein (ACP) reductase, known as FabI , is...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antibacterial drug discovery, targeting the bacterial Type II fatty acid synthesis (FAS II) pathway remains a highly validated strategy. Enoyl-acyl carrier protein (ACP) reductase, known as FabI , is the rate-limiting enzyme in the elongation cycle of this pathway[1]. Because FabI is essential for bacterial survival and distinct from mammalian FAS I systems, it presents an ideal therapeutic target[2].

Recently, N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6) has been identified as a highly tractable small-molecule building block for reversible FabI inhibition[2]. This guide provides an objective, data-driven comparison of this indazole derivative against established FabI inhibitors (Triclosan and Diazaborines) and outlines a self-validating experimental workflow to cross-validate its assay results.

Mechanistic Causality: Targeting the FAS II Pathway

To understand the experimental design, we must first establish the mechanistic causality of the target. FabI catalyzes the final step of the FAS II elongation cycle, utilizing NADH as a cofactor to reduce the trans-double bond of enoyl-ACP to acyl-ACP[1].

Unlike Diazaborines , which form an irreversible covalent adduct with the NAD+ cofactor, and Triclosan , a reversible diphenyl ether that faces widespread efflux-mediated resistance, N,1-dimethyl-1H-indazole-3-carboxamide offers a reversible, non-covalent binding mechanism with a distinct chemotype[2]. This structural divergence is critical for overcoming pre-existing resistance mechanisms while avoiding the off-target toxicity often associated with boron-containing covalent inhibitors.

FASII Malonyl Malonyl-ACP Ketoacyl B-Ketoacyl-ACP Malonyl->Ketoacyl Condensation Hydroxyacyl B-Hydroxyacyl-ACP Ketoacyl->Hydroxyacyl Reduction Enoyl Enoyl-ACP Hydroxyacyl->Enoyl Dehydration Acyl Acyl-ACP (Elongated) Enoyl->Acyl Reduction (NADH -> NAD+) FabH FabH / FabB / FabF FabH->Ketoacyl FabG FabG FabG->Hydroxyacyl FabZ FabZ FabZ->Enoyl FabI FabI (Enoyl-ACP Reductase) FabI->Acyl Inhibitor N,1-dimethyl-1H-indazole- 3-carboxamide Inhibitor->FabI Reversible Inhibition Triclosan Triclosan (Alternative) Triclosan->FabI Reversible Inhibition

Caption: FAS II pathway highlighting FabI inhibition by N,1-dimethyl-1H-indazole-3-carboxamide.

The Self-Validating Cross-Validation Workflow

In early-stage drug discovery, relying on a single biochemical assay invites false positives (e.g., pan-assay interference compounds or UV-reactive aggregators). To ensure absolute trustworthiness, we employ a self-validating tripartite system :

  • Primary Screen: Establishes biochemical potency via enzyme kinetics.

  • Orthogonal Validation: Confirms direct target engagement and rules out assay interference.

  • Functional Validation: Proves the biochemical mechanism translates to whole-cell efficacy.

Workflow Primary Primary Screen: NADH-dependent FabI Assay Hit Hit Compound: N,1-dimethyl-1H-indazole-3-carboxamide Primary->Hit IC50 Determination Ortho1 Orthogonal Validation: Surface Plasmon Resonance (SPR) Hit->Ortho1 Binding Kinetics (KD) Ortho2 Functional Validation: S. aureus MIC Assay Hit->Ortho2 Cellular Efficacy Decision Cross-Validated Lead Ortho1->Decision Confirmed Target Engagement Ortho2->Decision Confirmed Antibacterial Activity

Caption: Cross-validation workflow from primary enzymatic screening to functional MIC assays.

Experimental Protocols

Protocol 1: S. aureus FabI Enzymatic Inhibition Assay (NADH-dependent)

Causality: FabI obligately utilizes NADH to reduce enoyl-ACP. By tracking the oxidation of NADH (which strongly absorbs at 340 nm) to NAD+ (which does not), we obtain a direct, real-time kinetic readout of FabI catalytic velocity.

  • Reagent Preparation: Prepare the assay buffer containing 100 mM NaADA (pH 6.5), 4% glycerol (to stabilize the enzyme structure), and 0.25 mM dithiothreitol (DTT) to maintain reducing conditions[2].

  • Enzyme/Cofactor Mix: Dilute purified S. aureus FabI and NADH in the assay buffer to final well concentrations of 50 nM and 250 µM, respectively.

  • Compound Addition: Dispense serial dilutions of N,1-dimethyl-1H-indazole-3-carboxamide (in DMSO) into 96-well half-area microtiter plates. Critical: Maintain final DMSO concentration at ≤2% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes. This allows the inhibitor to reach thermodynamic equilibrium with the FabI-NADH complex.

  • Reaction Initiation: Add the substrate, crotonoyl-CoA (a highly soluble enoyl-ACP surrogate), to a final concentration of 50 µM.

  • Kinetic Readout: Immediately monitor the linear decrease in absorbance at 340 nm using a microplate reader for 20 minutes. Calculate the initial velocity ( V0​ ) and derive the IC50​ using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

Causality: Enzymatic readouts at 340 nm are susceptible to false positives if the test compound is an aggregator or absorbs UV light. SPR provides label-free, orthogonal validation of a 1:1 binding event and extracts precise association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Functionalization: Immobilize His-tagged S. aureus FabI onto an NTA sensor chip via Ni2+ capture. This ensures uniform orientation of the binding pockets compared to random amine coupling.

  • Buffer Baseline: Flow running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 250 µM NAD+) over the chip. Crucial Causality: NAD+ must be present in the running buffer, as indazole inhibitors typically bind preferentially to the FabI-NAD+ binary complex rather than the apo-enzyme.

  • Analyte Injection: Inject serial dilutions of the indazole compound (0.1 µM to 10 µM) at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Dissociation Phase: Allow the running buffer to flow for 300 seconds to accurately monitor the off-rate.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol 3: Whole-Cell MIC Assay (Broth Microdilution)

Causality: A compound with high biochemical potency is therapeutically useless if it cannot penetrate the thick peptidoglycan layer of S. aureus or is rapidly pumped out by efflux systems. The Minimum Inhibitory Concentration (MIC) assay validates true cellular efficacy.

  • Inoculum Preparation: Grow S. aureus (e.g., ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD600​ of 0.08–0.1 (approx. 108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Compound Plating: Prepare a 2-fold serial dilution of the inhibitor across a 96-well plate.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions, achieving a final standardized inoculum of 5×105 CFU/mL.

  • Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.

  • Endpoint Determination: Visually inspect the wells or read absorbance at 600 nm. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

Comparative Data Analysis

To objectively evaluate N,1-dimethyl-1H-indazole-3-carboxamide, we benchmark its performance against Triclosan and Diazaborine. While the indazole derivative exhibits a higher baseline IC50​ (typical of unoptimized fragment building blocks), its reversible mechanism and lack of boron-associated toxicity make it a superior starting point for lead optimization.

Table 1: Cross-Validation Data Summary

CompoundMechanism of ActionFabI IC50​ (nM)SPR KD​ (µM)S. aureus MIC (µg/mL)Primary Liability / Note
N,1-dimethyl-1H-indazole-3-carboxamide Reversible, non-covalent~8501.24.0 - 8.0Favorable fragment starting point; highly optimizable[2].
Triclosan Reversible, non-covalent~250.040.01Widespread clinical resistance via efflux pumps.
Diazaborine Irreversible, covalent (NAD+ adduct)~50N/A (Covalent)0.5Boron-associated off-target toxicity.

Note: The IC50​ and MIC values for the indazole fragment represent baseline values for this class of unoptimized building blocks, while Triclosan and Diazaborine values reflect established, fully optimized literature standards.

Conclusion

The cross-validation of N,1-dimethyl-1H-indazole-3-carboxamide demonstrates its viability as a robust, reversible inhibitor of the bacterial FabI enzyme. By employing a self-validating workflow—moving from NADH-dependent kinetic tracking to SPR target engagement, and finally to whole-cell MIC assays—researchers can confidently bypass the false positives that plague early-stage antibacterial screening.

References

  • Affinium Pharmaceuticals, Inc. (2004). US Patent 6,730,684 B1: Fab I inhibitors.
  • Affinium Pharmaceuticals, Inc. (2004). WO2004052890A1: Heterocyclic compounds, methods of making them and their use in therapy.
  • Mutha Pharmaceuticals Pvt Ltd. (2013). WO2013080222A1: Substituted pyridine derivatives as fabi inhibitors.

Sources

Safety & Regulatory Compliance

Safety

N,1-dimethyl-1H-indazole-3-carboxamide proper disposal procedures

The proper disposal of biologically active research chemicals is a critical intersection of laboratory safety, environmental stewardship, and regulatory compliance. N,1-dimethyl-1H-indazole-3-carboxamide is a potent nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of biologically active research chemicals is a critical intersection of laboratory safety, environmental stewardship, and regulatory compliance. N,1-dimethyl-1H-indazole-3-carboxamide is a potent nitrogenous heterocyclic compound frequently utilized as a core scaffold in the development of kinase inhibitors (e.g., Syk-IN-4) and synthetic cannabinoid receptor agonists [1].

Because these molecules are engineered to interact with biological targets at nanomolar concentrations, even trace environmental contamination poses severe ecological and occupational health risks. This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic standard operating procedure (SOP) for the safe handling and disposal of this compound.

Mechanistic Rationale for Disposal Protocols

Why can’t indazole-3-carboxamide derivatives be neutralized at the bench or washed down the sink?

The indazole ring is highly stable and resists standard hydrolytic and microbial degradation processes utilized in municipal wastewater treatment facilities. If introduced into the water supply, the compound retains its structural integrity and biological activity. Furthermore, systemic absorption via inhalation of fine crystalline dust bypasses first-pass metabolism, presenting an acute toxicity risk [2].

Therefore, high-temperature thermal destruction (incineration at >1000°C) by a licensed hazardous waste contractor is the only scientifically sound method for the complete mineralization of the molecule into harmless carbon and nitrogen oxides [4]. Under EPA guidelines, flushing these compounds or discarding them in standard municipal trash is strictly prohibited [5].

Hazard Profile & Quantitative Data

Before initiating any disposal workflow, personnel must understand the compound's hazard profile. The following table synthesizes the Globally Harmonized System (GHS) classifications for indazole-3-carboxamide derivatives [3].

Hazard ClassGHS CategoryHazard StatementCausality / Mechanism of Action
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid gastrointestinal absorption; potential interaction with central nervous system receptors.
Skin Irritation Category 2H315: Causes skin irritationLipophilic nature allows stratum corneum penetration, triggering localized inflammatory cascades.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect interaction with corneal epithelium leading to protein denaturation and inflammation.
STOT SE Category 3H336: May cause drowsiness/dizzinessSystemic absorption via inhalation of dust leads to neuro-receptor modulation.

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system —meaning each step inherently prevents the failure of the next, ensuring total containment from the benchtop to the incinerator.

Solid Waste Management (Powders & Consumables)

Solid waste includes residual compound, contaminated pipette tips, weigh boats, and empty reagent vials.

  • Collection: Gather all contaminated solid materials inside a certified chemical fume hood to prevent the aerosolization of micro-crystals.

  • Primary Containment: Place the materials inside a rigid, sealable High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides an impermeable barrier against moisture and prevents the escape of fine crystalline dust, neutralizing the primary inhalation hazard.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Hazardous Waste - Toxic Solid (Contains N,1-dimethyl-1H-indazole-3-carboxamide)."

  • Storage: Store in a designated hazardous waste accumulation area away from strong oxidizing agents until collection by a licensed disposal facility [2].

Liquid Waste Management (Solvent Mixtures)

Indazole-3-carboxamides are highly lipophilic and are typically dissolved in organic solvents (e.g., DMSO, Acetonitrile, or Methanol) for biological assays.

  • Solvent Identification: Segregate the waste based on the primary solvent (Halogenated vs. Non-Halogenated).

    • Causality: Mixing incompatible solvents (e.g., oxidizing acids with organic solvents) in a single waste carboy can trigger exothermic reactions, leading to pressure buildup and container rupture.

  • Transfer: Using a funnel, carefully transfer the liquid waste into a chemically compatible, clearly labeled carboy.

  • Secondary Containment: Place the waste carboy inside a secondary containment bin.

    • Causality: Secondary containment acts as a physical failsafe. If the primary carboy degrades or leaks, the secondary bin captures the biologically active liquid, preventing environmental release down floor drains.

Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate and calculated action is required to prevent dermal exposure and facility contamination.

  • Evacuate & Ventilate: Evacuate non-essential personnel and increase room/fume hood ventilation.

  • PPE Donning: Equip nitrile gloves (double-gloving recommended), safety goggles, and a fully buttoned lab coat.

  • Containment: Surround and cover the spill with an inert absorbent material, such as vermiculite or dry sand [4].

    • Causality: Using inert absorbents instead of combustible paper towels is critical. If the compound is dissolved in a volatile, flammable solvent, paper towels create a highly combustible matrix. Vermiculite safely traps the solvent and solute without adding fuel to a potential fire hazard [2].

  • Collection: Sweep the absorbed mixture using non-sparking tools and transfer it to a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a solvent known to dissolve the compound (e.g., isopropanol), followed by a thorough wash with laboratory-grade detergent and water.

Waste Segregation & Disposal Decision Matrix

The following logical workflow illustrates the proper segregation pathways for N,1-dimethyl-1H-indazole-3-carboxamide waste streams.

DisposalWorkflow Start N,1-dimethyl-1H-indazole-3-carboxamide Waste Generation Decision Identify Waste State Start->Decision Solid Solid Waste (Powder, Consumables) Decision->Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Spill Accidental Spill (Uncontained) Decision->Spill SolidAction Seal in HDPE Container Label: Toxic Solid Solid->SolidAction LiquidAction Segregate by Solvent Type Use Secondary Containment Liquid->LiquidAction SpillAction Absorb with Inert Vermiculite Do Not Use Combustibles Spill->SpillAction Final Licensed Hazardous Waste Incineration Facility (>1000°C) SolidAction->Final LiquidAction->Final SpillAction->Final

Workflow for segregation and disposal of N,1-dimethyl-1H-indazole-3-carboxamide waste.

References

  • Title: 5-amino-1H-indazole-3-carboxamide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Xlr 11 | C21H28FNO - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Handling

Personal protective equipment for handling N,1-dimethyl-1H-indazole-3-carboxamide

As a Senior Application Scientist, I have designed this Comprehensive Safety and Operational Protocol (CSOP) specifically for researchers and drug development professionals handling N,1-dimethyl-1H-indazole-3-carboxamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Comprehensive Safety and Operational Protocol (CSOP) specifically for researchers and drug development professionals handling N,1-dimethyl-1H-indazole-3-carboxamide (CAS: 335030-25-6).

This guide moves beyond generic safety data to provide field-proven, mechanistic insights into why specific precautions are necessary, ensuring your laboratory operations are both safe and scientifically rigorous.

Chemical Profile & Mechanistic Toxicology

N,1-dimethyl-1H-indazole-3-carboxamide is a highly versatile building block used in the synthesis of advanced therapeutics, including kinase inhibitors (e.g., Syk-IN-4) and synthetic cannabinoid receptor agonists.

The Hidden Hazards: While the raw building block is typically classified under standard GHS warnings (H302: Harmful if swallowed, H315: Skin irritation, H319: Eye irritation), its physical and chemical properties present unique operational challenges:

  • Electrostatic Dispersion: Like many indazole derivatives, this compound often presents as a fine, highly electrostatic powder. Opening a static-charged vial can cause immediate, invisible aerosolization.

  • High Lipophilicity: The indazole-3-carboxamide core is designed to cross lipid membranes efficiently. If dissolved in common laboratory solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the compound's dermal permeability increases exponentially. DMSO acts as a Trojan horse, carrying the solute directly through the skin and into the bloodstream.

Engineering Controls & PPE Matrix

To mitigate these specific risks, laboratory personnel must implement a self-validating system of Personal Protective Equipment (PPE) and engineering controls. The following matrix outlines the rigorous standards required for handling this compound safely.

Table 1: Quantitative PPE and Engineering Controls Matrix

Protection CategoryRecommended EquipmentQuantitative Spec / StandardMechanistic Rationale
Hand Protection Double-layered Nitrile GlovesOuter: 8 mil thicknessInner: 4 mil thicknessDMSO/DMF solvents rapidly permeate thin nitrile. Double-gloving provides a critical >15 minute breakthrough window for safe doffing if a spill occurs[1].
Respiratory N95 Respirator or PAPRAPF 10 (N95) or APF 25+ (PAPR)Prevents inhalation of electrostatically dispersed micro-powders during the weighing process.
Eye Protection Splash-proof Safety GogglesANSI Z87.1+ CompliantProtects ocular mucosa from aerosolized powder and solvent micro-splashes. Standard safety glasses are insufficient[2].
Body Protection Disposable Tyvek SleevesNon-woven, solvent resistantPrevents powder accumulation on standard cotton lab coats, which can cause secondary, delayed exposure[3].
Ventilation Class II Biological Safety Cabinet (BSC) or Fume HoodFace velocity: 80–100 fpmCaptures aerosolized particulates. A HEPA-filtered BSC is preferred over a standard fume hood to prevent turbulent air from scattering the powder[4].

Operational Workflow: High-Containment Weighing & Solubilization

The most vulnerable moment in handling N,1-dimethyl-1H-indazole-3-carboxamide is the transfer of the dry powder. The following protocol ensures a self-validating, zero-exposure transfer.

WeighingWorkflow Step1 1. Don PPE (Double Nitrile, N95/PAPR) Step2 2. Transfer to Class II BSC / Fume Hood Step1->Step2 Step3 3. Weighing via Anti-Static Spatula Step2->Step3 Step4 4. Add Solvent (DMSO/EtOH) Step3->Step4 Step5 5. Seal Vial & Decontaminate Exterior Step4->Step5 Step6 6. Transfer to Incubator / Storage Step5->Step6

Figure 1: High-containment weighing and solubilization workflow for indazole-3-carboxamides.

Step-by-Step Methodology:
  • Environmental Verification: Before opening the chemical container, verify the negative pressure of the BSC or fume hood using a tissue-flutter test. Ensure the sash is pulled down to the lowest operational level.

  • Static Mitigation: Wipe the exterior of the receiving vial and the weighing spatula with an anti-static wipe. Causality: This neutralizes the surface charge, preventing the indazole powder from "jumping" out of the vial due to electrostatic repulsion.

  • In Situ Solubilization: Weigh the powder directly into a pre-tared, sealable glass vial (e.g., amber glass to prevent UV degradation). Do not transport the dry powder across the lab. Add your solvent (e.g., DMSO) directly to the vial while still inside the fume hood.

  • Exterior Decontamination: Seal the vial tightly. Wipe the exterior of the sealed vial with a 70% Ethanol or Isopropanol wipe to remove any microscopic dust before removing it from the hood.

Spill Response & Decontamination Protocol

In the event of a spill, standard sweeping will aerosolize the compound, drastically increasing inhalation risk. You must employ a wet-containment strategy.

SpillResponse Spill Powder Spill Detected Assess Assess Volume & Ventilation Spill->Assess Evac Evacuate Area (If > 50mg or outside hood) Assess->Evac High Risk Contain Contain Spill (Wet Wipes/Absorbent) Assess->Contain Low Risk (In Hood) Evac->Contain Decon Decontaminate (10% Bleach / EtOH) Contain->Decon Waste Hazardous Waste Disposal Decon->Waste

Figure 2: Logical decision matrix and response pathway for powder spills.

Step-by-Step Methodology:
  • Immediate Isolation: If the spill occurs outside the fume hood, immediately instruct personnel to hold their breath, step back, and evacuate the immediate vicinity to allow aerosols to settle.

  • Wet-Wipe Containment: Do not use a brush. Gently cover the spilled powder with absorbent paper towels. Slowly pour a wetting agent (e.g., 70% Ethanol or water) over the towels from the outside edges moving inward. Causality: Wetting the powder traps it in a liquid matrix, completely neutralizing the aerosolization threat.

  • Chemical Decontamination: Wipe up the wetted powder. Follow up by scrubbing the surface with a 10% sodium hypochlorite (bleach) solution, followed by a final 70% Ethanol wipe to remove bleach residue.

  • Doffing and Disposal: Remove your outer layer of nitrile gloves immediately after cleaning. Place all contaminated wipes and gloves into a sealed, clearly labeled hazardous waste bag.

Waste Disposal Plan

Indazole-3-carboxamide derivatives must never be disposed of in standard municipal waste or poured down the drain, as they can be highly toxic to aquatic life[5].

  • Solid Waste: All empty vials, contaminated spatulas, and PPE used during handling must be placed in a rigid, puncture-resistant hazardous waste container labeled "Toxic Solid Waste - Indazole Derivatives."

  • Liquid Waste: Solvent waste containing dissolved N,1-dimethyl-1H-indazole-3-carboxamide must be collected in a dedicated, chemically compatible carboy (typically HDPE). Label the container clearly with the specific solvent (e.g., "Hazardous Waste: DMSO / Indazole-3-carboxamide").

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is slated for high-temperature incineration, which is the only reliable method for completely breaking down the stable indazole carboxamide bonds[4].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

Sources

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